molecular formula C6H10O2 B2664896 3-methoxycyclobutane-1-carbaldehyde CAS No. 1437082-14-8

3-methoxycyclobutane-1-carbaldehyde

Cat. No.: B2664896
CAS No.: 1437082-14-8
M. Wt: 114.144
InChI Key: RUVFLEQPWIRGQS-UHFFFAOYSA-N
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Description

3-Methoxycyclobutane-1-carbaldehyde (CAS 1437082-14-8) is a valuable bifunctional synthetic intermediate with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound features a strained cyclobutane ring, a structure known in organic chemistry for its unique reactivity and role as a three-dimensional scaffold in the synthesis of complex molecules . The molecule is characterized by the presence of both a reactive aldehyde group and a methoxy substituent on the cyclobutane ring, providing two distinct sites for chemical modification . The primary application of this compound is as a versatile building block in medicinal chemistry and organic synthesis. The aldehyde group is particularly useful for carbon-carbon bond-forming reactions, such as nucleophilic additions, and can be readily transformed into other functional groups, including alcohols via reduction or carboxylic acids via oxidation . A key reaction for this aldehyde is reductive amination, a common method used to link the cyclobutane core to amine-containing fragments in drug discovery efforts . Furthermore, the constrained cyclobutane ring can act as a non-classical bioisostere, potentially improving the metabolic stability and physicochemical properties of lead compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methoxycyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-6-2-5(3-6)4-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVFLEQPWIRGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437082-14-8
Record name 3-methoxycyclobutane-1-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-methoxycyclobutane-1-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and computational predictions to offer insights into its physicochemical properties, reactivity, synthesis, and spectroscopic signatures. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the unique structural and chemical attributes of substituted cyclobutane systems.

Introduction

Substituted cyclobutanes are increasingly recognized as important structural motifs in medicinal chemistry and materials science. The strained four-membered ring imparts unique conformational constraints and reactivity profiles that can be exploited in the design of novel therapeutic agents and functional materials. This compound, a bifunctional molecule, presents an interesting scaffold for further chemical elaboration. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions. This document aims to consolidate the available information on related compounds to provide a robust predictive profile of this compound.

Physicochemical Properties

PropertyThis compound (Predicted)MethoxycyclobutaneCyclobutanecarbaldehyde3-Hydroxycyclobutane-1-carbaldehyde
Molecular Formula C₆H₁₀O₂C₅H₁₀O[1]C₅H₈O[2]C₅H₈O₂[3]
Molecular Weight 114.14 g/mol 86.13 g/mol [1]84.12 g/mol [2]100.12 g/mol
Boiling Point Estimated: 150-170 °C81.6 °C at 760 mmHg[4]Not availableNot available
Density Estimated: ~1.0 g/cm³0.87 g/cm³[4]Not availableNot available
Solubility Predicted to be soluble in organic solvents.Not availableSlightly soluble in water.[2]Not available
Appearance Predicted to be a colorless liquid.Not availableColorless liquid.[2]Not available

Reactivity and Chemical Profile

The reactivity of this compound is dictated by the aldehyde functional group and the strained cyclobutane ring. The methoxy group is generally stable but can influence the reactivity of the ring.

3.1. Aldehyde Group Reactivity

The aldehyde functionality is expected to undergo a variety of common transformations, including:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid (3-methoxycyclobutane-1-carboxylic acid).

  • Reduction: Can be reduced to the primary alcohol ( (3-methoxycyclobutyl)methanol).

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanide) to form secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides will yield substituted alkenes.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent will produce secondary and tertiary amines.

3.2. Cyclobutane Ring Reactivity

Cyclobutane rings exhibit significant ring strain (approximately 26 kcal/mol), which makes them more reactive than their cyclopentane or cyclohexane counterparts.[5]

  • Ring-Opening Reactions: Under certain conditions, such as hydrogenation at elevated temperatures or reaction with strong acids, the cyclobutane ring can undergo cleavage to form open-chain compounds.[6]

  • Thermal and Photochemical Reactions: Substituted cyclobutanes can participate in various pericyclic reactions.

cluster_aldehyde Aldehyde Reactions cluster_ring Ring Reactions This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Nu- Wittig Reaction Wittig Reaction This compound->Wittig Reaction Ph3P=CR2 Reductive Amination Reductive Amination This compound->Reductive Amination R2NH, [H] Ring Opening Ring Opening This compound->Ring Opening Heat/Catalyst Pericyclic Reactions Pericyclic Reactions This compound->Pericyclic Reactions Light/Heat

Reactivity profile of this compound.

Experimental Protocols

As no direct synthesis for this compound has been reported, a plausible synthetic route is proposed based on established methodologies for analogous compounds. A potential precursor is 3-hydroxycyclobutane-1-carbaldehyde, which can be synthesized and subsequently methylated.

4.1. Hypothetical Synthesis of this compound

This proposed two-step synthesis starts from a commercially available or readily synthesized cyclobutane precursor.

A 3-Hydroxycyclobutane-1-carboxylic acid B 3-Hydroxycyclobutane-1-carbaldehyde A->B 1. Esterification 2. DIBAL-H reduction C This compound B->C NaH, CH3I

Hypothetical synthesis workflow.

Step 1: Synthesis of 3-Hydroxycyclobutane-1-carbaldehyde

  • Reaction: Reduction of a suitable ester of 3-hydroxycyclobutane-1-carboxylic acid.

  • Protocol:

    • To a solution of methyl 3-hydroxycyclobutane-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon), add diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents, 1.0 M solution in hexanes) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-hydroxycyclobutane-1-carbaldehyde.

Step 2: Methylation of 3-Hydroxycyclobutane-1-carbaldehyde

  • Reaction: Williamson ether synthesis.

  • Protocol:

    • To a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-hydroxycyclobutane-1-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography to afford this compound.

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted for this compound based on the analysis of similar structures.

5.1. ¹H NMR Spectroscopy

  • Aldehydic Proton (-CHO): A singlet or a doublet (if coupled to the C1 proton) is expected in the downfield region, around δ 9.5-10.0 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.3-3.5 ppm.

  • Cyclobutane Protons: A complex series of multiplets is expected in the upfield region, between δ 1.5 and 3.0 ppm. The proton at C1 and C3 will likely be shifted further downfield due to the deshielding effects of the adjacent oxygen-containing substituents.

5.2. ¹³C NMR Spectroscopy

  • Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region, around δ 200-205 ppm.

  • Methoxy Carbon (-OCH₃): A signal is anticipated around δ 55-60 ppm.

  • Cyclobutane Carbons: Signals for the four carbons of the cyclobutane ring are expected in the range of δ 20-80 ppm. The carbons bearing the methoxy and aldehyde groups (C1 and C3) will be the most downfield. For unsubstituted cyclobutane, the carbon signal appears at 22.4 ppm.[7]

5.3. Infrared (IR) Spectroscopy

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 and 2820 cm⁻¹.

  • C-O Stretch (Ether): An absorption band is expected in the region of 1075-1150 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm⁻¹.

Safety and Handling

While a specific safety data sheet for this compound is not available, the hazards can be inferred from related compounds. Aldehydes are often irritants to the skin, eyes, and respiratory tract. They can also be harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a predictive framework for its chemical properties, reactivity, and spectroscopic signatures based on the known characteristics of analogous compounds. The proposed synthetic route offers a viable pathway for its preparation, which would enable further experimental investigation into its potential applications in drug discovery and materials science. It is anticipated that this document will serve as a foundational resource for researchers embarking on the study of this and other substituted cyclobutane derivatives.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of 3-methoxycyclobutane-1-carbaldehyde. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a robust, theoretical framework for its characterization. By leveraging established principles of spectroscopy and chemical synthesis, this guide presents predicted data and detailed hypothetical experimental protocols. This serves as a foundational resource for researchers encountering this or structurally related cyclobutane derivatives in their work. The guide is tailored for professionals in chemical research and drug development, offering in-depth analysis and clear, actionable protocols.

Introduction

Cyclobutane rings are key structural motifs in a variety of biologically active molecules and natural products. The precise substitution pattern on these strained four-membered rings significantly influences their chemical reactivity and biological function. This compound presents an interesting case of a bifunctional cyclobutane derivative, incorporating both a reactive aldehyde and a methoxy group. Understanding its precise molecular structure is paramount for predicting its chemical behavior and potential applications in medicinal chemistry and materials science. This guide outlines the critical steps and analytical techniques required for its complete structural characterization.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are calculated based on its chemical structure and provide a baseline for its expected behavior.

PropertyPredicted ValueUnit
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
Exact Mass114.06808Da
XLogP30.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Hypothetical Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data that would be expected from the analysis of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.75d1HH-1 (Aldehyde)
~3.80m1HH-3
~3.30s3H-OCH₃
~2.80m1HH-1 (Cyclobutane)
~2.40 - 2.20m2HH-2 (cis/trans)
~2.10 - 1.90m2HH-4 (cis/trans)
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) (ppm)Assignment
~201C=O (Aldehyde)
~75C-3
~56-OCH₃
~48C-1
~30C-2/C-4
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H (sp³) stretch
~2830, ~2730MediumC-H (aldehyde) stretch
~1725StrongC=O (aldehyde) stretch
~1100StrongC-O (ether) stretch
Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
114Moderate[M]⁺ (Molecular Ion)
113High[M-H]⁺
85High[M-CHO]⁺
83Moderate[M-OCH₃]⁺
58High[C₃H₆O]⁺ (from McLafferty rearrangement)

Experimental Protocols

The following section details the hypothetical experimental protocols for the synthesis and characterization of this compound.

Synthesis Protocol: A Hypothetical Approach

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 3-methoxycyclobutane-1-methanol.

Reaction Scheme:

(3-methoxycyclobutane-1-yl)methanol → this compound

Reagents and Equipment:

  • (3-methoxycyclobutane-1-yl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve (3-methoxycyclobutane-1-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC (or Dess-Martin periodinane) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (or byproducts of the periodinane).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Utilize proton decoupling. A 45° pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024 scans are recommended.

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).

  • Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) column.

  • Analysis: Obtain the electron ionization (EI) mass spectrum. Set the electron energy to 70 eV.

Visualization of Analytical Workflow

The logical workflow for the structure elucidation of this compound is depicted below. This diagram illustrates the sequential and interconnected nature of the analytical process.

structure_elucidation_workflow start Hypothesized Synthesis purification Purification (Column Chromatography) start->purification Crude Product ms Mass Spectrometry (MS) - Molecular Formula purification->ms Pure Sample ir Infrared (IR) Spectroscopy - Functional Groups purification->ir Pure Sample nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr Pure Sample structure_confirmation Structure Confirmation ms->structure_confirmation ir->structure_confirmation nmr->structure_confirmation

Workflow for Structure Elucidation.

Conclusion

The structural elucidation of novel or uncharacterized compounds like this compound relies on a systematic application of modern analytical techniques. This guide has provided a theoretical yet comprehensive framework for its characterization, from a plausible synthetic route to the interpretation of predicted spectroscopic data. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, enabling them to approach the structural determination of similar cyclobutane-containing molecules with confidence. The principles outlined herein are fundamental to the broader field of chemical analysis and are essential for the advancement of molecular sciences.

In-Depth Technical Guide: 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1437082-14-8

This technical guide provides a comprehensive overview of 3-methoxycyclobutane-1-carbaldehyde, a versatile chemical intermediate. The information is curated for professionals in research and drug development, with a focus on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

While extensive peer-reviewed data on the physical properties of this compound is limited, information from commercial suppliers provides foundational knowledge. The compound, with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol , is noted to exist as a mixture of diastereomers.[1][2]

PropertyValueSource
CAS Number 1437082-14-8Multiple Sources
Molecular Formula C6H10O2[3]
Molecular Weight 114.14 g/mol [3]
SMILES Code O=CC1CC(OC)C1[3]
MDL Number MFCD28360943[3]

Synthesis of this compound

The synthesis of both trans- and cis-3-methoxycyclobutane-1-carbaldehyde has been described in the patent literature. The general approach involves the oxidation of the corresponding 3-methoxycyclobutylmethanol.

Experimental Protocol: Synthesis of trans-3-methoxycyclobutane-1-carbaldehyde

A solution of trans-3-methoxycyclobutylmethanol (1.0 equivalent) in dichloromethane (DCM) is cooled to 0°C. To this solution, Dess-Martin periodinane (DMP) (1.1 equivalents) is added. The reaction mixture is stirred at 0°C for 2 hours. Following the reaction, the mixture is concentrated, and the crude product is purified by chromatography on neutral alumina.

Experimental Protocol: Synthesis of cis-3-methoxycyclobutane-1-carbaldehyde

A similar procedure is employed for the cis isomer, starting from cis-3-methoxycyclobutylmethanol. The crude product obtained after concentration is often used in subsequent steps without further purification.

Below is a generalized workflow for the synthesis.

Synthesis_Workflow cluster_starting_material Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Final Product Starting_Alcohol trans- or cis- 3-methoxycyclobutylmethanol Reaction_Step 1. Dissolve in DCM 2. Cool to 0°C 3. Add Dess-Martin Periodinane (DMP) Starting_Alcohol->Reaction_Step Reagents Workup_Step 1. Concentrate the reaction mixture 2. Purify by chromatography (optional for cis) Reaction_Step->Workup_Step Process Final_Product trans- or cis- This compound Workup_Step->Final_Product Yields

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

According to supplier safety data sheets, this compound is classified as a flammable liquid.[3] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Development

While specific examples of this compound as a key component in a drug candidate or its direct involvement in signaling pathways are not prevalent in publicly accessible literature, its structural motifs are of interest to medicinal chemists. Cyclobutane rings are used as bioisosteric replacements for other cyclic and acyclic structures to improve physicochemical properties, metabolic stability, and target binding affinity. The aldehyde functional group is a versatile handle for a variety of chemical transformations, making this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery programs.

The logical relationship for its potential application in drug discovery is outlined below.

Drug_Discovery_Logic Compound This compound Building_Block Versatile Building Block Compound->Building_Block is a Medicinal_Chemistry Medicinal Chemistry Synthesis Building_Block->Medicinal_Chemistry used in Lead_Generation Lead Generation & Optimization Medicinal_Chemistry->Lead_Generation leads to Drug_Candidate Potential Drug Candidate Lead_Generation->Drug_Candidate results in

Caption: Logical flow from a building block to a potential drug candidate.

References

In-Depth Technical Guide: 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-methoxycyclobutane-1-carbaldehyde, a key building block in organic synthesis and drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for reaction stoichiometry, analytical characterization, and formulation development.

PropertyValueSource
Molecular Formula C6H10O2[1][2][3]
Molecular Weight 114.14 g/mol [1][3]
CAS Number 1437082-14-8[1][2][4]
MDL Number MFCD28360943[1][2]

Structural Information and Identification

The identity of this compound is established through its unique structural arrangement and is cataloged by distinct identifiers for unambiguous reference in scientific literature and chemical databases.

A This compound B Molecular Formula C6H10O2 A->B has D CAS Number 1437082-14-8 A->D is identified by E MDL Number MFCD28360943 A->E is identified by C Molecular Weight 114.14 g/mol B->C determines

Figure 1. Identification and key properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary to chemical suppliers or are detailed in patented literature. For specific synthetic procedures, researchers are advised to consult scientific databases and patent literature, referencing the CAS number 1437082-14-8. Characterization would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

References

Spectroscopic Characterization of 3-methoxycyclobutane-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-methoxycyclobutane-1-carbaldehyde. As a molecule of interest in synthetic chemistry and potential drug discovery, understanding its structural and electronic properties through spectroscopic analysis is paramount. While experimental data for this specific molecule is not yet publicly available, this document outlines the expected spectroscopic data based on analogous compounds and first principles. It further details the standard experimental protocols required for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers involved in the synthesis and characterization of new chemical entities.

Introduction

This compound is a small, functionalized cycloalkane. Its structure, featuring a cyclobutane ring, a methoxy group, and an aldehyde, suggests potential for use as a building block in the synthesis of more complex molecules, including pharmaceutical agents. The precise characterization of this molecule is the first critical step in its evaluation for any application. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, confirm purity, and infer electronic properties. This guide will focus on the three primary spectroscopic techniques used for the characterization of organic molecules: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

In the absence of experimental spectra, predictions can be made based on the analysis of structurally similar compounds and known spectroscopic principles. The following tables summarize the expected data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7Doublet1HH-1 (Aldehyde)
~4.0Multiplet1HH-3
~3.3Singlet3H-OCH₃
~2.8Multiplet1HH-1'
~2.2-2.4Multiplet2HH-2, H-4 (cis)
~1.8-2.0Multiplet2HH-2, H-4 (trans)
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~202C=O (Aldehyde)
~75C-3
~56-OCH₃
~45C-1'
~25C-2, C-4
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (alkane)
~2830, ~2730MediumC-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1100StrongC-O stretch (ether)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment
114[M]⁺ (Molecular Ion)
113[M-H]⁺
85[M-CHO]⁺
83[M-OCH₃]⁺
58[C₃H₆O]⁺
45[C₂H₅O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a one-pulse ¹H spectrum with the following typical parameters:

    • Pulse width: 30°

    • Spectral width: 16 ppm

    • Acquisition time: 2 s

    • Relaxation delay: 5 s

    • Number of scans: 16

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

    • Pulse width: 30°

    • Spectral width: 240 ppm

    • Acquisition time: 1 s

    • Relaxation delay: 2 s

    • Number of scans: 1024

  • Process the data with Fourier transformation and baseline correction.

  • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

Sample Introduction:

  • For a volatile liquid, a direct injection or a gas chromatography (GC) inlet can be used.

  • Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

  • Inject the solution into the instrument.

Data Acquisition:

  • The sample is vaporized and then ionized in the EI source, typically at 70 eV.

  • The resulting ions are accelerated and separated by the quadrupole analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is recorded, typically over a mass range of m/z 10 to 500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a new chemical entity to its full spectroscopic characterization.

G A Synthesis of this compound B Purification (e.g., Chromatography, Distillation) A->B C Spectroscopic Analysis B->C D ¹H and ¹³C NMR C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Data Interpretation and Structure Elucidation D->G E->G F->G H Final Report and Data Archiving G->H

In-Depth Technical Guide on the NMR Analysis of 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-methoxycyclobutane-1-carbaldehyde is a small organic molecule of interest in synthetic chemistry due to its bifunctional nature, incorporating both a reactive aldehyde and a methoxy-substituted cyclobutane ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of such molecules. This guide provides a detailed theoretical framework for the ¹H and ¹³C NMR analysis of this compound, outlines a general experimental protocol for data acquisition, and presents logical workflows for its characterization.

Predicted NMR Spectral Data

The presence of two substituents on the cyclobutane ring leads to the possibility of cis and trans diastereomers. These isomers will have distinct NMR spectra due to the different spatial relationships between the aldehyde and methoxy groups, which influence the chemical environment of each nucleus.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton, the methoxy protons, and the protons on the cyclobutane ring. The complexity of the ring proton signals will be a key feature for distinguishing between the cis and trans isomers.

  • Aldehyde Proton (H1): A single proton, appearing as a doublet due to coupling with the adjacent C1-proton. It will be the most downfield signal.

  • Methoxy Protons (H6): A singlet corresponding to the three equivalent protons of the methoxy group.

  • Cyclobutane Ring Protons (H2, H3, H4, H5): These protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The proton on the carbon bearing the methoxy group (H3) will be shifted downfield. The relative stereochemistry (cis vs. trans) will significantly affect the chemical shifts and coupling constants of these protons.

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, characteristic of an aldehyde.

  • Methoxy Carbon (CH₃O): A single peak in the typical region for a methoxy group.

  • Cyclobutane Ring Carbons: The carbon bearing the aldehyde (C1) and the carbon bearing the methoxy group (C3) will be shifted downfield compared to the other two ring carbons (C2 and C4).

Summary of Predicted Data

The following tables summarize the expected, qualitative NMR data for this compound. The chemical shift values are estimates based on typical ranges for similar functional groups and structures.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aldehyde (H1)9.5 - 10.0Doublet (d)1H
Methine (H3)3.8 - 4.5Multiplet (m)1H
Methoxy (H6)3.2 - 3.6Singlet (s)3H
Methine (H-C1)2.8 - 3.4Multiplet (m)1H
Methylene (H2, H4)1.8 - 2.6Multiplets (m)4H

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)200 - 205
Methine (C3-O)70 - 80
Methoxy (C6)55 - 60
Methine (C1)45 - 55
Methylene (C2, C4)20 - 35

Experimental Protocols

A definitive analysis requires the synthesis of this compound followed by experimental NMR analysis.

Synthesis

A specific, validated synthesis for this compound is not readily found in the literature. A plausible synthetic route could involve the oxidation of the corresponding alcohol, 3-methoxycyclobutane-1-methanol. This precursor could potentially be synthesized from cyclobutane-1,3-dicarboxylic acid derivatives through a series of reduction and protection/methylation steps.

NMR Data Acquisition Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial. Chloroform-d is often a good first choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the clear solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • The instrument should be properly tuned and the magnetic field shimmed on the sample to ensure high resolution and good peak shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance and sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

Molecular Structure and Atom Labeling

molecular_structure cluster_molecule trans-3-methoxycyclobutane-1-carbaldehyde C1 C1 C2 C2 C1->C2 O_ald O C1->O_ald C5=O H_C1 H C1->H_C1 C5 C3 C3 C2->C3 H_C2_a H C2->H_C2_a H_C2_b H C2->H_C2_b C4 C4 C3->C4 H_C3 H3 C3->H_C3 O_me O C3->O_me C4->C1 H_C4_a H C4->H_C4_a H_C4_b H C4->H_C4_b H1_ald H1 C_me C6 O_me->C_me H_me1 H6 C_me->H_me1 H_me2 H C_me->H_me2 H_me3 H C_me->H_me3

Caption: Molecular structure of trans-3-methoxycyclobutane-1-carbaldehyde with atom numbering.

General NMR Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Setup Tune, Lock, Shim Spectrometer->Setup Acquire Acquire 1D (¹H, ¹³C) and 2D Spectra Setup->Acquire FT Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Reference Chemical Shift Referencing Phase->Reference Analyze1D Analyze Chemical Shifts, Integrals, Multiplicities Reference->Analyze1D Analyze2D Correlate Signals (COSY, HSQC, HMBC) Analyze1D->Analyze2D Assign Assign Signals to Specific Nuclei Analyze2D->Assign Structure Confirm Structure Assign->Structure

Caption: General workflow for small molecule characterization by NMR spectroscopy.

An In-depth Technical Guide to the Predicted Infrared (IR) Spectroscopy of 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental infrared (IR) spectroscopy data for 3-methoxycyclobutane-1-carbaldehyde. Therefore, this guide is based on the predicted spectral characteristics derived from the analysis of its constituent functional groups and analogous molecular structures. The information presented herein is intended to serve as a predictive reference for researchers, scientists, and drug development professionals.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of a compound. This guide outlines the expected IR absorption bands for this compound, providing a foundational understanding for the analysis of this molecule and its derivatives.

The structure of this compound contains three key features that will give rise to characteristic IR absorptions:

  • An aldehyde functional group (-CHO).

  • A methoxy (ether) functional group (-OCH₃).

  • A cyclobutane ring.

Each of these will produce distinct signals in the IR spectrum.

Predicted IR Absorption Data

The following table summarizes the predicted IR absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes for this compound. These predictions are based on established correlations for aldehydes, ethers, and cyclic alkanes.[1][2][3][4][5][6]

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~2987 - 2887StrongC-H Stretching (CH₂ of cyclobutane ring)Cyclobutane
~2830 - 2815WeakC-H Symmetric Stretching (O-CH₃)Methoxy
~2830 - 2820WeakAldehydic C-H Stretching (often part of a doublet)Aldehyde
~2720WeakAldehydic C-H Stretching (Fermi resonance doublet)Aldehyde
~1740 - 1720StrongC=O StretchingAldehyde
~1470 - 1447MediumCH₂ Bending (Scissoring)Cyclobutane
~1390MediumAldehydic C-H BendingAldehyde
~1140 - 1070StrongC-O-C Asymmetric StretchingMethoxy (Ether)
~898MediumCyclobutane Ring DeformationCyclobutane

Key Interpretive Notes:

  • Aldehyde Group: The most definitive evidence for the aldehyde group will be the strong C=O stretching absorption between 1740-1720 cm⁻¹.[2][7][8][9] This should be accompanied by a characteristic pair of weak C-H stretching bands, one around 2820 cm⁻¹ and another, often more distinct, around 2720 cm⁻¹.[2][10][11][12] The presence of this doublet is a strong indicator of an aldehyde.[12][13]

  • Methoxy Group: A strong absorption band between 1140-1070 cm⁻¹ is expected for the C-O-C asymmetric stretch of the ether linkage.[5][14][15][16] Additionally, a weak but characteristic C-H stretching band for the methoxy group may appear around 2830-2815 cm⁻¹.[3][16]

  • Cyclobutane Ring: The C-H stretching vibrations of the CH₂ groups in the cyclobutane ring will appear as strong bands in the 2987-2887 cm⁻¹ region.[6] Ring deformation and CH₂ bending modes will be present in the fingerprint region (below 1500 cm⁻¹).[4][6] Studies on substituted cyclobutanes have identified several narrow absorption regions that, while variable in intensity, can help confirm the presence of the ring system.[4][17][18]

General Experimental Protocol for IR Spectroscopy

While a specific protocol for this compound is not available, the following general procedure can be applied for obtaining the IR spectrum of a liquid or low-melting solid organic compound.[19][20][21]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample holder (e.g., salt plates (NaCl or KBr) for thin film analysis, or an Attenuated Total Reflectance (ATR) accessory).

Procedure for Thin Film Method (for liquids):

  • Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

  • Place one to two drops of the liquid sample onto the center of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.

  • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Run the sample scan to obtain the IR spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • After analysis, clean the salt plates thoroughly with a dry, volatile organic solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Procedure for ATR Method (for liquids or solids):

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum with the clean, empty ATR accessory.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum.

  • Clean the ATR crystal meticulously with a suitable solvent after the measurement.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectral analysis of a substituted cyclobutane compound like this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample of This compound Prep Prepare Sample (e.g., Thin Film or ATR) Sample->Prep Background Acquire Background Spectrum (Atmospheric Correction) Prep->Background Acquire Acquire Sample IR Spectrum (4000-400 cm⁻¹) Prep->Acquire Background->Acquire Identify_CO Identify Strong C=O Stretch (~1730 cm⁻¹)? Acquire->Identify_CO Identify_Ald_CH Identify Aldehydic C-H (~2820 & ~2720 cm⁻¹)? Identify_CO->Identify_Ald_CH Yes Identify_Ether_CO Identify Strong C-O Stretch (~1100 cm⁻¹)? Identify_CO->Identify_Ether_CO Confirm_Aldehyde Aldehyde Group Confirmed Identify_Ald_CH->Confirm_Aldehyde Yes Identify_Ring Analyze Fingerprint Region (Cyclobutane Vibrations) Identify_Ether_CO->Identify_Ring Confirm_Methoxy Methoxy Group Confirmed Identify_Ether_CO->Confirm_Methoxy Yes Confirm_Ring Cyclobutane Ring Confirmed Identify_Ring->Confirm_Ring Yes Final Correlate All Bands to Proposed Molecular Structure Confirm_Aldehyde->Final Confirm_Methoxy->Final Confirm_Ring->Final

Caption: Logical workflow for IR spectral analysis of this compound.

References

Mass Spectrometry of 3-methoxycyclobutane-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the anticipated mass spectrometry of 3-methoxycyclobutane-1-carbaldehyde. Due to a lack of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of analogous cyclobutane derivatives. The information presented herein is intended to serve as a foundational resource for researchers engaged in the analysis and characterization of this and structurally related molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the cyclobutane ring and the loss of its substituents. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed molecular formulas.

Predicted Fragment Ion m/z Proposed Formula Description
Molecular Ion114[C₆H₁₀O₂]⁺The intact molecule with one electron removed.
Fragment 185[C₅H₅O]⁺Loss of the methoxy group (•OCH₃).
Fragment 283[C₅H₇O]⁺Loss of the formyl group (•CHO).
Fragment 371[C₄H₇O]⁺Cleavage of the cyclobutane ring.
Fragment 458[C₃H₆O]⁺Cleavage of the cyclobutane ring.
Fragment 543[C₂H₃O]⁺Acylium ion from the formyl group.
Fragment 631[CH₃O]⁺Methoxonium ion.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for obtaining the mass spectrum of a small, volatile organic compound using electron ionization (EI) mass spectrometry is provided below. This protocol is a standard method widely used in chemical analysis.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.

  • Capillary column suitable for the separation of small polar molecules (e.g., a DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 30 to 200.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the cyclobutane ring and the loss of its functional groups. A proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M [C₆H₁₀O₂]⁺ m/z = 114 (Molecular Ion) F1 [C₅H₅O]⁺ m/z = 85 M->F1 - •OCH₃ F2 [C₅H₇O]⁺ m/z = 83 M->F2 - •CHO F3 [C₄H₇O]⁺ m/z = 71 M->F3 Ring Cleavage F4 [C₃H₆O]⁺ m/z = 58 M->F4 Ring Cleavage F6 [CH₃O]⁺ m/z = 31 F1->F6 - C₄H₂ F5 [C₂H₃O]⁺ m/z = 43 F2->F5 - C₃H₄

Caption: Predicted fragmentation of this compound.

Logical Workflow for Analysis

The logical workflow for the analysis of an unknown compound suspected to be this compound using GC-MS is outlined below. This workflow represents a standard approach in analytical chemistry for compound identification.

logical_workflow cluster_sample Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Processing and Interpretation SamplePrep Sample Preparation (Dilution in appropriate solvent) GC_Injection Injection into GC SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Spectrum_Analysis Mass Spectrum Analysis (Identify Molecular Ion & Fragments) Data_Acquisition->Spectrum_Analysis Library_Search Database Library Search (e.g., NIST, Wiley) Spectrum_Analysis->Library_Search Structure_Elucidation Structure Elucidation & Confirmation Library_Search->Structure_Elucidation

Caption: GC-MS analytical workflow for compound identification.

Conformational Landscape of 3-Methoxycyclobutane-1-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 3-methoxycyclobutane-1-carbaldehyde, a substituted cyclobutane of interest in medicinal chemistry and materials science. Due to the inherent ring strain and substitution pattern, this molecule exhibits a complex conformational landscape. Understanding the preferred three-dimensional structures is crucial for elucidating its physicochemical properties, biological activity, and reactivity. This document outlines the key stereoisomers, their conformational equilibria, and the modern experimental and computational techniques employed for their characterization.

Introduction to Cyclobutane Conformations

Cyclobutane rings are not planar; they adopt a puckered or "butterfly" conformation to alleviate the significant angle and torsional strain that would be present in a planar arrangement[1][2]. This puckering results in two distinct substituent positions on each carbon atom: axial (pointing up or down, roughly perpendicular to the approximate plane of the ring) and equatorial (pointing outwards from the ring). The ring undergoes a rapid inversion process, interconverting the axial and equatorial positions. For substituted cyclobutanes, the energetic preference for a substituent to occupy an equatorial position is a primary determinant of the overall conformational equilibrium[3][4].

Stereoisomers of this compound

The presence of two substituents at the 1 and 3 positions of the cyclobutane ring in this compound gives rise to two diastereomers: cis and trans.

  • cis-3-Methoxycyclobutane-1-carbaldehyde: In this isomer, the methoxy and carbaldehyde groups are on the same face of the cyclobutane ring.

  • trans-3-Methoxycyclobutane-1-carbaldehyde: In this isomer, the methoxy and carbaldehyde groups are on opposite faces of the cyclobutane ring.

The stereochemical relationship between the substituents significantly influences the conformational preferences of the molecule.

cluster_isomers Stereoisomers of this compound Cis cis Isomer (Substituents on same side) Trans trans Isomer (Substituents on opposite sides)

Stereoisomers of the target molecule.

Conformational Analysis of Stereoisomers

cis-3-Methoxycyclobutane-1-carbaldehyde

For the cis isomer, the ring puckering leads to two primary conformations: one where both substituents are in pseudo-equatorial positions (diequatorial) and one where both are in pseudo-axial positions (diaxial). Due to steric hindrance, the diequatorial conformation is expected to be significantly more stable. The diaxial conformer would suffer from significant 1,3-diaxial interactions between the methoxy and carbaldehyde groups.

trans-3-Methoxycyclobutane-1-carbaldehyde

In the trans isomer, the ring inversion interconverts two equivalent conformations, each having one substituent in a pseudo-axial position and the other in a pseudo-equatorial position (axial-equatorial). The relative energetic preference will depend on the steric bulk of the methoxy versus the carbaldehyde group. Generally, the larger group will preferentially occupy the equatorial position to minimize steric strain[5].

cluster_cis cis Isomer Conformational Equilibrium cluster_trans trans Isomer Conformational Equilibrium Cis_Eq Diequatorial (More Stable) Cis_Ax Diaxial (Less Stable) Cis_Eq->Cis_Ax Ring Inversion Trans_1 Axial-Equatorial Trans_2 Equatorial-Axial Trans_1->Trans_2 Ring Inversion

Conformational equilibria of the stereoisomers.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) NMR, is a powerful tool for studying conformational equilibria in solution[6][7].

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • ¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Coupling Constant Analysis: The magnitude of the vicinal (³J) and long-range (⁴J) proton-proton coupling constants are dependent on the dihedral angle between the coupled protons. For cyclobutanes, ⁴J couplings can be particularly informative, with ⁴J(eq-eq) being significantly larger (around 5 Hz) than ⁴J(ax-ax) (around 0 Hz)[6].

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in the weighted average of chemical shifts and coupling constants can provide thermodynamic data (ΔG°, ΔH°, ΔS°) for the conformational equilibrium[8][9].

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), provide valuable insights into the geometries and relative energies of different conformers[3][4].

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants for each conformer to aid in the interpretation of experimental spectra.

cluster_workflow Experimental and Computational Workflow Synthesis Synthesis of cis and trans Isomers Separation Chromatographic Separation Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Separation->NMR Comp_Chem Computational Modeling (DFT, Ab Initio) Separation->Comp_Chem Data_Analysis Data Analysis and Conformer Population Determination NMR->Data_Analysis Comp_Chem->Data_Analysis

Integrated workflow for conformational analysis.

Quantitative Data Summary

The following tables summarize hypothetical but expected quantitative data for the conformational analysis of this compound based on studies of similar substituted cyclobutanes.

Table 1: Calculated Relative Energies of Conformers

IsomerConformerMethodBasis SetRelative Energy (kcal/mol)
cisDiequatorialB3LYP6-31G(d)0.00
cisDiaxialB3LYP6-31G(d)> 3.0
transOMe (eq), CHO (ax)B3LYP6-31G(d)0.00
transOMe (ax), CHO (eq)B3LYP6-31G(d)~0.5 - 1.5

Table 2: Representative ¹H-¹H Coupling Constants (Hz)

CouplingExpected Value (Hz) - EquatorialExpected Value (Hz) - Axial
³J(H,H)2 - 57 - 10
⁴J(Hax,Hax)~0~0
⁴J(Heq,Heq)4 - 64 - 6
⁴J(Hax,Heq)< 1< 1

Conclusion

The conformational analysis of this compound reveals a rich interplay of steric and electronic effects that govern its three-dimensional structure. A combined approach utilizing high-resolution NMR spectroscopy and theoretical calculations is essential for a thorough understanding of the conformational landscape of its cis and trans isomers. The diequatorial conformation is predicted to be the most stable for the cis isomer, while the trans isomer likely exists as a mixture of two axial-equatorial conformers. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the structure-property relationships of this and related substituted cyclobutane systems.

References

Theoretical Investigations into the Conformational Landscape and Spectroscopic Properties of Methoxycyclobutane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of methoxycyclobutane derivatives. It outlines the computational protocols for conformational analysis, spectroscopic predictions, and the exploration of reaction pathways, offering a foundational framework for researchers in computational chemistry and drug development.

Introduction to Methoxycyclobutane Derivatives

Methoxycyclobutane and its derivatives are of significant interest due to the unique conformational properties imparted by the puckered four-membered ring and the influence of the methoxy substituent. The inherent ring strain of the cyclobutane moiety, a feature well-documented in numerous studies, dictates its non-planar geometry. This puckering, coupled with the rotational flexibility of the methoxy group, gives rise to a complex potential energy surface with multiple conformers. Understanding the relative stabilities and interconversion pathways of these conformers is crucial for predicting the molecule's physical, chemical, and biological properties.

Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating the structural and energetic landscape of these molecules. Computational methods allow for the precise calculation of geometric parameters, vibrational frequencies, and NMR chemical shifts, providing data that can be used to interpret experimental results or to predict the properties of yet-to-be-synthesized derivatives.

Conformational Analysis

The conformational space of methoxycyclobutane is defined by two primary degrees of freedom: the puckering of the cyclobutane ring and the orientation of the methoxy group. The cyclobutane ring is known to adopt a puckered "butterfly" conformation to relieve torsional strain. This results in two distinct positions for a substituent: axial-like and equatorial-like. Furthermore, the methoxy group can rotate about the C-O bond.

A thorough conformational analysis involves identifying all stable conformers and determining their relative energies.

Computational Workflow for Conformational Analysis:

G start Initial Structure Generation (Axial and Equatorial Methoxy) scan Potential Energy Surface Scan (Dihedral Angle Rotations) start->scan minima Identification of Local Minima scan->minima opt_freq Geometry Optimization and Frequency Calculation (DFT) minima->opt_freq thermo Thermochemical Analysis (Relative Free Energies) opt_freq->thermo nmr NMR Chemical Shift Calculation (GIAO Method) opt_freq->nmr end Characterized Conformers thermo->end nmr->end

Figure 1: Computational workflow for the conformational analysis of methoxycyclobutane.
Key Conformers of Methoxycyclobutane

The primary conformers of methoxycyclobutane arise from the equatorial and axial placement of the methoxy group on the puckered cyclobutane ring. For each of these, rotational isomers of the methoxy group exist. The two most stable conformers are expected to be the equatorial-gauche and equatorial-anti forms, with the equatorial-gauche often being slightly more stable due to favorable stereoelectronic interactions.

Table 1: Calculated Relative Energies of Methoxycyclobutane Conformers

ConformerPoint GroupRelative Energy (kcal/mol)Rotational Constants (GHz)Dipole Moment (D)
Equatorial-gaucheC10.00A=6.8, B=3.5, C=2.91.2
Equatorial-antiCs0.52A=7.1, B=3.2, C=2.81.1
Axial-gaucheC11.85A=6.5, B=3.6, C=3.11.5
Axial-antiCs2.10A=6.9, B=3.3, C=3.01.4

Note: These are hypothetical values based on typical computational results for substituted cyclobutanes and ethers, calculated at the B3LYP/6-311++G(d,p) level of theory.

Geometric Parameters

The puckered nature of the cyclobutane ring is characterized by the dihedral angle of the ring. The introduction of the methoxy substituent is expected to cause minor distortions in the ring geometry.

Table 2: Calculated Geometric Parameters of the Most Stable Conformer (Equatorial-gauche)

ParameterBond/AngleCalculated Value
Bond LengthC-C (avg. in ring)1.55 Å
C-O1.42 Å
O-CH31.43 Å
C-H (avg.)1.09 Å
Bond AngleC-C-C (avg. in ring)88.5°
C-O-C112.0°
Dihedral AngleC1-C2-C3-C425.0°
C2-C1-O-C565.0°

Note: These are hypothetical values based on typical computational results for substituted cyclobutanes and ethers, calculated at the B3LYP/6-311++G(d,p) level of theory.

Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for identifying and characterizing methoxycyclobutane derivatives.

Vibrational Frequencies

Harmonic vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Table 3: Selected Calculated Vibrational Frequencies of Equatorial-gauche Methoxycyclobutane

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)
C-H stretch (methoxy)298025
C-H stretch (ring)295030
CH2 scissoring145015
C-O-C stretch110080
Ring puckering2505

Note: These are hypothetical, unscaled frequencies calculated at the B3LYP/6-311++G(d,p) level of theory.

NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, and thus, accurate geometry optimization is crucial.

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts of Equatorial-gauche Methoxycyclobutane

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C (attached to O)75.23.85
C (alpha to C-O)30.52.10
C (beta to C-O)15.81.85
CH3 (methoxy)56.13.25

Note: These are hypothetical values referenced to TMS, calculated at the GIAO-B3LYP/6-311++G(d,p) level of theory.

Reaction Pathways

Theoretical studies can also be employed to investigate the reaction mechanisms of methoxycyclobutane derivatives. For example, the ring-opening reaction is a potential pathway that can be explored computationally.

Logical Diagram of a Hypothetical Ring-Opening Reaction Pathway Investigation:

G reactant Methoxycyclobutane ts_search Transition State Search (e.g., QST2/3, Berny) reactant->ts_search barrier Activation Energy Barrier Calculation reactant->barrier ts_opt Transition State Optimization and Frequency Calculation ts_search->ts_opt irc Intrinsic Reaction Coordinate (IRC) Calculation ts_opt->irc ts_opt->barrier product Ring-Opened Product irc->product product->barrier

Figure 2: Workflow for investigating a hypothetical ring-opening reaction of methoxycyclobutane.

Experimental Protocols (Computational)

The following outlines a typical computational protocol for the theoretical study of methoxycyclobutane derivatives.

Software
  • Gaussian, ORCA, or similar quantum chemistry packages.

  • GaussView, Avogadro, or other molecular visualization software.

Conformational Search
  • Initial Structures: Build initial structures for the equatorial and axial conformers of methoxycyclobutane.

  • Potential Energy Surface Scan: Perform a relaxed scan of the dihedral angle of the methoxy group (C-C-O-C) in 15-degree increments to identify rotational minima.

  • Geometry Optimization: Optimize the geometries of all identified minima using a DFT method, for example, B3LYP with the 6-311++G(d,p) basis set.

Frequency and Thermochemical Analysis
  • Frequency Calculations: Perform harmonic frequency calculations on all optimized geometries at the same level of theory to confirm they are true minima and to obtain zero-point vibrational energies (ZPVE).

  • Thermochemical Analysis: Calculate the Gibbs free energies of all conformers at a standard temperature (e.g., 298.15 K) to determine their relative populations.

NMR Chemical Shift Calculations
  • GIAO Calculations: Perform NMR chemical shift calculations using the GIAO method on the optimized geometries of the most stable conformers. The same DFT functional and basis set as in the geometry optimization are typically used.

  • Referencing: Reference the calculated absolute shieldings to the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) optimized at the same level of theory.

Transition State Search (for Reaction Pathways)
  • Initial Guess: Provide an initial guess for the transition state geometry. This can be done using methods like QST2 or by manually building a structure that is intermediate between the reactant and product.

  • Optimization: Optimize the transition state geometry using an appropriate algorithm (e.g., Berny optimization with the TS keyword).

  • Verification: A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate. Perform an IRC calculation to confirm that the transition state connects the desired reactant and product.

Conclusion

This technical guide has outlined the theoretical framework for the computational study of methoxycyclobutane derivatives. By employing the described methodologies, researchers can gain detailed insights into the conformational preferences, spectroscopic properties, and potential reactivity of this class of molecules. The data and workflows presented here, while based on established computational principles, serve as a template for future in-depth theoretical investigations that will be crucial for the rational design of new molecules with desired properties in fields such as materials science and drug discovery.

Stability of 3-Methoxycyclobutane-1-carbaldehyde Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential stability of 3-methoxycyclobutane-1-carbaldehyde under acidic conditions. Due to the absence of direct experimental data for this specific molecule in the reviewed literature, this document extrapolates from established principles of organic chemistry and data for analogous structures. The core focus is on the principal degradation pathways anticipated for the ether and aldehyde functionalities, as well as the inherent reactivity of the cyclobutane ring in an acidic environment. This guide is intended to inform researchers and professionals in drug development and other scientific fields about the potential chemical liabilities of this and structurally related compounds.

Introduction

This compound incorporates three key structural features that dictate its reactivity in acidic media: a methoxy group (an ether), a carbaldehyde group (an aldehyde), and a cyclobutane ring. Each of these moieties is susceptible to acid-catalyzed reactions, which can proceed independently or in concert to yield a variety of degradation products. Understanding these potential degradation pathways is crucial for applications where the compound may be exposed to acidic conditions, such as in certain drug formulations or during specific synthetic transformations.

Potential Degradation Pathways

Under acidic conditions, the initial step in most degradation pathways will involve the protonation of one of the oxygen atoms. Both the ether and aldehyde oxygens are Lewis bases and can be protonated by a strong acid. The subsequent reaction course will depend on which oxygen is protonated and the stability of the resulting intermediates.

Acid-Catalyzed Ether Cleavage

Ethers are generally stable but can undergo cleavage in the presence of strong acids, often at elevated temperatures.[1][2] The reaction is initiated by the protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol).[1] The subsequent cleavage of the C-O bond can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether.[2][3]

Given the secondary nature of the carbon atom attached to the methoxy group in this compound, the reaction could potentially proceed through a mixture of both pathways.[4]

Proposed Mechanism for Ether Cleavage:

Ether_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Reactant This compound Protonated_Ether Protonated Ether Intermediate Reactant->Protonated_Ether H+ Products 3-Hydroxycyclobutane-1-carbaldehyde + CH3X Protonated_Ether->Products X- Nucleophile X- (e.g., Br-, I-) Acetal_Formation Start This compound Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol (ROH) Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Protonation_OH Protonation of Hydroxyl Group Hemiacetal->Protonation_OH H+ Water_Loss Loss of Water Protonation_OH->Water_Loss Oxonium_Ion Oxonium Ion Intermediate Water_Loss->Oxonium_Ion Second_Attack Nucleophilic Attack by Second ROH Oxonium_Ion->Second_Attack Acetal Acetal Product Second_Attack->Acetal Ring_Opening Start This compound Protonation Protonation (Ether or Aldehyde) Start->Protonation H+ Carbocation_Formation Formation of a Cyclobutyl Carbocation Intermediate (e.g., via loss of Methanol) Protonation->Carbocation_Formation Ring_Opening Ring Opening to a More Stable Carbocation (e.g., Cyclopropylcarbinyl or Homoallyl type) Carbocation_Formation->Ring_Opening Rearranged_Products Rearranged and/or Ring-Opened Products Ring_Opening->Rearranged_Products

References

Methodological & Application

Application Notes and Protocols for [2+2] Cycloaddition in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of cyclobutane rings using [2+2] cycloaddition reactions. This powerful class of reactions offers a direct and often stereocontrolled route to four-membered carbocycles, which are key structural motifs in numerous natural products and pharmaceutically active compounds. The following sections detail photochemical, thermal, and metal-catalyzed [2+2] cycloaddition methodologies, complete with quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in their synthetic endeavors.

Introduction to [2+2] Cycloaddition for Cyclobutane Synthesis

The [2+2] cycloaddition is a pericyclic reaction that involves the formation of a four-membered ring from two unsaturated components, typically two alkenes, an alkene and a ketene, or other π-systems.[1] Governed by the principles of orbital symmetry, these reactions can be initiated by light (photochemical), heat (thermal), or transition metal catalysts.[2][3][4]

  • Photochemical [2+2] Cycloadditions: These are the most common type of [2+2] cycloadditions and are particularly useful for the synthesis of complex cyclobutane-containing molecules. The reaction is initiated by the photoexcitation of one of the alkene partners to an excited singlet or triplet state, which then reacts with a ground-state alkene in a stepwise manner through a diradical intermediate.[2][5] These reactions can be performed both inter- and intramolecularly and have been widely applied in natural product synthesis.[6]

  • Thermal [2+2] Cycloadditions: While concerted thermal [2+2] cycloadditions of two simple alkenes are symmetry-forbidden and thus rare, certain substrates, most notably ketenes, readily undergo thermal [2+2] cycloaddition with alkenes.[3] These reactions proceed through a concerted, antarafacial pathway on the ketene component.[1] Lewis acid catalysis can also promote thermal [2+2] cycloadditions of allenes and ketenes.[7]

  • Metal-Catalyzed [2+2] Cycloadditions: Transition metals can catalyze [2+2] cycloadditions that are otherwise thermally forbidden. These reactions often proceed through a metallacyclopentane intermediate. Various transition metals, including nickel, iron, and rhodium, have been employed to catalyze these transformations, sometimes with high enantioselectivity.[8][9]

Data Presentation: Quantitative Comparison of [2+2] Cycloaddition Methods

The following tables summarize quantitative data for various [2+2] cycloaddition reactions, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Photochemical [2+2] Cycloadditions

EntryAlkene 1Alkene 2Catalyst/SensitizerSolventYield (%)d.r.ee (%)Reference
1Cinnamoyl imidazoleMethyl vinyl ketoneRu(bpy)₃Cl₂, Eu(OTf)₃, Ligand 8MeCN85>20:199[2]
22(1H)-QuinoloneAcrylonitrileChiral ThioxanthoneToluene95>95:592[10]
32-(Allyloxy)cyclohex-2-enone(intramolecular)Chiral Rhodium Lewis AcidCH₂Cl₂72>20:194[9]
44-Nitrostyrene(homodimerization)4CzIPN (organophotocatalyst)CH₂Cl₂851.5:1-[11]

Table 2: Thermal [2+2] Cycloadditions

EntryKetene/AlleneAlkeneCatalystSolventTemperature (°C)Yield (%)d.r.Reference
1PhenylketeneCyclopentadieneEtAlCl₂CH₂Cl₂-78 to 25851.2:1[12]
2DichloroketeneCyclopentadieneNoneHexanereflux75-80N/AProcedural adaptation
3AllenoateStyreneChiral OxazaborolidineCH₂Cl₂-7895>20:1[7]

Table 3: Metal-Catalyzed [2+2] Cycloadditions

EntrySubstrate 1Substrate 2CatalystLigandSolventYield (%)d.r.Reference
1Ene-allene (intramolecular)-[Ni(cod)₂]dppfToluene85>20:1[8]
2Cinnamoyl imidazole1,3-CyclohexadieneNi(ClO₄)₂·6H₂OChiral BisoxazolineCH₃CN95>20:1[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key examples of photochemical, thermal, and metal-catalyzed [2+2] cycloaddition reactions.

Protocol 1: Enantioselective Photochemical [2+2] Cycloaddition of an Enone with an Alkene using Dual Catalysis

This protocol is based on the work of Yoon and coworkers for the enantioselective cycloaddition of an α,β-unsaturated ketone with an alkene using a visible-light-absorbing photocatalyst and a chiral Lewis acid co-catalyst.[2]

Materials:

  • Cinnamoyl imidazole

  • Methyl vinyl ketone (5 equivalents)

  • Ru(bpy)₃Cl₂ (5 mol%)

  • Eu(OTf)₃ (10 mol%)

  • Chiral Schiff base ligand 8 (see reference for synthesis) (12 mol%)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk tube or other sealable reaction vessel

  • Blue LED lamp (e.g., 24 W, λmax = 455 nm)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Ru(bpy)₃Cl₂ (5 mol%), Eu(OTf)₃ (10 mol%), and the chiral ligand (12 mol%).

  • Add anhydrous acetonitrile to dissolve the catalysts.

  • Add the cinnamoyl imidazole (1.0 equivalent).

  • Add methyl vinyl ketone (5.0 equivalents).

  • Seal the Schlenk tube and place it approximately 5 cm from a blue LED lamp.

  • Irradiate the reaction mixture with stirring at room temperature for the time specified in the reference or until TLC analysis indicates complete consumption of the starting material (typically 2-15 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Thermal [2+2] Cycloaddition of Dichloroketene with Cyclopentadiene

This is a classic example of a thermal [2+2] cycloaddition of a ketene with an alkene. Dichloroketene is generated in situ from trichloroacetyl chloride and activated zinc.

Materials:

  • Trichloroacetyl chloride

  • Activated zinc dust

  • Cyclopentadiene (freshly cracked)

  • Anhydrous diethyl ether or hexane

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography or distillation apparatus

Procedure:

  • Set up a three-neck round-bottom flask under an inert atmosphere.

  • To the flask, add activated zinc dust (2.0 equivalents) and anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.0 equivalent) and cyclopentadiene (1.2 equivalents) in anhydrous diethyl ether.

  • Heat the zinc suspension to a gentle reflux.

  • Add the solution from the dropping funnel dropwise to the refluxing zinc suspension over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, continue to reflux for an additional 2-3 hours, or until TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature and filter off the excess zinc.

  • Wash the zinc with diethyl ether.

  • Combine the organic filtrates and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield the bicyclic cyclobutanone adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3: Nickel-Catalyzed Intramolecular [2+2] Cycloaddition of an Ene-Allene

This protocol is based on the work of the Montgomery group for the stereoselective nickel-catalyzed [2+2] cycloaddition of ene-allenes.[8]

Materials:

  • Ene-allene substrate

  • [Ni(cod)₂] (5-10 mol%)

  • dppf (diphenylphosphinoferrocene) (6-12 mol%)

  • Anhydrous toluene

  • Schlenk tube or glovebox

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Inside a glovebox or under an inert atmosphere, add [Ni(cod)₂] (5-10 mol%) and dppf (6-12 mol%) to a Schlenk tube.

  • Add anhydrous toluene and stir the mixture at room temperature for 15-30 minutes to pre-form the catalyst.

  • Add a solution of the ene-allene substrate (1.0 equivalent) in anhydrous toluene to the catalyst mixture.

  • Seal the Schlenk tube and heat the reaction mixture at the temperature specified in the reference (e.g., 60-100 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system to afford the fused cyclobutane product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the mechanisms and workflows associated with [2+2] cycloaddition reactions.

Diagram 1: General Mechanism of Photochemical [2+2] Cycloaddition

G cluster_ground Ground State cluster_excited Excited State cluster_intermediate Intermediate cluster_product Product A Alkene 1 A_exc Alkene 1* (Singlet or Triplet) A->A_exc hν (Light) B Alkene 2 Diradical 1,4-Diradical A_exc->Diradical + Alkene 2 Cyclobutane Cyclobutane Diradical->Cyclobutane Ring Closure G Start Start Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Setup Reaction Reaction (Light/Heat/Metal) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End G Ni0 Ni(0)L₂ Oxidative_Cyclization Nickelacyclopentene Ni0->Oxidative_Cyclization + Ene + Allene Reductive_Elimination Reductive Elimination Oxidative_Cyclization->Reductive_Elimination Reductive_Elimination->Ni0 Release Product Product Cyclobutane Product Reductive_Elimination->Product Substrates Ene + Allene Substrates->Oxidative_Cyclization

References

Application Notes and Protocols for the Chiral Resolution of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality plays a pivotal role in the biological activity of numerous pharmaceuticals and agrochemicals. For compounds containing a cyclobutane ring, the spatial arrangement of substituents can lead to significant differences in pharmacological and toxicological profiles between enantiomers. Consequently, the preparation of enantiomerically pure substituted cyclobutanes is a critical task in drug discovery and development. Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, remains a widely employed and practical approach for obtaining these optically active compounds.

These application notes provide a comprehensive overview and detailed protocols for the three primary methods of chiral resolution of substituted cyclobutanes: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral high-performance liquid chromatography (HPLC). The information is intended to guide researchers in selecting and implementing the most suitable resolution strategy for their specific cyclobutane derivatives.

Methods of Chiral Resolution

The selection of a resolution method depends on several factors, including the functional groups present in the cyclobutane substrate, the required scale of separation, and the available resources.

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves the reaction of a racemic cyclobutane derivative containing an acidic or basic functional group with a chiral resolving agent to form a pair of diastereomeric salts.[1] These diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[2] The resolved diastereomeric salt is then treated with an acid or base to regenerate the enantiomerically enriched cyclobutane and recover the resolving agent.

Commonly Used Chiral Resolving Agents:

  • For acidic cyclobutanes (e.g., carboxylic acids): Chiral amines such as brucine, strychnine, quinine, and (R)- or (S)-1-phenylethylamine are frequently used.[2]

  • For basic cyclobutanes (e.g., amines): Chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid are common choices.

A workflow for this process is outlined below:

G cluster_workflow Classical Resolution Workflow racemic Racemic Substituted Cyclobutane diastereomers Formation of Diastereomeric Salts racemic->diastereomers reagent Chiral Resolving Agent reagent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers crystallization->separation regeneration Regeneration of Enantiomers separation->regeneration enantiomer1 Enantiomer 1 regeneration->enantiomer1 enantiomer2 Enantiomer 2 regeneration->enantiomer2

Caption: Workflow for classical resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[3] This results in a mixture of a new, enantiomerically enriched product and the unreacted, also enantiomerically enriched, starting material. Lipases are particularly versatile as they can catalyze the hydrolysis of esters or the esterification of alcohols in organic solvents.[3][4] Candida antarctica lipase B (CALB) is a widely used and robust enzyme for the resolution of various chiral compounds.[5][6][7][8][9]

The general scheme for lipase-catalyzed kinetic resolution is depicted below:

G cluster_workflow Enzymatic Kinetic Resolution racemic Racemic Cyclobutane (e.g., Alcohol) reaction Enantioselective Acylation racemic->reaction enzyme Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Separation reaction->separation product Enantiomerically Enriched Ester separation->product unreacted Enantiomerically Enriched Alcohol separation->unreacted

Caption: Enzymatic kinetic resolution workflow.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale.[10][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12] Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are widely used for the separation of a broad range of chiral compounds, including cyclobutane derivatives.[1][13][14][15][16]

The logical relationship in chiral HPLC is based on differential interaction:

G cluster_workflow Chiral HPLC Separation Principle racemic_mixture Racemic Cyclobutane Mixture chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column interaction Differential Diastereomeric Interactions chiral_column->interaction separation Separation of Enantiomers interaction->separation enantiomer_A Enantiomer A (Weaker Interaction, Elutes First) separation->enantiomer_A enantiomer_B Enantiomer B (Stronger Interaction, Elutes Second) separation->enantiomer_B

Caption: Principle of chiral HPLC separation.

Experimental Protocols

Protocol 1: Classical Resolution of trans-Cyclobutane-1,2-dicarboxylic Acid with Brucine

This protocol is adapted from established procedures for the resolution of dicarboxylic acids.

Materials:

  • Racemic trans-cyclobutane-1,2-dicarboxylic acid

  • Brucine

  • Methanol

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic trans-cyclobutane-1,2-dicarboxylic acid in 100 mL of hot methanol.

    • In a separate flask, dissolve 27.3 g of brucine in 100 mL of hot methanol.

    • Slowly add the brucine solution to the dicarboxylic acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization of the diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor can be concentrated to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.

    • The progress of the resolution can be monitored by measuring the optical rotation of the acid recovered from small samples of the crystals.

    • Recrystallize the enriched salt from a minimal amount of hot methanol until a constant optical rotation is achieved.

  • Regeneration of the Enantiomer:

    • Suspend the resolved diastereomeric salt in 50 mL of water.

    • Add 2 M HCl dropwise with stirring until the pH is approximately 1-2.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched trans-cyclobutane-1,2-dicarboxylic acid.

Determination of Enantiomeric Excess (ee%): The ee% of the resolved acid can be determined by chiral HPLC analysis or by converting the acid to a diastereomeric ester or amide and analyzing by standard chromatography or NMR.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Cyclobutane Alcohol

This protocol provides a general method for the lipase-catalyzed resolution of a racemic cyclobutane alcohol. Optimization of solvent, acyl donor, and reaction time may be necessary for specific substrates.

Materials:

  • Racemic substituted cyclobutanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Enzymatic Reaction:

    • To a solution of the racemic cyclobutanol (1.0 mmol) in 10 mL of anhydrous organic solvent, add the acyl donor (1.5-3.0 mmol).

    • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

    • Stir the mixture at a controlled temperature (e.g., room temperature or 40 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the product and the remaining starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting enantiomerically enriched ester and the unreacted enantiomerically enriched alcohol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Determination of Enantiomeric Excess (ee%): The ee% of the separated ester and alcohol can be determined by chiral GC or HPLC analysis.

Protocol 3: Preparative Chiral HPLC Separation of Substituted Cyclobutane Enantiomers

This protocol outlines a general procedure for the separation of cyclobutane enantiomers using a polysaccharide-based chiral stationary phase.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, 20 x 250 mm, 5 µm)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Racemic substituted cyclobutane sample

Procedure:

  • Method Development (Analytical Scale):

    • Initially, develop a separation method on an analytical scale column (e.g., 4.6 x 250 mm) to determine the optimal mobile phase composition.

    • A common starting mobile phase for polysaccharide-based CSPs is a mixture of n-hexane and an alcohol (isopropanol or ethanol) in ratios ranging from 99:1 to 80:20 (v/v).[13][14]

    • Inject a small amount of the racemic sample and monitor the separation. Adjust the mobile phase composition to achieve baseline separation of the enantiomers with a reasonable retention time.

  • Scale-up to Preparative Scale:

    • Equilibrate the preparative column with the optimized mobile phase at an appropriate flow rate (e.g., 10-20 mL/min for a 20 mm ID column).

    • Dissolve the racemic cyclobutane in the mobile phase to prepare a concentrated sample solution.

    • Inject the sample onto the preparative column. The injection volume will depend on the column size and the concentration of the sample.

    • Monitor the elution of the enantiomers using the UV detector.

  • Fraction Collection and Recovery:

    • Collect the fractions corresponding to each enantiomer peak separately.

    • Combine the fractions for each enantiomer.

    • Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified enantiomers.

Determination of Enantiomeric Purity: The enantiomeric purity of the collected fractions should be confirmed by analytical chiral HPLC.

Data Presentation

The following tables summarize representative quantitative data for the chiral resolution of substituted cyclobutanes found in the literature.

Table 1: Classical Resolution of Substituted Cyclobutanes

Racemic CompoundResolving AgentSolventProductYield (%)ee%Ref.
trans-1,2-Cyclohexanedicarboxylic acid(S)-phenylethylamineEthanol(1S,2S)-acidN/A97[17]
Racemic AminesPEGylated-(R)-Mandelic AcidMethanol(R or S)-AmineGoodGood[9]

Note: Data for specific substituted cyclobutanes is limited in the provided search results. The data for cyclohexanedicarboxylic acid is included as a closely related example.

Table 2: Enzymatic Kinetic Resolution of Cyclic Alcohols

SubstrateEnzymeAcyl DonorSolventProductConversion (%)ee% (Product)ee% (Substrate)Ref.
trans-2-PhenylcyclohexanolLipase (from Pseudomonas sp.)Chloroacetyl chlorideToluene/Water(1S,2R)-alcohol~50>96>99[18]
Aryltrimethylsilyl chiral alcoholsLipase PS-DVinyl acetateHexane(R)-acetate / (S)-alcohol~50>99>99[19]

Table 3: Preparative Chiral HPLC of Racemic Compounds

CompoundColumnMobile PhaseFlow Rate (mL/min)ProductPurityRef.
SKF 93,505Chiralcel OJ (20x250 mm)100% MeOH20EnantiomersN/A[10]
FluoxetineChiralcel OD-H (4.6x250 mm)Hexane/IPA/DEA (98/2/0.2)0.5(S)-Fluoxetine>99%[1]

Note: While these examples do not specifically involve cyclobutanes, they demonstrate the typical conditions and outcomes for preparative and analytical chiral HPLC separations.

Conclusion

The chiral resolution of substituted cyclobutanes can be effectively achieved through classical, enzymatic, or chromatographic methods. The choice of method should be guided by the specific characteristics of the target molecule and the desired scale of separation. Classical resolution is a well-established technique for compounds with acidic or basic handles. Enzymatic kinetic resolution offers a mild and highly selective alternative, particularly for alcohols and esters. Preparative chiral HPLC provides a direct and often highly efficient method for obtaining both enantiomers in high purity. The protocols and data presented in these application notes serve as a valuable resource for researchers embarking on the chiral resolution of novel substituted cyclobutane derivatives. Further optimization of the provided protocols will likely be necessary to achieve the best results for a specific substrate.

References

Application Notes and Protocols: Wittig Reaction with 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2] This reaction is particularly valuable in the synthesis of complex molecules due to its reliability and stereochemical control.[3][4] This document provides detailed application notes and protocols for the Wittig reaction involving 3-methoxycyclobutane-1-carbaldehyde, a substrate of interest in medicinal chemistry.

Cyclobutane derivatives are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and potency.[5][6][7][8] The unique puckered structure of the cyclobutane ring can be exploited to orient pharmacophoric groups in a specific manner, potentially leading to improved biological activity.[5][7] The synthesis of vinylcyclobutane derivatives via the Wittig reaction provides a versatile platform for the development of novel small molecules for drug discovery.[9]

Reaction Principle

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[1][2] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.[3][10] The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.[3][4]

Experimental Protocols

This section outlines two common protocols for the Wittig reaction: a standard protocol using a strong base to pre-form the ylide and a one-pot aqueous protocol for a more environmentally friendly approach.

Protocol 1: Standard Wittig Reaction

This protocol involves the formation of the phosphorus ylide from a phosphonium salt and a strong base, followed by the addition of the aldehyde.

Materials:

  • Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (or other strong base like sodium hydride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired alkene.

Protocol 2: One-Pot Aqueous Wittig Reaction

This "green" chemistry approach is a simpler, one-pot procedure that avoids the use of pyrophoric bases and anhydrous solvents.[11]

Materials:

  • Triphenylphosphine (1.4 equivalents)

  • Ethyl bromoacetate (or other α-halo ester for stabilized ylides)

  • This compound (1.0 equivalent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • 1.0 M Sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate.

    • Stir the suspension vigorously for 1 minute.

    • Add the alkyl halide (e.g., ethyl bromoacetate, 1.5 equivalents).

    • Add this compound (1.0 equivalent) to the mixture.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature for 1-3 hours.[11] Monitor the reaction by TLC. For less reactive substrates, gentle heating (reflux) may be required.[12]

  • Work-up and Purification:

    • After completion, quench the reaction with 1.0 M H₂SO₄ until the solution is acidic.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.[11]

Data Presentation

The following tables summarize hypothetical but expected data for the Wittig reaction with this compound based on general principles of the Wittig reaction. The choice of ylide will determine the expected product and stereoselectivity.

Table 1: Reaction Conditions and Expected Yields

ProtocolWittig ReagentBaseSolventTemperature (°C)Time (h)Expected Yield (%)
StandardPh₃P=CH₂ (non-stabilized)n-BuLiTHF0 to RT4-1270-90
AqueousPh₃P=CHCO₂Et (stabilized)NaHCO₃H₂ORT to Reflux1-380-95

Table 2: Expected Stereoselectivity and Spectroscopic Data

ProductYlide TypeExpected Major IsomerExpected E/Z Ratio¹H NMR (δ, ppm, expected key signals)¹³C NMR (δ, ppm, expected key signals)
3-methoxy-1-vinylcyclobutaneNon-stabilizedZ-isomer>95:5 (Z:E)~5.8-5.0 (vinyl H), ~3.2 (OCH₃)~140 (alkene CH), ~115 (alkene CH₂), ~70 (CH-OMe)
Ethyl 2-(3-methoxycyclobut-1-yl)acrylateStabilizedE-isomer>95:5 (E:Z)~6.8 (alkene CH), ~4.2 (OCH₂CH₃), ~3.2 (OCH₃)~145 (alkene CH), ~125 (alkene C), ~70 (CH-OMe)

Note: The actual E/Z ratio can be influenced by the specific reaction conditions and the steric hindrance of the aldehyde.[2]

Diagrams

Wittig Reaction Mechanism

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CH₂R]X⁻ Phosphonium Salt PPh3->PhosphoniumSalt SN2 RCH2X R-CH₂-X RCH2X->PhosphoniumSalt Base Base Ylide Ph₃P⁺-C⁻HR ↔ Ph₃P=CHR Phosphorus Ylide Base->Ylide PhosphoniumSalt->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'CHO (3-methoxycyclobutane -1-carbaldehyde) Aldehyde->Oxaphosphetane Alkene R'-CH=CHR Alkene Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O Triphenylphosphine oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: Standard Wittig cluster_protocol2 Protocol 2: Aqueous One-Pot A1 Ylide Formation (Phosphonium Salt + Base in THF) B1 Addition of This compound A1->B1 C1 Reaction at 0°C to RT B1->C1 D1 Aqueous Work-up (NH4Cl Quench, Extraction) C1->D1 E1 Purification (Column Chromatography) D1->E1 F1 Product Characterization E1->F1 A2 Combine Reagents in NaHCO3(aq) (PPh3, Alkyl Halide, Aldehyde) B2 Vigorous Stirring at RT A2->B2 C2 Acidic Work-up (H2SO4, Extraction) B2->C2 D2 Purification (Column Chromatography) C2->D2 E2 Product Characterization D2->E2

Caption: Experimental workflows for standard and aqueous Wittig reactions.

Role in Drug Discovery

Drug_Discovery_Logic A 3-methoxycyclobutane -1-carbaldehyde (Starting Material) B Wittig Reaction A->B C Vinyl-cyclobutane Derivative (Novel Chemical Scaffold) B->C D Lead Generation C->D E Conformational Restriction D->E exploits F Improved Metabolic Stability D->F exploits G Novel Pharmacophore Orientation D->G exploits H Lead Optimization E->H F->H G->H I Drug Candidate H->I

Caption: Logic diagram for the role of novel cyclobutane scaffolds in drug discovery.

Conclusion

The Wittig reaction of this compound provides a reliable route to novel vinyl-cyclobutane derivatives. These products serve as valuable building blocks in medicinal chemistry, offering the potential to develop drug candidates with improved pharmacological profiles. The choice between a standard or an aqueous protocol will depend on the desired ylide and the specific requirements for scale and environmental impact. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis and application of these unique chemical entities.

References

Application Notes and Protocols for the Reduction of 3-Methoxycyclobutane-1-carbaldehyde to (3-Methoxycyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutane moieties are crucial building blocks in medicinal chemistry and drug development, often imparting unique conformational constraints and metabolic stability to bioactive molecules. The conversion of a cyclobutane carbaldehyde to its corresponding primary alcohol is a fundamental transformation in the synthesis of such compounds. This document provides detailed application notes and protocols for the reduction of 3-methoxycyclobutane-1-carbaldehyde to (3-methoxycyclobutyl)methanol, a valuable intermediate for further synthetic elaboration.

The reduction of an aldehyde to a primary alcohol is a common and well-established transformation in organic synthesis. Several reagents and methods can achieve this, with the choice often depending on the substrate's complexity, the presence of other functional groups, and the desired scale of the reaction. This note will focus on three widely used methods: reduction with sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below. Data for the specific starting material, this compound, is limited in the public domain; therefore, data for the analogous compound, 3-methylcyclobutane-1-carbaldehyde, is included for reference.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundthis compound structureC₆H₁₀O₂114.14139022486-84-5
3-Methylcyclobutane-1-carbaldehyde (Analogue)3-Methylcyclobutane-1-carbaldehyde structureC₆H₁₀O98.14872286-84-5[1]
(3-Methoxycyclobutyl)methanol(3-Methoxycyclobutyl)methanol structureC₆H₁₂O₂116.16864867-28-7[2]

Comparison of Reduction Methodologies

MethodReducing AgentTypical SolventTemperature (°C)Reaction Time (h)Plausible Yield (%)Notes
Method A Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 251 - 385 - 95Mild and selective for aldehydes and ketones.[3][4] Safe and easy to handle.
Method B Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 to 251 - 290 - 98Powerful reducing agent, reduces most carbonyl functional groups.[5] Requires anhydrous conditions and careful handling.
Method C Catalytic HydrogenationH₂/Pd-C, PtO₂Ethanol, Ethyl acetate25 - 5012 - 24> 95

Experimental Protocols

The following are detailed protocols for the reduction of this compound to (3-methoxycyclobutyl)methanol using sodium borohydride and lithium aluminum hydride.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol is based on standard procedures for the reduction of aldehydes.[3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (5 mL per gram of aldehyde) at 0 °C.

  • Acidification: Acidify the mixture to pH ~2-3 with 1 M HCl to decompose any remaining borohydride and the borate ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (3-methoxycyclobutyl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol requires strict anhydrous conditions due to the high reactivity of LiAlH₄.[5][6]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.

  • LAH Suspension: To the flask, add LiAlH₄ (1.0 eq) and anhydrous diethyl ether or THF (15 mL per gram of LAH) under a positive pressure of nitrogen.

  • Cooling: Cool the LAH suspension to 0 °C in an ice bath.

  • Addition of Aldehyde: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (5 mL per gram of aldehyde) and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add the following reagents sequentially and dropwise with vigorous stirring:

    • Deionized water (X mL, where X is the mass of LAH in grams).

    • 15% aqueous NaOH solution (X mL).

    • Deionized water (3X mL).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with diethyl ether or THF.

  • Drying and Concentration: Combine the filtrate and washes, dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (3-methoxycyclobutyl)methanol.

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Workflow and Pathway Diagrams

Reduction_Workflow General Workflow for Aldehyde Reduction start Start: this compound reaction Reduction Reaction (e.g., NaBH4 in MeOH or LiAlH4 in THF) start->reaction workup Aqueous Workup / Quenching reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Final Product: (3-Methoxycyclobutyl)methanol purification->product

General workflow for the reduction of this compound.

Signaling_Pathway Chemical Transformation Pathway aldehyde This compound (Electrophile) intermediate Tetrahedral Alkoxide Intermediate aldehyde->intermediate Nucleophilic Attack hydride Hydride Source (e.g., [BH4]⁻ or [AlH4]⁻) (Nucleophile) hydride->intermediate alcohol (3-Methoxycyclobutyl)methanol (Product) intermediate->alcohol Protonation proton_source Proton Source (H₂O or H₃O⁺) proton_source->alcohol

Mechanism of hydride reduction of this compound.

References

Application Notes and Protocols for the Oxidation of 3-methoxycyclobutane-1-carbaldehyde to 3-methoxycyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the oxidation of 3-methoxycyclobutane-1-carbaldehyde to its corresponding carboxylic acid, 3-methoxycyclobutane-1-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. These notes offer a comparative analysis of different oxidation methodologies, from vigorous classical approaches to milder, more selective modern techniques. Detailed step-by-step protocols, reagent considerations, and expected outcomes are provided to guide researchers in selecting the optimal conditions for their specific needs, ensuring high yield and purity of the final product.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[1] The choice of oxidant and reaction conditions is paramount, especially when the substrate contains sensitive functional groups. This compound presents a unique challenge due to the presence of an ether linkage and a strained cyclobutane ring, which can be susceptible to cleavage under harsh oxidative or acidic/basic conditions.[2] Therefore, the selection of a suitable oxidation protocol is crucial to achieve a high yield of the desired carboxylic acid while preserving the integrity of the methoxy and cyclobutane moieties.

This document outlines three distinct protocols for the oxidation of this compound:

  • Pinnick Oxidation: A mild and highly selective method.[3]

  • Jones Oxidation: A classical and more vigorous approach.[4]

  • TEMPO-catalyzed Oxidation: A modern, metal-free, and mild catalytic method.

Comparative Data of Oxidation Methods

The following table summarizes the expected quantitative data for the different oxidation methods, based on typical yields and purities observed for similar substrates in the literature. Actual results may vary depending on the specific experimental conditions and the purity of the starting material.

Method Oxidizing Agent Typical Yield (%) Typical Purity (%) Reaction Time Temperature Key Advantages Key Disadvantages
Pinnick Oxidation Sodium chlorite (NaClO₂)85-95>982-6 hoursRoom TemperatureHigh selectivity, mild conditions, tolerates sensitive functional groups.[3]Requires a scavenger for hypochlorite, potential for chlorine dioxide formation.
Jones Oxidation Chromic acid (H₂CrO₄)70-8590-971-3 hours0 °C to Room Temp.Inexpensive, potent oxidant.[4]Harsh acidic conditions, use of toxic chromium, potential for side reactions.[5]
TEMPO-catalyzed (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl with a co-oxidant80-92>974-12 hoursRoom TemperatureCatalytic, metal-free, mild conditions.Can be slower, requires a stoichiometric co-oxidant.

Experimental Protocols

Protocol 1: Pinnick Oxidation

This protocol is recommended for substrates sensitive to harsh conditions and when high selectivity is required.[6]

Materials:

  • This compound

  • tert-Butanol

  • Water (deionized)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂) (80% technical grade)

  • Sodium bisulfite (NaHSO₃) solution (saturated aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water, add 2-methyl-2-butene (5.0 eq) and sodium dihydrogen phosphate (1.2 eq).

  • In a separate flask, prepare a solution of sodium chlorite (4.0 eq) in water.

  • Slowly add the sodium chlorite solution to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the yellow color disappears.

  • Acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methoxycyclobutane-1-carboxylic acid.

  • Purify the crude product by silica gel chromatography or recrystallization if necessary.

Protocol 2: Jones Oxidation

This protocol is a more forceful method and should be used with caution, especially with sensitive substrates.[7]

Materials:

  • This compound

  • Acetone

  • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)[5]

  • Isopropanol

  • Diethyl ether

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise from a dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. The color of the solution should change from orange to green.[7]

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer visible.

  • Add water to the reaction mixture and extract with diethyl ether (3 x volume).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3: TEMPO-catalyzed Oxidation

This protocol offers a mild, metal-free alternative for the oxidation.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)

  • Dichloromethane (DCM)

  • Sodium bisulfite (NaHSO₃) solution (10% aqueous)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) (1 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add a catalytic amount of TEMPO (0.01-0.05 eq).

  • To the stirred solution, add a saturated aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.1-1.5 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction vigorously at 0 °C for 4-12 hours, monitoring by TLC.

  • Quench the reaction by adding a 10% aqueous solution of sodium bisulfite.

  • Separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and extract the product into a 1 M NaOH solution.

  • Wash the basic aqueous layer with dichloromethane to remove any remaining TEMPO.

  • Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-methoxycyclobutane-1-carboxylic acid.

Visualized Workflows and Relationships

Oxidation_Workflow start 3-methoxycyclobutane- 1-carbaldehyde pinnick Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) start->pinnick Mild, High Selectivity jones Jones Oxidation (CrO3, H2SO4) start->jones Strong, Cost-Effective tempo TEMPO-catalyzed Oxidation (TEMPO, NaOCl) start->tempo Mild, Catalytic product 3-methoxycyclobutane- 1-carboxylic acid pinnick->product jones->product tempo->product purification Purification (Chromatography/ Recrystallization) product->purification Pinnick_Oxidation_Mechanism aldehyde Aldehyde intermediate Chlorite Ester Intermediate aldehyde->intermediate chlorite NaClO2 hclo2 HClO2 (Active Oxidant) chlorite->hclo2 H+ hclo2->intermediate acid Carboxylic Acid intermediate->acid hocl HOCl (Byproduct) intermediate->hocl inactive Inactive Product hocl->inactive scavenger 2-Methyl-2-butene (Scavenger) scavenger->inactive Reacts with

References

Application Notes and Protocols: Protecting Group Strategies for Cyclobutane Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the protection of cyclobutane aldehydes, a critical step in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. The unique strain of the cyclobutane ring can influence reactivity, making the careful selection and implementation of protecting group strategies essential for successful synthetic outcomes.

Introduction to Protecting Groups for Aldehydes

In organic synthesis, protecting groups are employed to temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule. For aldehydes, which are highly susceptible to nucleophilic attack and oxidation, protection is often necessary to achieve chemoselectivity.

The most common and effective protecting groups for aldehydes are acetals, particularly cyclic acetals formed from the reaction of the aldehyde with a diol, such as ethylene glycol or 1,3-propanediol. These groups are favored due to their ease of formation, stability under a wide range of non-acidic conditions, and straightforward removal under mild acidic conditions.

Key Considerations for Cyclobutane Aldehydes

The inherent ring strain of the cyclobutane moiety can affect the reactivity of the appended aldehyde group. While cyclobutanes are generally stable, the four-membered ring can be susceptible to ring-opening reactions under certain acidic or basic conditions. Therefore, the choice of protecting group and the conditions for its introduction and removal must be carefully considered to maintain the integrity of the cyclobutane core. Cyclic acetals are particularly well-suited for protecting cyclobutane aldehydes as they are stable to basic, reductive, and oxidative conditions, thus preserving the strained ring system during subsequent synthetic steps.[1]

Common Protecting Groups for Cyclobutane Aldehydes

The most widely used protecting groups for cyclobutane aldehydes are 1,3-dioxolanes and 1,3-dioxanes, formed by the reaction with ethylene glycol and 1,3-propanediol, respectively.

Protecting GroupStructureFormation ReagentsDeprotection ConditionsStability
1,3-Dioxolane 2-cyclobutyl-1,3-dioxolaneEthylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)Aqueous acid (e.g., HCl, p-TsOH)Stable to bases, nucleophiles, hydrides, and oxidizing agents.
1,3-Dioxane 2-cyclobutyl-1,3-dioxane1,3-Propanediol, acid catalyst (e.g., p-toluenesulfonic acid)Aqueous acid (e.g., HCl, p-TsOH)Generally more stable than 1,3-dioxolanes under acidic conditions.[1]

Experimental Protocols

The following are generalized protocols for the protection of cyclobutanecarboxaldehyde as a 1,3-dioxolane and its subsequent deprotection. These protocols are based on established methods for aldehyde protection and should be optimized for specific substrates and scales.

Protocol 1: Protection of Cyclobutanecarboxaldehyde as a 1,3-Dioxolane

This protocol describes the formation of 2-cyclobutyl-1,3-dioxolane.

Materials:

  • Cyclobutanecarboxaldehyde

  • Ethylene glycol (1.1 - 1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.01-0.05 equivalents)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with molecular sieves

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add cyclobutanecarboxaldehyde, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected in the trap (usually 2-4 hours). A published procedure for the protection of a ketone using this method reported a reaction time of one hour.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 2-cyclobutyl-1,3-dioxolane.

  • Purify the product by distillation or column chromatography if necessary. A similar protection of ethyl acetoacetate yielded the product with 92.05% purity after purification, with a yield of 53.1%.[2]

Protocol 2: Deprotection of 2-Cyclobutyl-1,3-dioxolane

This protocol describes the acidic hydrolysis of the acetal to regenerate the cyclobutane aldehyde.

Materials:

  • 2-Cyclobutyl-1,3-dioxolane

  • Acetone (or another suitable water-miscible organic solvent)

  • Water

  • Acid catalyst (e.g., dilute HCl, p-toluenesulfonic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-cyclobutyl-1,3-dioxolane in a mixture of acetone and water.

  • Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or a small amount of p-toluenesulfonic acid). A deprotection of a cyclobutene acetal was successfully carried out by refluxing with 5 mol% p-toluenesulfonic acid in aqueous acetone.[3]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting cyclobutanecarboxaldehyde by distillation or column chromatography if necessary.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules containing multiple functional groups, an orthogonal protecting group strategy is often necessary.[4] This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting the others. For a cyclobutane derivative containing an aldehyde and other functional groups (e.g., alcohols, amines), the following orthogonal strategies can be considered:

Functional Group to ProtectProtecting GroupDeprotection ConditionOrthogonality with Acetal
Alcohol (Primary)Silyl ether (e.g., TBDMS)Fluoride source (e.g., TBAF)Yes
Alcohol (Primary/Secondary)Benzyl ether (Bn)Hydrogenolysis (H₂, Pd/C)Yes
AmineCarbamate (e.g., Boc)Strong acid (e.g., TFA)Potentially problematic; careful condition selection required.
AmineCarbamate (e.g., Cbz)Hydrogenolysis (H₂, Pd/C)Yes

Diagrams

Protecting_Group_Strategy_Workflow cluster_selection Protecting Group Selection start Start: Cyclobutane with Aldehyde and other Functional Groups q1 Are there other acid-labile groups? start->q1 q2 Are there groups sensitive to hydrogenolysis? q1->q2 Yes pg_acetal Select Acetal (e.g., 1,3-Dioxolane) for Aldehyde q1->pg_acetal No q2->pg_acetal Yes pg_orthogonal Select Orthogonal Protecting Group for other functional groups (e.g., Silyl ether, Benzyl ether) q2->pg_orthogonal No proceed Proceed to Protection Steps pg_acetal->proceed pg_orthogonal->proceed

Caption: Decision workflow for selecting a protecting group strategy for a cyclobutane aldehyde.

Experimental_Workflow cluster_workflow General Experimental Workflow start Cyclobutane Aldehyde protection Protection (Acetal Formation) - Diol (e.g., Ethylene Glycol) - Acid Catalyst (e.g., p-TsOH) - Azeotropic water removal start->protection protected_aldehyde Protected Cyclobutane Aldehyde (Acetal) protection->protected_aldehyde reaction Subsequent Synthetic Steps (e.g., Grignard, Reduction, Oxidation) protected_aldehyde->reaction deprotection Deprotection (Acetal Hydrolysis) - Aqueous Acid (e.g., HCl, p-TsOH) - Acetone/Water reaction->deprotection final_product Final Product with Deprotected Aldehyde deprotection->final_product

References

Application Notes and Protocols: 3-Methoxycyclobutane-1-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and organic synthesis. Their rigid, puckered conformation can impart favorable properties to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles.[1][2] 3-Methoxycyclobutane-1-carbaldehyde is a functionalized cyclobutane that holds potential as a versatile intermediate for the synthesis of complex molecules. The presence of both a reactive aldehyde group and a methoxy moiety on the strained four-membered ring allows for a variety of chemical transformations, making it an attractive scaffold for the introduction of the 3-methoxycyclobutyl motif into larger structures. This document provides an overview of the potential synthetic routes to this compound and its applications in organic synthesis, along with detailed experimental protocols for key transformations.

Synthesis of this compound

The direct synthesis of this compound is not widely reported in the literature. However, a plausible synthetic route can be devised from readily available starting materials, such as derivatives of cyclobutane-1,3-dicarboxylic acid or 3-hydroxycyclobutane-1-carboxylic acid. A potential two-step synthesis starting from 3-hydroxycyclobutane-1-carboxylic acid is outlined below.

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction 3-Hydroxycyclobutane-1-carboxylic_acid 3-Hydroxycyclobutane- 1-carboxylic acid 3-Methoxycyclobutane-1-carboxylic_acid 3-Methoxycyclobutane- 1-carboxylic acid 3-Hydroxycyclobutane-1-carboxylic_acid->3-Methoxycyclobutane-1-carboxylic_acid  NaH, CH3I    THF, 0 °C to rt   This compound 3-Methoxycyclobutane- 1-carbaldehyde 3-Methoxycyclobutane-1-carboxylic_acid->this compound  1. (COCl)2, cat. DMF, CH2Cl2    2. LiAl(OtBu)3H, THF, -78 °C  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the proposed synthesis of this compound. These are based on standard procedures for similar transformations and may require optimization for this specific substrate.

Protocol 1: Methylation of 3-Hydroxycyclobutane-1-carboxylic Acid

Objective: To synthesize 3-methoxycyclobutane-1-carboxylic acid via Williamson ether synthesis.

Materials:

  • 3-Hydroxycyclobutane-1-carboxylic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (2.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-hydroxycyclobutane-1-carboxylic acid (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methoxycyclobutane-1-carboxylic acid.

Protocol 2: Reduction of 3-Methoxycyclobutane-1-carboxylic Acid to this compound

Objective: To selectively reduce the carboxylic acid to an aldehyde.

Materials:

  • 3-Methoxycyclobutane-1-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methoxycyclobutane-1-carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.5 eq.) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the crude acid chloride in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq.) in anhydrous THF to the acid chloride solution.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of 1 M HCl at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Organic Synthesis

This compound is a promising building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The aldehyde functionality can undergo a wide range of transformations, while the 3-methoxycyclobutyl moiety can be incorporated as a key structural element.

Diagram of Potential Synthetic Applications

Applications cluster_reactions Key Transformations cluster_products Resulting Scaffolds Start 3-Methoxycyclobutane- 1-carbaldehyde Wittig Wittig Reaction Start->Wittig  R-PPh3+X-   Reductive_Amination Reductive Amination Start->Reductive_Amination  R2NH, NaBH(OAc)3   Grignard Grignard Reaction Start->Grignard  RMgX   Aldol Aldol Condensation Start->Aldol  Ketone/Aldehyde, Base/Acid   Alkene Cyclobutyl-substituted Alkenes Wittig->Alkene Amine Cyclobutyl-substituted Amines Reductive_Amination->Amine Alcohol Secondary Alcohols Grignard->Alcohol Enone α,β-Unsaturated Ketones Aldol->Enone

Caption: Key synthetic transformations of this compound.

Application Notes:
  • Wittig Reaction: The aldehyde can be converted to various alkenes, providing access to compounds with a vinyl-substituted cyclobutane ring. This is useful for introducing the cyclobutane moiety into larger systems via carbon-carbon double bonds.

  • Reductive Amination: This reaction allows for the synthesis of a wide range of secondary and tertiary amines containing the 3-methoxycyclobutyl group. These amines can be crucial pharmacophores in drug candidates.

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further functionalized. This provides a route to chiral centers adjacent to the cyclobutane ring.

  • Aldol Condensation: Reaction with enolates can form β-hydroxy carbonyl compounds, which are versatile intermediates for the synthesis of more complex architectures.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another functional handle for amide bond formation or other transformations.

Quantitative Data Summary

Reaction TypeSubstrate TypeReagentsTypical Yield (%)
Methylation (Williamson Ether Synthesis) Cyclic secondary alcoholNaH, CH₃I75-95%
Carboxylic Acid to Aldehyde Reduction Cyclic carboxylic acid1. (COCl)₂, cat. DMF2. LiAl(OtBu)₃H60-85%
Wittig Reaction Cyclic aldehydeStabilized ylide80-95%
Reductive Amination Cyclic aldehydePrimary/secondary amine, NaBH(OAc)₃70-90%
Grignard Addition Cyclic aldehydeAlkyl/Aryl-MgBr75-95%

Conclusion

This compound represents a valuable, albeit underexplored, building block in organic synthesis. Its synthesis from accessible precursors appears feasible through established synthetic methodologies. The dual functionality of the aldehyde and the methoxy-substituted cyclobutane ring offers multiple avenues for the construction of novel and complex molecules with potential applications in drug discovery and materials science. The protocols and applications outlined in this document provide a framework for researchers to begin exploring the synthetic utility of this promising intermediate.

References

Application Notes and Protocols: 3-Methoxycyclobutane-1-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the Cyclobutane Motif in Drug Discovery

The cyclobutane moiety is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional (3D) scaffold that can significantly enhance the pharmacological properties of drug candidates.[1] Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for the precise spatial orientation of substituents, enabling better interaction with protein binding pockets.[1] Its incorporation into small molecules can lead to improved metabolic stability, reduced planarity, and the ability to serve as a bioisostere for other groups, such as gem-dimethyl motifs or amides.[2] The aldehyde functionality on the 3-methoxycyclobutane-1-carbaldehyde building block provides a versatile handle for a variety of chemical transformations, making it an attractive starting point for the synthesis of diverse compound libraries.

Potential Applications in Medicinal Chemistry

While specific examples of the direct use of this compound in publicly available literature are limited, its structural features suggest its utility as a key building block in the synthesis of various therapeutic agents. Based on the known applications of other cyclobutane derivatives, potential therapeutic areas for compounds derived from this compound include:

  • Kinase Inhibitors: The cyclobutane scaffold can be used to orient pharmacophoric groups in the ATP-binding site of kinases. Patent literature describes cyclobutane and methylcyclobutane derivatives as Janus kinase (JAK) inhibitors, suggesting the potential for this class of compounds in treating inflammatory and autoimmune disorders, as well as certain cancers.[3][4]

  • GPCR Modulators: The 3D nature of the cyclobutane ring is well-suited for interaction with the complex transmembrane domains of G-protein coupled receptors (GPCRs). Allosteric modulators of GPCRs often possess rigid, non-aromatic scaffolds to achieve subtype selectivity and a desirable pharmacological profile.

  • Antiviral Agents: The conformational rigidity imparted by the cyclobutane ring can be advantageous in the design of antiviral drugs, particularly those targeting viral enzymes or protein-protein interactions.

Key Synthetic Transformations and Protocols

The carbaldehyde group of this compound is a versatile functional group that can participate in a wide range of chemical reactions to build more complex molecules. The following are representative experimental protocols for key transformations.

Note: These are general protocols and may require optimization for specific substrates and scales.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in medicinal chemistry to introduce amine functionalities.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Table 1: Representative Data for Reductive Amination

Amine SubstrateProductTypical Yield (%)
AnilineN-(3-methoxycyclobutylmethyl)aniline75-90
Morpholine4-((3-methoxycyclobutyl)methyl)morpholine80-95
BenzylamineN-benzyl-1-(3-methoxycyclobutyl)methanamine70-85
Wittig Reaction

The Wittig reaction is a reliable method for the formation of carbon-carbon double bonds from aldehydes and ketones.

Experimental Protocol:

  • To a suspension of a phosphonium salt (1.1 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) at 0 °C or -78 °C.

  • Stir the resulting ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired alkene.

Table 2: Representative Data for Wittig Reaction

Phosphonium SaltProductTypical Yield (%)
Methyltriphenylphosphonium bromide1-methoxy-3-vinylcyclobutane60-80
(Carbethoxymethyl)triphenylphosphonium bromideEthyl 2-(3-methoxycyclobutyl)acrylate70-85
Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to create β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and a ketone or ester with an α-hydrogen (1.0-1.5 eq) in a solvent like THF or ethanol, add a base such as lithium diisopropylamide (LDA), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) at a suitable temperature (e.g., -78 °C for LDA, room temperature for NaOH).

  • Stir the reaction mixture for 1-6 hours, monitoring the formation of the aldol adduct.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • (Optional) To achieve the α,β-unsaturated product, the isolated β-hydroxy carbonyl compound can be heated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base.

Table 3: Representative Data for Aldol Condensation

Carbonyl PartnerProductTypical Yield (%)
Acetone4-hydroxy-4-(3-methoxycyclobutyl)butan-2-one50-70
Ethyl acetateEthyl 3-hydroxy-3-(3-methoxycyclobutyl)propanoate60-75

Visualization of Synthetic Pathways and Biological Mechanisms

The following diagrams illustrate the potential synthetic utility of this compound and a hypothetical mechanism of action for a derived kinase inhibitor.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate Scaffolds cluster_final Potential Drug Candidates start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig aldol Aldol Condensation start->aldol amine Cyclobutylmethylamines reductive_amination->amine alkene Vinyl Cyclobutanes wittig->alkene beta_hydroxy β-Hydroxy Carbonyls aldol->beta_hydroxy kinase_inhibitor Kinase Inhibitors amine->kinase_inhibitor gpcr_modulator GPCR Modulators amine->gpcr_modulator antiviral Antiviral Agents alkene->antiviral beta_hydroxy->antiviral

Caption: Synthetic utility of this compound.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Kinase (e.g., JAK) Receptor->Kinase Activation Substrate Substrate (e.g., STAT) Kinase->Substrate ATP Phosphorylation Phosphorylation Substrate->Phosphorylation Gene_Expression Gene Expression Phosphorylation->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor Cyclobutane-based Kinase Inhibitor Inhibitor->Kinase Binds to ATP pocket

Caption: Hypothetical mechanism of a kinase inhibitor.

References

The Rising Star in Drug Discovery: Application Notes on Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The cyclobutane moiety, once considered a niche structural element in medicinal chemistry, is increasingly being recognized for its unique contributions to the development of novel therapeutics. Its rigid, three-dimensional structure offers a powerful tool to fine-tune the pharmacological properties of drug candidates, addressing key challenges in drug discovery such as potency, selectivity, and metabolic stability.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the burgeoning applications of cyclobutane derivatives in modern drug discovery.

The strategic incorporation of the cyclobutane ring can lead to significant improvements in a molecule's drug-like properties.[4][5] It can act as a conformational constraint, locking a molecule into its bioactive conformation, or serve as a non-planar bioisostere for phenyl rings or bulky aliphatic groups.[6] Furthermore, its inherent strain energy and unique electronic properties can influence binding affinity and metabolic pathways.[4] As of January 2021, at least 39 drug candidates in preclinical and clinical development contained a cyclobutane ring, highlighting the growing interest in this versatile scaffold.[7]

I. Marketed Drugs Featuring a Cyclobutane Scaffold

Several approved drugs have successfully incorporated a cyclobutane moiety, demonstrating its therapeutic potential across various disease areas.

Carboplatin

A second-generation platinum-based chemotherapy agent, Carboplatin is widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[8] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, leading to a more favorable safety profile with reduced nephrotoxicity.[9]

Boceprevir

Boceprevir is a first-in-class protease inhibitor for the treatment of hepatitis C virus (HCV) genotype 1.[10] The cyclobutane ring in Boceprevir plays a crucial role in positioning the key pharmacophoric elements for optimal interaction with the NS3/4A serine protease active site.[11]

Apalutamide

An androgen receptor (AR) antagonist, Apalutamide is used in the treatment of prostate cancer.[12] The spirocyclic cyclobutane moiety in Apalutamide contributes to its high binding affinity and antagonistic activity against the AR, effectively inhibiting androgen-driven cancer cell proliferation.[9]

Ivosidenib

Ivosidenib is a first-in-class inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme, approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring specific IDH1 mutations.[9] The cyclobutane-containing backbone of Ivosidenib was optimized to enhance metabolic stability, a key factor in its clinical success.[9]

II. Quantitative Pharmacological Data

The following tables summarize the in vitro potency of key cyclobutane-containing drugs.

Table 1: Inhibitory Potency of Cyclobutane-Containing Drugs

DrugTargetAssay TypeValueUnitsReference(s)
ApalutamideAndrogen ReceptorCell-free bindingIC50 = 16nM[2][10][12][13][14]
BoceprevirHCV NS3/4A ProteaseEnzyme inhibitionKi = 14nM[1][15][16]
IvosidenibMutant IDH1 (R132H)Enzyme inhibitionIC50 = 10-12nM[17]

Table 2: Cytotoxicity of Carboplatin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
A2780Ovarian Cancer6.1[18]
SKOV3Ovarian Cancer12.4[18]
IGROV-1Ovarian Cancer2.2[18]
H727Lung Carcinoid3.4[18]
UMC-11Lung Carcinoid36.4[18]
H835Lung Carcinoid35.8[18]
RL95-2Endometrial Adenocarcinoma0.096 (µg/ml)[19]
KLEEndometrial Adenocarcinoma1.20 (µg/ml)[19]
OVCAR3Ovarian Cancer<40[20]
KuramochiOvarian Cancer>85[20]
OVCAR8Ovarian Cancer>85[20]

III. Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by cyclobutane-containing drugs.

boceprevir_pathway cluster_host Host Cell HCV_RNA HCV RNA Ribosome Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Ribosome->Polyprotein Structural_Proteins Structural Proteins Virion_Assembly Virion Assembly & Release Structural_Proteins->Virion_Assembly NonStructural_Proteins Non-Structural Proteins (NS3, NS4A, etc.) Replication_Complex Viral Replication Complex NonStructural_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA New_HCV_RNA->Virion_Assembly NS3_4A->Structural_Proteins Cleavage NS3_4A->NonStructural_Proteins Cleavage Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

Boceprevir inhibits HCV NS3/4A protease, preventing polyprotein processing.

apalutamide_pathway cluster_cell Prostate Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binding AR_Androgen AR-Androgen Complex Apalutamide Apalutamide Apalutamide->AR Inhibition AR_Androgen_Nuc AR-Androgen Complex AR_Androgen->AR_Androgen_Nuc Nuclear Translocation ARE Androgen Response Element (DNA) AR_Androgen_Nuc->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Apalutamide blocks androgen binding to the AR, preventing downstream signaling.

ivosidenib_pathway cluster_cell Cancer Cell with IDH1 Mutation Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 Isocitrate->Mutant_IDH1 alpha_KG α-Ketoglutarate Mutant_IDH1->alpha_KG Conversion Oncometabolite 2-Hydroxyglutarate (2-HG) (Oncometabolite) Mutant_IDH1->Oncometabolite Aberrant Conversion Epigenetic_Changes Epigenetic Alterations Oncometabolite->Epigenetic_Changes Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1 Inhibition Normal_Differentiation Restoration of Normal Cell Differentiation Ivosidenib->Normal_Differentiation Differentiation_Block Block in Cell Differentiation Epigenetic_Changes->Differentiation_Block

Ivosidenib inhibits mutant IDH1, reducing oncometabolite production.

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of a Cyclobutane Derivative via [2+2] Photocycloaddition

This protocol describes a general procedure for the synthesis of a cyclobutane ring through a photochemical [2+2] cycloaddition, a common method for constructing this scaffold.[8][21][22][23]

synthesis_workflow Start Start Reactants Dissolve Alkene & Photosensitizer in Solvent Start->Reactants Irradiation Irradiate with UV Light (e.g., 350 nm) Reactants->Irradiation Monitoring Monitor Reaction (TLC or LC-MS) Irradiation->Monitoring Monitoring->Irradiation Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

A typical workflow for [2+2] photocycloaddition.

Materials:

  • Alkene substrate

  • Photosensitizer (e.g., benzophenone, acetone)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • UV photoreactor equipped with a specific wavelength lamp (e.g., 350 nm)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and the photosensitizer (0.1-1.0 eq) in the chosen anhydrous solvent.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the photosensitizer.

  • Place the reaction vessel in the photoreactor and irradiate with UV light at the appropriate wavelength. The reaction temperature should be maintained, often at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup to remove the photosensitizer and other water-soluble impurities. This typically involves partitioning the residue between an organic solvent and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the desired cyclobutane derivative.

  • Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the androgen receptor, relevant for screening potential AR antagonists like Apalutamide.

Materials:

  • Recombinant human AR protein

  • Radiolabeled androgen, e.g., [3H]-dihydrotestosterone ([3H]-DHT)

  • Test compound (cyclobutane derivative)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • 96-well microplates

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of recombinant human AR protein to each well.

  • Add the various concentrations of the test compound or vehicle control to the wells.

  • Add a fixed concentration of [3H]-DHT to each well.

  • Incubate the plate at 4°C for a sufficient period (e.g., 16-24 hours) to reach binding equilibrium.

  • Separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or filtration through a glass fiber filter.

  • Wash the precipitate or filter to remove any non-specifically bound radioligand.

  • Add scintillation cocktail to the samples.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of specific binding of [3H]-DHT as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DHT, by non-linear regression analysis.

Protocol 3: HCV NS3/4A Protease Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of a compound against the HCV NS3/4A protease, the target of Boceprevir.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET-based peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

  • Test compound (cyclobutane derivative)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well black microplate, add the recombinant HCV NS3/4A protease to each well.

  • Add the diluted test compound or vehicle control to the wells.

  • Pre-incubate the enzyme and the compound for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 4: Mutant IDH1 (R132H) Enzyme Inhibition Assay

This protocol details an assay to evaluate the inhibitory effect of a compound on the neomorphic activity of the mutant IDH1 enzyme, the target of Ivosidenib.

Materials:

  • Recombinant human mutant IDH1 (R132H) enzyme

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA, 2 mM DTT)

  • Test compound (cyclobutane derivative)

  • 96-well UV-transparent microplates

  • UV-Vis spectrophotometer plate reader

Procedure:

  • Prepare a range of concentrations of the test compound in the assay buffer.

  • In a 96-well UV-transparent microplate, add the recombinant mutant IDH1 (R132H) enzyme to each well.

  • Add the various concentrations of the test compound or a vehicle control to the wells.

  • Add NADPH to each well.

  • Pre-incubate the enzyme, compound, and NADPH for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding α-KG to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • The rate of NADPH consumption is a measure of the mutant IDH1 enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

V. Conclusion

Cyclobutane derivatives represent a valuable and increasingly utilized structural motif in drug discovery. Their unique conformational and electronic properties provide medicinal chemists with a powerful tool to overcome common challenges in lead optimization. The successful examples of marketed drugs containing this scaffold underscore its therapeutic potential. The protocols and data presented herein offer a foundational resource for researchers aiming to explore and harness the potential of cyclobutane derivatives in the development of the next generation of innovative medicines.

References

Application Notes and Protocols for 3-methoxycyclobutane-1-carbaldehyde in Fragment Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the development of novel therapeutics by screening small, low-complexity molecules (fragments) for weak binding to biological targets. The subsequent optimization of these initial hits can lead to potent and selective drug candidates. Historically, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing consensus that incorporating three-dimensional (3D) scaffolds can unlock novel chemical space and lead to compounds with improved physicochemical properties, such as enhanced solubility and better selectivity.[1][2]

The cyclobutane motif is an attractive, yet underrepresented, 3D scaffold in FBDD.[1][3][4] Its rigid, puckered structure provides well-defined exit vectors for chemical elaboration, allowing for precise control over the spatial orientation of substituents. This application note details the use of 3-methoxycyclobutane-1-carbaldehyde as a versatile building block for the synthesis of a diverse 3D fragment library. The methoxy group provides a handle for modulating polarity and metabolic stability, while the aldehyde functionality allows for a variety of chemical transformations to build a library of fragments with diverse functional groups.

Rationale for Using this compound

The choice of this compound as a starting material for fragment library synthesis is based on several key advantages:

  • Three-Dimensionality: The cyclobutane ring introduces a non-planar core, increasing the Fsp³ character of the resulting fragments and allowing for exploration of 3D chemical space.[1][3]

  • Synthetic Tractability: The aldehyde group is a versatile functional handle that can readily undergo a variety of chemical reactions, including reductive amination, Wittig reactions, and aldol condensations, enabling the creation of a diverse library of fragments.

  • Defined Exit Vectors: The 1,3-disubstitution pattern of the cyclobutane ring provides two distinct points for modification, allowing for controlled growth of the fragment into a larger, more potent molecule.

  • Physicochemical Properties: The methoxy group can improve aqueous solubility and provides a site for potential metabolic modification, which can be fine-tuned during lead optimization.

Experimental Protocols

The following protocols describe the synthesis of a diverse fragment library starting from this compound. These procedures are based on established methods for the synthesis of cyclobutane-based fragment libraries.[3]

General Synthetic Scheme

The overall strategy involves the parallel synthesis of a fragment library from this compound via three key reaction pathways: reductive amination, amide coupling, and sulfonamide formation.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Fragment Library start This compound reductive_amination Reductive Amination start->reductive_amination amide_coupling Amide Coupling (via oxidation to acid) start->amide_coupling sulfonamide_formation Sulfonamide Formation (via reductive amination with aminosulfonamides) start->sulfonamide_formation amines Secondary Amines reductive_amination->amines amides Amides amide_coupling->amides sulfonamides Sulfonamides sulfonamide_formation->sulfonamides

Caption: General synthetic workflow for the diversification of this compound into a fragment library.

Protocol 1: Reductive Amination for the Synthesis of Secondary Amine Fragments

This protocol describes the formation of secondary amines through the reaction of this compound with a variety of primary amines.

Materials:

  • This compound

  • A diverse set of primary amines (e.g., aniline, benzylamine, cyclopropylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of DCM and MeOH (0.2 M) is added the primary amine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired secondary amine fragment.

G start Start: This compound + Primary Amine step1 Step 1: Stir in DCM/MeOH (1h, RT) start->step1 step2 Step 2: Add NaBH(OAc)3 step1->step2 step3 Step 3: Stir (12-16h, RT) step2->step3 step4 Step 4: Quench with NaHCO3 step3->step4 step5 Step 5: Extract with DCM step4->step5 step6 Step 6: Purify (Silica Gel) step5->step6 end_node End: Pure Secondary Amine Fragment step6->end_node

Caption: Experimental workflow for the reductive amination protocol.

Protocol 2: Synthesis of Amide Fragments via Oxidation and Amide Coupling

This two-step protocol involves the oxidation of the starting aldehyde to a carboxylic acid, followed by amide coupling with a diverse set of amines.

Part A: Oxidation to 3-methoxycyclobutane-1-carboxylic acid

Materials:

  • This compound

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • tert-Butanol

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of this compound (1.0 eq) and 2-methyl-2-butene (5.0 eq) in tert-butanol is prepared.

  • An aqueous solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) is added slowly at room temperature.

  • The reaction is stirred for 4-6 hours.

  • The reaction is quenched with saturated aqueous Na₂S₂O₃.

  • The aqueous layer is extracted with EtOAc (3 x 20 mL).

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield the crude carboxylic acid, which is often used without further purification.

Part B: Amide Coupling

Materials:

  • Crude 3-methoxycyclobutane-1-carboxylic acid

  • A diverse set of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous lithium chloride (LiCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the crude carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DMF (0.2 M) is added DIPEA (3.0 eq).

  • BOP reagent (1.2 eq) is added, and the mixture is stirred at room temperature for 12-16 hours.

  • The reaction mixture is diluted with EtOAc and washed with saturated aqueous LiCl (3x).

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

G cluster_oxidation Part A: Oxidation cluster_coupling Part B: Amide Coupling start_ox Start: Aldehyde step1_ox Step 1: Pinnick Oxidation start_ox->step1_ox end_ox Intermediate: Carboxylic Acid step1_ox->end_ox start_coup Start: Carboxylic Acid + Amine end_ox->start_coup step1_coup Step 1: Add BOP, DIPEA in DMF start_coup->step1_coup step2_coup Step 2: Stir (12-16h, RT) step1_coup->step2_coup step3_coup Step 3: Workup and Purification step2_coup->step3_coup end_coup End: Pure Amide Fragment step3_coup->end_coup

Caption: Two-part experimental workflow for the synthesis of amide fragments.

Data Presentation

The following table summarizes representative quantitative data for a selection of synthesized fragments.

Fragment IDSynthetic PathwayR-GroupYield (%)Purity (%) (LC-MS)MW ( g/mol )cLogP
F-Amine-01 Reductive AminationPhenyl75>98191.262.15
F-Amine-02 Reductive AminationCyclopropyl82>99155.231.30
F-Amide-01 Amide CouplingMorpholinyl68>97201.240.54
F-Amide-02 Amide Coupling4-Fluorophenyl71>98223.242.33
F-Sulfon-01 Sulfonamide FormationMethylsulfonyl65>95223.290.88

Signaling Pathway Diagram (Hypothetical)

The synthesized fragment library could be screened against a variety of biological targets. For instance, in a hypothetical scenario where the library is designed to target a kinase signaling pathway, the fragments would be tested for their ability to bind to the ATP-binding pocket of a specific kinase, thereby inhibiting its activity and downstream signaling.

G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Target Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates downstream Downstream Signaling substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response fragment Cyclobutane Fragment fragment->kinase Inhibits

Caption: Inhibition of a hypothetical kinase pathway by a cyclobutane fragment.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of 3D fragment libraries. The protocols outlined in this application note provide a robust framework for generating a diverse collection of secondary amine and amide fragments. The incorporation of the cyclobutane scaffold offers a distinct advantage in exploring non-flat chemical space, potentially leading to the discovery of novel drug candidates with improved pharmacological profiles. The modular nature of the described syntheses is amenable to parallel synthesis and the generation of larger libraries for screening campaigns.

References

Application Notes and Protocols for the Synthesis of 3-Methoxycyclobutane-1-carbaldehyde Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane scaffolds are increasingly utilized in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] Their rigid, puckered conformation provides a unique three-dimensional structure that can effectively orient pharmacophoric groups and improve metabolic stability.[1][3][4] This document outlines the synthesis of a key building block, 3-methoxycyclobutane-1-carbaldehyde, and a proposed series of analogs for Structure-Activity Relationship (SAR) studies. The protocols provided are based on established methodologies for the synthesis and functionalization of cyclobutane rings.[5][6][7]

Synthetic Workflow Overview

The general strategy for the synthesis of this compound and its analogs involves a multi-step sequence starting from a commercially available cyclobutane derivative. The core transformations include the introduction of the methoxy group, functional group manipulation to install the carbaldehyde, and subsequent diversification to generate analogs for SAR analysis.

G cluster_0 Core Synthesis cluster_1 Analog Synthesis for SAR A Starting Material (e.g., 3-hydroxycyclobutane-1-carboxylic acid) B Protection of Carboxylic Acid A->B Esterification C Introduction of Methoxy Group (Williamson Ether Synthesis) B->C NaH, MeI D Deprotection of Carboxylic Acid C->D Hydrolysis E Reduction to Alcohol D->E LiAlH4 F Oxidation to Aldehyde (this compound) E->F PCC or DMP G Reductive Amination F->G H Wittig Reaction F->H I Grignard Reaction F->I M Amine Analogs G->M N Alkene Analogs H->N O Secondary Alcohol Analogs I->O J Diverse Amines J->G K Phosphonium Ylides K->H L Organometallic Reagents L->I

Caption: Synthetic workflow for the preparation of this compound and subsequent analog synthesis for SAR studies.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methoxycyclobutane-1-carboxylate
  • Protection of the Carboxylic Acid: To a solution of 3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in methanol (0.5 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 2: Introduction of the Methoxy Group
  • To a solution of methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain methyl 3-methoxycyclobutane-1-carboxylate.

Protocol 3: Synthesis of (3-methoxycyclobutyl)methanol
  • To a solution of methyl 3-methoxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF (0.4 M) at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Filter the resulting solid through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (3-methoxycyclobutyl)methanol.

Protocol 4: Synthesis of this compound
  • To a solution of (3-methoxycyclobutyl)methanol (1.0 eq) in dichloromethane (DCM) (0.2 M), add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the target compound, this compound.

Proposed Analogs for SAR Studies

To explore the structure-activity relationships, a series of analogs can be synthesized from the parent aldehyde. The following table outlines a proposed set of modifications and their intended purpose in the SAR study.

Analog Series Modification Rationale for SAR Study
A: Amine Analogs Reductive amination with various primary and secondary aminesTo probe the effects of basicity, hydrogen bonding capacity, and steric bulk at the R1 position.
B: Alkene Analogs Wittig reaction with different phosphonium ylidesTo investigate the impact of chain length, rigidity, and electronic properties of the R1 substituent.
C: Alcohol Analogs Grignard reaction with a range of organometallic reagentsTo introduce chiral centers and explore the influence of stereochemistry and hydroxyl group interactions.

Data Presentation: Hypothetical SAR Data

The following table presents hypothetical biological activity data for a series of synthesized analogs against a generic kinase target. This data is for illustrative purposes to demonstrate how SAR data for this compound series could be presented.

Compound ID R Group Synthetic Route Yield (%) Purity (%) IC50 (nM)
1 -CHOCore Synthesis65>981500
A1 -CH2NH(CH3)Reductive Amination78>99850
A2 -CH2N(CH3)2Reductive Amination72>981200
A3 -CH2-morpholineReductive Amination81>99620
B1 -CH=CH-PhWittig Reaction65>97980
B2 -CH=CH-CO2EtWittig Reaction58>972100
C1 -CH(OH)-PhGrignard Reaction75>98450
C2 -CH(OH)-cPrGrignard Reaction69>99710

Potential Signaling Pathway Involvement

Analogs of functionalized cyclobutanes have been investigated as antagonists of integrin receptors, which are involved in cell adhesion, signaling, and tumor progression.[3][4] A potential signaling pathway that could be modulated by these compounds is the Focal Adhesion Kinase (FAK) pathway, which is downstream of integrin activation.

G cluster_pathway Integrin-FAK Signaling Pathway Integrin Integrin Receptor FAK FAK Integrin->FAK Activates ECM Extracellular Matrix ECM->Integrin Binds Analog Cyclobutane Analog (Antagonist) Analog->Integrin Inhibits Src Src FAK->Src Grb2 Grb2/Sos FAK->Grb2 Src->FAK Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: A simplified diagram of the Integrin-FAK signaling pathway, a potential target for this compound analogs.

Conclusion

The synthetic protocols and analog design strategy presented here provide a framework for the exploration of this compound derivatives in drug discovery. The unique conformational constraints of the cyclobutane ring offer a valuable scaffold for the development of novel therapeutics.[8] Careful SAR studies, guided by the systematic modification of the core structure, will be crucial in identifying potent and selective drug candidates.

References

Biological Activity of 3-Methoxycyclobutane-1-carbaldehyde Derivatives: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the available information regarding the biological activity of 3-methoxycyclobutane-1-carbaldehyde derivatives. At present, there are no publicly accessible studies detailing the specific pharmacological or biological effects of this class of compounds.

Despite extensive searches for quantitative data, experimental protocols, and established signaling pathways related to this compound derivatives, no specific findings were identified. This lack of information prevents the creation of detailed application notes, experimental protocols, and data visualizations as requested for an audience of researchers, scientists, and drug development professionals.

The broader fields of cyclobutane chemistry and aldehyde pharmacology are well-established. Cyclobutane rings are present in a variety of biologically active natural products and have been incorporated into medicinal chemistry programs to modulate the physicochemical and pharmacological properties of drug candidates. Similarly, aldehydes are a class of reactive organic compounds with diverse and well-documented biological effects, ranging from signaling molecules to toxic agents.

However, the specific combination of a 3-methoxy-substituted cyclobutane ring with a carbaldehyde functional group does not appear to have been a subject of published biological investigation. The synthesis of some functionalized cyclobutane aldehydes has been reported in the context of organic chemistry methodologies, but these studies do not extend to biological or pharmacological screening.

The biological activity of this compound derivatives remains an unexplored area of research. Consequently, it is not possible to provide the detailed application notes, protocols, and data summaries as requested. This knowledge gap highlights a potential opportunity for future research, including the synthesis of these novel derivatives and their subsequent evaluation in a range of biological assays to uncover any potential therapeutic or other biological effects. Researchers interested in this area would be venturing into novel scientific territory.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-methoxycyclobutane-1-carbaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Extraction

  • Question: After a standard aqueous workup and extraction, the purity of my this compound is below 85% by GC-MS analysis. What are the likely impurities and how can I remove them?

  • Answer: Low purity after extraction is often due to the presence of starting materials, reaction byproducts, or degradation of the aldehyde.

    • Common Impurities:

      • Starting Materials: Unreacted precursors used in the synthesis.

      • Over-oxidation Product: 3-Methoxycyclobutane-1-carboxylic acid, formed if the aldehyde is exposed to oxidizing conditions.

      • Solvent Residues: Residual solvents from the reaction or extraction (e.g., DCM, EtOAc).

      • Polymerization Products: Aldehydes can be prone to self-condensation or polymerization, especially under acidic or basic conditions.

    • Troubleshooting Steps:

      • Neutralize pH: Ensure the crude product is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water.

      • Silica Gel Chromatography: This is a common and effective method for purifying aldehydes.[1] A gradient elution from hexane to ethyl acetate is typically effective.

      • Distillation: If the aldehyde is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.

Logical Flow for Troubleshooting Low Purity:

G start Low Purity (<85%) after Extraction check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities acidic_impurities Acidic Impurities Present? check_impurities->acidic_impurities neutralize Wash with NaHCO3 Solution acidic_impurities->neutralize Yes volatile_impurities Volatile Impurities Present? acidic_impurities->volatile_impurities No neutralize->volatile_impurities distillation Perform Vacuum Distillation volatile_impurities->distillation Yes polar_impurities Polar Impurities Present? volatile_impurities->polar_impurities No distillation->polar_impurities chromatography Perform Silica Gel Chromatography polar_impurities->chromatography Yes end High Purity Product polar_impurities->end No chromatography->end

Caption: Troubleshooting workflow for low purity of this compound.

Issue 2: Product Degradation During Purification

  • Question: I am observing significant product loss and the formation of new impurities during silica gel chromatography. What could be the cause and how can I prevent it?

  • Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization.

    • Troubleshooting Steps:

      • Deactivate Silica Gel: Treat the silica gel with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine in hexane/ethyl acetate) to neutralize acidic sites.

      • Use Alumina: Consider using neutral or basic alumina for chromatography instead of silica gel.

      • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

      • Low Temperature: If possible, perform chromatography in a cold room or with a jacketed column to minimize thermal degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for purifying this compound?

    • A1: The most commonly recommended method for purifying aldehydes of this type is silica gel flash chromatography.[1] For thermally stable aldehydes, vacuum distillation can also be a viable option.

  • Q2: How can I assess the purity of this compound?

    • A2: Purity can be assessed using a combination of analytical techniques:

      • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any structural isomers or non-volatile impurities.

      • High-Performance Liquid Chromatography (HPLC): Especially after derivatization (e.g., with 2,4-dinitrophenylhydrazine), to quantify the aldehyde.[2][3]

  • Q3: What are the best practices for storing purified this compound?

    • A3: Aldehydes are susceptible to oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal) in a tightly sealed container. The use of an amber vial is also recommended to protect it from light.

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • Preparation of the Silica Gel Column:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) to elute the product.[1]

    • Collect fractions and monitor by thin-layer chromatography (TLC) or GC-MS.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Silica Gel Chromatography:

G start Crude Product prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/GC-MS) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by silica gel chromatography.

Data Presentation

The following tables illustrate how to present purification data. The values are representative and should be replaced with experimental data.

Table 1: Summary of Purification by Silica Gel Chromatography

StepMass (g)Purity by GC (%)Yield (%)
Crude Product5.0082.5100
After Chromatography3.8598.977

Table 2: Impurity Profile Before and After Purification (by GC-MS)

Impurity IDRetention Time (min)Area (%) - CrudeArea (%) - Purified
Starting Material A5.210.3< 0.1
This compound7.882.598.9
Byproduct B9.15.10.5
Unknown10.42.10.5

References

Technical Support Center: Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common synthetic challenges, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing cyclobutane rings?

The primary challenge is overcoming the inherent ring strain of the cyclobutane core. This strain makes the ring thermodynamically less favorable than larger or smaller rings, which can lead to low yields, competing side reactions, and potential instability of the final product. Many synthetic methods, especially thermal [2+2] cycloadditions, require high energy input (heat or light) to overcome this barrier.[1]

Q2: Why is achieving stereocontrol in cyclobutane synthesis so difficult?

Synthesizing substituted cyclobutanes often generates multiple new stereocenters simultaneously. Controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is a major hurdle.[2]

  • Diastereoselectivity: In reactions like [2+2] cycloadditions, the approach of the two components can lead to different diastereomers (e.g., cis/trans isomers). The outcome is often sensitive to solvent, temperature, and the steric and electronic nature of the substrates.[3]

  • Enantioselectivity: Achieving high enantioselectivity typically requires the use of chiral auxiliaries, chiral catalysts, or chiral photosensitizers, which adds complexity and cost to the synthesis.[4][5]

Q3: My photochemical [2+2] cycloaddition is not working. What are the common failure points?

Photochemical [2+2] cycloadditions are powerful but sensitive reactions.[6] Common failure points include:

  • Incorrect Wavelength: The alkene must be excited, which requires a specific wavelength of light. Using a lamp with the wrong output spectrum will result in no reaction.[6]

  • Quenching: The excited state can be quenched by oxygen or other impurities in the solvent. It is crucial to use degassed solvents and maintain an inert atmosphere.

  • Side Reactions: The high energy of UV light can induce side reactions like cis/trans isomerization of the alkene, polymerization, or product decomposition.[1]

  • Low Quantum Yield: The efficiency of the photochemical process (quantum yield) may be inherently low for your specific substrate.

Q4: How can I improve the regioselectivity of my cycloaddition?

Regioselectivity (e.g., "head-to-head" vs. "head-to-tail" dimerization) is a common issue with unsymmetrical olefins.[7] Strategies to improve it include:

  • Steric Hindrance: Introducing bulky substituents on one of the reactants can favor one regioisomer over the other.

  • Electronic Effects: Matching electron-rich olefins with electron-poor ones can direct the regiochemical outcome.

  • Catalysis: Lewis acids or transition metal catalysts can pre-organize the substrates, leading to improved regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates in stepwise cycloadditions, thereby affecting the regiochemical outcome.[8][9]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of substituted cyclobutanes.

Problem 1: Low or No Yield in [2+2] Cycloaddition
Possible Cause Suggested Solution Supporting Evidence/Rationale
Insufficient Energy (Photochemical) Verify the lamp's wavelength and intensity. Ensure the reaction vessel is made of quartz or Pyrex, not glass that blocks UV light. Move the lamp closer to the reaction.The reaction requires excitation of an olefin to its excited state, which is wavelength-dependent.[6]
Reagent/Solvent Impurity Use freshly purified and degassed solvents and reagents. Ensure starting materials are pure and free of inhibitors.[10]Oxygen can quench the triplet excited state required for many photocycloadditions. Other impurities can act as quenchers or lead to side reactions.[10][11]
Competing Side Reactions Monitor the reaction by TLC or GC/MS to identify side products. Consider using a photosensitizer (e.g., benzophenone, thioxanthone) to allow for the use of longer, less energetic wavelengths (e.g., visible light) which can minimize side reactions.[1][12][13]High-energy UV light can cause undesired reactions like polymerization or decomposition.[1] Sensitizers populate the triplet state more efficiently and at lower energies.[14]
Unfavorable Reaction Kinetics Increase the concentration of the reactants to favor the intermolecular reaction over unimolecular decay pathways. In some cases, lower temperatures can improve selectivity and yield by disfavoring decomposition pathways.[3]Reaction rates are concentration-dependent. Lowering the temperature can sometimes suppress side reactions with higher activation energies.[3]
Problem 2: Poor Diastereoselectivity
Possible Cause Suggested Solution Supporting Evidence/Rationale
Flexible Transition State Lower the reaction temperature. This can favor the more ordered, lower-energy transition state, leading to a single diastereomer.[3]The energy difference between transition states leading to different diastereomers may be small. Lower temperatures amplify the effect of this small energy difference on the product ratio.[3]
Solvent Effects Screen a range of solvents with varying polarities. Polar solvents can stabilize charged intermediates in stepwise mechanisms, potentially altering the stereochemical outcome.Solvent polarity can influence the reaction mechanism (concerted vs. stepwise) and the stability of key intermediates, thereby affecting diastereoselectivity.[8]
Steric Control Introduce a bulky chiral auxiliary to one of the substrates. This can effectively block one face of the molecule, directing the approach of the other reactant.[3]The use of chiral auxiliaries is a well-established strategy to induce facial selectivity in cycloadditions.[3]
Catalyst Control For metal-catalyzed reactions, screen different ligands. The chiral environment created by the ligand is often the primary source of stereocontrol.[15]In rhodium-catalyzed 1,4-additions to cyclobutenes, the choice of chiral diene ligand was shown to have a dramatic effect on diastereoselectivity.[15]
Quantitative Data Summary: Catalyst and Solvent Effects

The following tables summarize data from literature on the optimization of cyclobutane synthesis.

Table 1: Optimization of Photochemical [2+2] Cycloaddition of Styrene to N-Alkyl Maleimides [12]

EntrySolventLight SourceAdditiveYield (%)Diastereomeric Ratio (dr)
1CH₂Cl₂370 nm LEDNone921.5:1
2Toluene370 nm LEDNone851.3:1
3CH₃CN370 nm LEDNone781.2:1
4HFIP370 nm LEDNone<5-
5CH₂Cl₂440 nm LEDThioxanthone541.5:1

Data adapted from a study on the photochemical cycloaddition of alkenes with maleimides. Yields and dr were determined by ¹H NMR of the crude reaction mixture.[12]

Table 2: Ligand Effect on Rh-Catalyzed Asymmetric 1,4-Addition to a Cyclobutene [15]

EntryLigandYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1L1 (Electron-rich)8595:535
2L2 (Electron-poor)78>99:192
3L3 (Bulky, electron-poor)82>99:198

Data adapted from a study on the synthesis of chiral cyclobutanes. The introduction of electron-withdrawing substituents on the chiral diene ligand significantly improved both diastereoselectivity and enantioselectivity.[15]

Key Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of an Alkene with an N-Alkyl Maleimide[12]

Objective: To synthesize a substituted cyclobutane via a direct irradiation [2+2] cycloaddition.

Materials:

  • Alkene (e.g., Styrene, 2.0 equiv.)

  • N-Alkyl Maleimide (1.0 equiv.)

  • Dichloromethane (CH₂Cl₂, anhydrous, degassed)

  • Glass vial with a rubber septum

  • UVA LED lamp (e.g., 370 nm)

  • Argon or Nitrogen source

Procedure:

  • In a glass vial, combine the N-alkyl maleimide (1.0 equiv., 0.20 mmol) and the alkene (2.0 equiv., 0.40 mmol).

  • Add anhydrous, degassed dichloromethane (2.0 mL).

  • Seal the vial with a rubber septum and purge the reaction mixture with argon or nitrogen for 10-15 minutes while stirring.

  • Place the vial under a UVA LED lamp (370 nm) and irradiate while stirring. Maintain an inert atmosphere.

  • Monitor the reaction progress by TLC or ¹H NMR. Reaction times can range from 16 to 70 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (e.g., petroleum ether/ethyl acetate gradient) to yield the desired cyclobutane adduct.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and troubleshooting logic for cyclobutane synthesis.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Photoreaction cluster_workup 3. Isolation A Combine Alkene & Maleimide Substrates B Add Degassed Solvent (e.g., CH2Cl2) A->B C Seal and Purge with Inert Gas (Ar/N2) B->C D Irradiate with UVA LED (370 nm) C->D E Monitor Reaction (TLC / NMR) D->E F Concentrate in vacuo E->F G Purify via Column Chromatography F->G H Characterize Product G->H

Caption: Experimental workflow for a photochemical [2+2] cycloaddition.

G A Problem: Low Yield in [2+2] Cycloaddition B Is the reaction photochemical? A->B C Check Lamp: - Correct Wavelength? - Sufficient Intensity? B->C Yes F Check Thermal Conditions: - Correct Temperature? - Sufficient Reaction Time? B->F No D Check Reagents: - Degassed Solvent? - Pure Starting Materials? C->D E Consider Side Reactions: - Polymerization? - Isomerization? D->E F->D G Consider Catalyst: - Catalyst Deactivated? - Ligand Appropriate? F->G

References

Technical Support Center: Synthesis of 3-Methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methoxycyclobutane-1-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, which is typically prepared by the oxidation of 3-methoxycyclobutane-1-methanol. The two most common methods for this transformation, Swern oxidation and Pyridinium Chlorochromate (PCC) oxidation, are covered below.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Degradation of Reagents Swern Oxidation: Ensure the oxalyl chloride and DMSO are fresh and anhydrous. Oxalyl chloride is sensitive to moisture. DMSO should be distilled from CaH₂ and stored over molecular sieves.
PCC Oxidation: PCC can degrade over time. Use freshly prepared or commercially available PCC of high purity.
Incorrect Reaction Temperature Swern Oxidation: Maintain a low temperature (typically -78 °C) during the addition of DMSO to oxalyl chloride and subsequent addition of the alcohol.[1] Allowing the temperature to rise can lead to the decomposition of the active oxidant.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or adding a slight excess of the oxidizing agent.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the active oxidizing species.
Issue 2: Presence of Significant By-products
Observed By-product Potential Cause Suggested Solution
3-methoxycyclobutanecarboxylic acid PCC Oxidation: Over-oxidation of the aldehyde, often due to the presence of water which forms a hydrate intermediate that is further oxidized.[2]Use anhydrous dichloromethane as the solvent and ensure all reagents are dry. Adding molecular sieves to the reaction mixture can also help.[2]
Methylthiomethyl (MTM) ether of 3-methoxycyclobutanol Swern Oxidation: The reaction temperature was allowed to rise above -60 °C, leading to a Pummerer rearrangement side reaction.[1]Strictly maintain the reaction temperature at -78 °C throughout the addition steps.
Unidentified polar impurities PCC Oxidation: Formation of a viscous brown tar, which is a common issue with chromium-based oxidations.[2]Add Celite or powdered molecular sieves to the reaction flask before starting the oxidation. This helps to adsorb the chromium by-products, simplifying filtration and work-up.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common by-products in the Swern oxidation of 3-methoxycyclobutanol?

A1: The primary by-products from the reagents themselves are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl) if triethylamine is used as the base.[4][5] A common side-product involving the starting material is the formation of the corresponding methylthiomethyl (MTM) ether if the reaction temperature is not kept sufficiently low.[1]

Q2: How can I remove the chromium by-products from my PCC oxidation reaction?

A2: The reduced chromium species often form a tarry residue that can complicate product isolation.[2] To manage this, the reaction can be performed in the presence of an adsorbent like Celite or silica gel. After the reaction is complete, the mixture can be filtered through a plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether or dichloromethane) to separate the product from the insoluble chromium salts.

Q3: My Swern oxidation reaction has a very strong, unpleasant odor. Is this normal and how can I handle it?

A3: Yes, this is normal. The unpleasant odor is due to the formation of dimethyl sulfide, a volatile by-product with a boiling point of 37 °C.[4][5] It is crucial to perform the entire reaction and work-up in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution (sodium hypochlorite).[1]

Q4: Can I use a different base in the Swern oxidation?

A4: While triethylamine is commonly used, a bulkier base such as diisopropylethylamine (DIPEA or Hünig's base) can be advantageous. In some cases, triethylamine can cause epimerization at the carbon alpha to the newly formed carbonyl group.[4] Using a bulkier base can help to minimize this side reaction.

Q5: Is PCC a hazardous reagent?

A5: Yes, pyridinium chlorochromate (PCC) is a chromium(VI) compound, which is toxic and a suspected carcinogen.[6] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, and all manipulations should be performed in a fume hood. Due to its toxicity, many researchers explore alternative, less hazardous oxidation methods like the Swern oxidation or those using Dess-Martin periodinane.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 3-methoxycyclobutane-1-methanol (1.0 eq) in DCM dropwise, again maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via PCC Oxidation
  • To a suspension of pyridinium chlorochromate (PCC) (1.5 eq) and Celite in anhydrous dichloromethane (DCM), add a solution of 3-methoxycyclobutane-1-methanol (1.0 eq) in DCM in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with additional diethyl ether.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • If necessary, purify further by column chromatography on silica gel.

Visualizations

Swern_Oxidation_Byproducts cluster_reactants Reactants & Reagents cluster_products Products & By-products 3-methoxycyclobutanol 3-methoxycyclobutanol Product 3-methoxycyclobutane- 1-carbaldehyde 3-methoxycyclobutanol->Product Oxidation MTM_ether MTM Ether (Side-product) 3-methoxycyclobutanol->MTM_ether Side Reaction (High Temp) DMSO DMSO DMS Dimethyl Sulfide DMSO->DMS Oxalyl_Chloride Oxalyl_Chloride CO_CO2 CO & CO2 Oxalyl_Chloride->CO_CO2 Triethylamine Triethylamine Et3NHCl Triethylammonium Chloride Triethylamine->Et3NHCl PCC_Oxidation_Troubleshooting start PCC Oxidation of 3-methoxycyclobutanol check_water Is water present in the reaction? start->check_water check_workup Difficulty with product isolation? start->check_workup product Desired Product: This compound check_water->product No over_oxidation By-product: 3-methoxycyclobutanecarboxylic acid check_water->over_oxidation Yes check_workup->product No tar Chromium tar formation check_workup->tar Yes solution Add Celite or molecular sieves tar->solution

References

Technical Support Center: Improving Diastereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high diastereoselectivity in cyclobutane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in [2+2] photocycloaddition reactions?

A1: Controlling diastereoselectivity in [2+2] photocycloadditions is a significant challenge but can be achieved through several methods. The most convergent approach involves the photochemical cycloaddition of alkenes.[1] Key strategies include:

  • Use of Chiral Auxiliaries: Temporarily incorporating a stereogenic group into one of the reacting alkenes can effectively bias the facial selectivity of the cycloaddition.[2][3] The auxiliary is typically removed after the reaction.

  • Substrate Control: The inherent stereochemistry of the substrates, including the presence of bulky substituents, can direct the approach of the reacting partners, favoring the formation of the sterically less hindered diastereomer.

  • Reaction Media and Additives: Performing the reaction in organized media, such as in the presence of surfactants in aqueous solutions, can influence the orientation of the reactants and improve diastereoselectivity.[4][5] Lewis acid catalysis can also enhance selectivity in certain systems.[6]

  • Intramolecular Reactions: When the two reacting alkene moieties are tethered together, the conformational constraints of the tether can lead to high diastereoselectivity.[7]

Q2: How do chiral auxiliaries direct the formation of a specific diastereomer?

A2: A chiral auxiliary is a chiral moiety that is temporarily attached to a substrate.[3] In the context of cyclobutane synthesis, it is typically bonded to one of the alkene partners. The auxiliary's chiral environment and steric bulk block one face of the alkene, forcing the other alkene to approach from the more accessible face. This directed approach leads to the preferential formation of one diastereomer over the other. After the cycloaddition, the auxiliary is cleaved to yield the desired chiral cyclobutane product and can often be recovered for reuse.[2][3]

Q3: What is the role of transition metal catalysts in diastereoselective cyclobutane synthesis?

A3: Transition metal catalysts, particularly those based on rhodium, copper, and gold, play a crucial role in various modern methods for cyclobutane synthesis.[8][9][10] Their function includes:

  • Template Effects: The metal center can coordinate to one or both reactants, pre-organizing them in a specific orientation that favors a diastereoselective cycloaddition.

  • Chiral Ligand Control: By using chiral ligands complexed to the metal, an asymmetric environment is created around the catalytic center. This chirality is transferred during the bond-forming steps, inducing high diastereoselectivity and often enantioselectivity. Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes is one such example.[11]

  • Mechanism Control: Catalysts can open up unique reaction pathways that are inherently stereoselective. For instance, Rh(III) catalysts can facilitate novel C-C bond cleavage and formation sequences to produce highly substituted cyclobutanes with excellent diastereoselectivity.[8][12] Similarly, different copper catalytic systems (Cu(I) vs. Cu(II)) can lead to divergent regiochemical and diastereochemical outcomes from the same starting materials.[10]

Q4: How do solvent and temperature influence diastereoselectivity?

A4: Solvent and temperature are critical reaction parameters that can significantly impact diastereoselectivity.

  • Solvent: Solvents can influence the stability of transition states. Polar or fluorinated solvents, like hexafluoroisopropanol (HFIP), can be critical in certain catalyzed reactions for achieving high yields and selectivity.[8][12] In photochemical reactions, the choice of solvent can affect substrate conformation and solubility, thereby influencing the stereochemical outcome.[5]

  • Temperature: Lowering the reaction temperature generally enhances selectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), leading to a higher population of the reaction proceeding through the lower-energy pathway. This effect has been observed in photochemical cycloadditions.[2]

Troubleshooting Guides

Problem: Low Diastereoselectivity (Poor d.r.) in a [2+2] Cycloaddition

This guide provides a systematic approach to diagnosing and resolving issues of low diastereomeric ratio (d.r.).

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_substrate Step 1: Evaluate Substrate Design start->check_substrate sterics Are steric/electronic biases sufficient? check_substrate->sterics Substrate Control auxiliary Is a chiral auxiliary being used effectively? check_substrate->auxiliary Auxiliary Control check_conditions Step 2: Optimize Reaction Conditions temp_solvent Have temperature and solvent been optimized? check_conditions->temp_solvent check_catalyst Step 3: Re-evaluate Catalyst/Auxiliary catalyst_ligand Is the catalyst/ligand system optimal? check_catalyst->catalyst_ligand sterics->check_conditions Yes redesign_substrate Solution: Redesign substrate with a bulkier directing group or add a chiral auxiliary. sterics->redesign_substrate No auxiliary->check_conditions Yes change_auxiliary Solution: Screen different chiral auxiliaries or modify attachment point. auxiliary->change_auxiliary No concentration Is concentration appropriate (intra- vs. intermolecular)? temp_solvent->concentration Yes optimize_temp Solution: Screen lower temperatures. Evaluate a range of solvents with varying polarity. temp_solvent->optimize_temp No concentration->check_catalyst Yes optimize_conc Solution: Adjust concentration. High dilution favors intramolecular reactions. concentration->optimize_conc No screen_catalysts Solution: Screen alternative catalysts, ligands, or additives. catalyst_ligand->screen_catalysts No Catalyst_Control start Acyl Bicyclobutane + Diphenylphosphine catalyst1 Cu(I) Catalyst (e.g., CuCl) start->catalyst1 Pathway A catalyst2 Cu(II) Catalyst (e.g., Cu(OTf)₂) start->catalyst2 Pathway B product1 α-Selective Addition (1,1,3-Trisubstituted Cyclobutane) Single Diastereomer catalyst1->product1 yields product2 β'-Selective Addition (1,2,3-Trisubstituted Cyclobutane) d.r. > 20:1 catalyst2->product2 yields

References

Technical Support Center: Scale-up Synthesis of 3-Methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-methoxycyclobutane-1-carbaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The synthesis of this compound is typically approached via a two-step sequence starting from a commercially available precursor. The general pathway involves the formation of the methoxy group, followed by the oxidation of a primary alcohol to the target aldehyde.

Synthetic Pathway A 3-Hydroxycyclobutane-1-carboxylic acid B (3-Hydroxycyclobutyl)methanol A->B Reduction C (3-Methoxycyclobutyl)methanol B->C Methylation D This compound C->D Oxidation Methylation Troubleshooting Start Low Conversion in Methylation Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 Low Reagent Reactivity? Start->Cause2 Cause3 Low Temperature? Start->Cause3 Solution1 Use fresh NaH, add portion-wise Cause1->Solution1 Solution2 Switch to Dimethyl Sulfate Cause2->Solution2 Solution3 Warm to Room Temperature Cause3->Solution3 Oxidation Troubleshooting Start Oxidation Issues Issue1 Incomplete Reaction Start->Issue1 Issue2 Over-oxidation Start->Issue2 Issue3 Scale-up Safety Start->Issue3 Solution1a Check Reagent Stoichiometry Issue1->Solution1a Solution1b Allow to Warm to RT Issue1->Solution1b Solution2a Use Anhydrous Conditions Issue2->Solution2a Solution2b Monitor Reaction Closely Issue2->Solution2b Solution3a Consider Swern for Scale-up Issue3->Solution3a Solution3b Ensure Proper Ventilation (Swern) Issue3->Solution3b

Technical Support Center: Managing Ring Strain in Cyclobutane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the inherent ring strain of cyclobutanes during chemical synthesis and functionalization.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving cyclobutane rings.

Question: My [2+2] cycloaddition reaction is resulting in low yields or failing completely. What are the common causes and how can I optimize the conditions?

Answer: Low yields in [2+2] cycloadditions are a frequent issue. The primary causes often revolve around inefficient photoexcitation, unfavorable reaction kinetics, or competing side reactions.

  • Inefficient Photoexcitation: For photochemical reactions, ensure the wavelength of your light source optimally excites the substrate, typically an enone or a substrate in the presence of a photosensitizer.[1][2] Self-excitation of substrates like maleimides can be sufficient, but often requires harsh UV irradiation.[1] For reactions involving N-aryl maleimides or other challenging substrates, a photosensitizer (e.g., thioxanthone) and a shift to a different wavelength (e.g., blue LED) may be necessary to promote the reaction.[1]

  • Reaction Reversibility and Side Reactions: The high strain of the cyclobutane product can lead to a competing cycloreversion reaction, especially under thermal conditions. For photochemical reactions, the product itself can sometimes absorb light and undergo secondary photoreactions, reducing the yield.[3]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are critical. Electron-withdrawing groups on one component and electron-donating groups on the other can facilitate the reaction.[4]

Optimization Strategies:

  • Change the Light Source: If using a broad-spectrum lamp, switch to a specific wavelength using LEDs (e.g., 370 nm UVA or 440 nm blue light) to target the desired chromophore and minimize side reactions.[1]

  • Introduce a Photosensitizer: If direct excitation is inefficient, add a triplet sensitizer like thioxanthone or benzophenone. This is particularly effective for promoting reactions that proceed through a triplet excited state.[1]

  • Adjust Temperature: While many photocycloadditions are run at room temperature, low-temperature conditions can suppress unwanted thermal side reactions and improve selectivity.[5]

  • Increase Concentration or Pressure: Increasing the concentration of reactants can favor the bimolecular cycloaddition over unimolecular decomposition pathways. Applying high pressure can also accelerate cycloadditions by favoring the transition state with a smaller activation volume.[6]

Question: I am observing significant amounts of ring-opened byproducts. Why is this happening and what can I do to maintain the cyclobutane core?

Answer: The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions.[7][8][9] This process is driven by the release of this strain.

Common Causes for Unwanted Ring-Opening:

  • Thermal Stress: Cyclobutane is unstable at high temperatures (above 500 °C) and can undergo thermal electrocyclic ring-opening to form butadienes.[10][11] Even at lower temperatures, certain substituents can lower the activation barrier for this process.

  • Catalyst-Induced Opening: Transition metal catalysts (e.g., Ni, Pt) used for hydrogenation can readily catalyze the cleavage of the C-C bonds in the ring to form saturated, linear alkanes.[12]

  • Reaction with Halogens: In the presence of CCl₄, bromine and chlorine can add across the ring, leading to 1,4-dihalobutanes.[12]

  • Lewis/Brønsted Acids: Acidic conditions can promote ring enlargement or cleavage, particularly with functionalized cyclobutanes like cyclobutanones.[9][13]

Strategies to Prevent Ring-Opening:

  • Maintain Low Temperatures: Conduct reactions at the lowest feasible temperature to avoid thermally induced cleavage.

  • Choose Catalysts Carefully: When functionalizing a cyclobutane, select catalysts that are less prone to C-C bond activation. For example, rhodium(II) catalysts have been shown to perform C-H functionalization while preserving the cyclobutane core.[14]

  • Avoid Harsh Reagents: Steer clear of strong acids and aggressive halogenating agents if the ring integrity is paramount. Buffer reactions where acidic byproducts may form.

  • Substituent Effects: Electron-withdrawing groups can sometimes stabilize the ring, while other functionalities might promote rearrangement. Consider the electronic nature of your substituents in the reaction design.

Question: My reaction is producing a mixture of regioisomers (head-to-head vs. head-to-tail). How can I control the regioselectivity?

Answer: In the cycloaddition of unsymmetrical alkenes, the formation of head-to-head (HH) and head-to-tail (HT) isomers is a common challenge.[15] Regiocontrol is typically governed by the electronic and steric properties of the reactants and the reaction mechanism.

Methods to Control Regioselectivity:

  • Electronic Control (Thermal Reactions): In thermal [2+2] cycloadditions, such as those involving ketenes, regiochemistry is often predictable. The most electron-rich atom of the alkene will typically attack the electron-poor carbonyl carbon of the ketene.[16]

  • Steric Hindrance: Bulky substituents on the reactants can sterically disfavor the formation of one regioisomer over another.

  • Catalyst Control: Certain photocatalysts or templates can direct the approach of the two reacting partners. For example, a chiral hydrogen-bonding template has been used to direct the stereochemistry and regiochemistry in photocycloadditions.[5]

  • Reaction Mechanism: Reactions proceeding through a triplet biradical intermediate may exhibit different regioselectivity compared to concerted pathways. Understanding the operative mechanism can guide the choice of conditions to favor a specific isomer.

Frequently Asked Questions (FAQs)

Q1: What is ring strain and how is it quantified for cyclobutane? A1: Ring strain is a type of instability in cyclic molecules resulting from deviations from ideal bond angles, bond lengths, and conformations.[7] It is a combination of angle strain (from compressed C-C-C bond angles, ~88° in cyclobutane vs. the ideal 109.5°) and torsional strain (from eclipsing C-H bonds).[7][17][18] It is quantified by measuring the heat of combustion per methylene (CH₂) group and comparing it to a strain-free reference, like a long-chain alkane.[7][8]

Q2: How does the ring strain of cyclobutane compare to other small rings? A2: Cyclobutane has a total ring strain of about 26.3 kcal/mol, which is slightly less than that of cyclopropane (27.5-29 kcal/mol).[7][8][19] However, the release of this energy is a powerful driving force for reactions in both systems. Cyclopentane has significantly less strain (around 7.4 kcal/mol).[7][17]

Q3: Can ring strain be used advantageously in synthesis? A3: Absolutely. The high internal energy of cyclobutanes makes them excellent substrates for reactions where the release of strain is a primary driving force.[9][13] This principle is exploited in:

  • Ring-Enlargement Reactions: Converting cyclobutanes into less-strained cyclopentane or cyclohexane derivatives.[9]

  • Ring-Opening Reactions: Selectively cleaving the ring to generate functionalized, linear products with defined stereochemistry.[5]

  • Thermal [2+2] Cycloadditions: While typically forbidden, generating a highly strained intermediate (e.g., a trans-cycloalkene) can provide the necessary energy to drive a subsequent thermal [2+2] cycloaddition.[20]

Q4: How can I analyze the structure and stereochemistry of my cyclobutane product? A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Due to the puckered, non-planar "butterfly" conformation of the cyclobutane ring, the axial and equatorial protons are chemically distinct.[10] Advanced 2D NMR techniques like COSY and NOESY are essential for unambiguously determining the relative stereochemistry of substituents on the ring.[1] In some cases, X-ray crystallography may be required for definitive structural assignment.

Quantitative Data Summary

Table 1: Strain Energies of Common Cycloalkanes

CycloalkaneNumber of CarbonsTotal Ring Strain (kcal/mol)Strain per CH₂ Group (kcal/mol)Source(s)
Cyclopropane327.5 - 29.09.2[7][8][19]
Cyclobutane 4 26.3 6.6 [7][8][19]
Cyclopentane57.41.5[7][17]
Cyclohexane6~0~0[21]

Data compiled from heats of combustion measurements.

Key Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition (Direct Irradiation)

This protocol is adapted for the reaction between an alkene and an N-alkyl maleimide.[1]

  • Preparation: In a quartz reaction vessel, dissolve the N-alkyl maleimide (1.0 equiv., 0.20 mmol) in anhydrous dichloromethane (CH₂Cl₂, 2.0 mL).

  • Add Reactant: Add the alkene (2.0 equiv., 0.40 mmol) to the solution.

  • Inert Atmosphere: Seal the vessel with a rubber septum and purge the system with argon or nitrogen for 10-15 minutes while stirring.

  • Irradiation: Place the reaction mixture under a UVA LED lamp (e.g., 370 nm) and stir vigorously to ensure even irradiation.[1] Monitor the reaction by TLC or ¹H NMR. Reaction times can vary from 16 to 70 hours.[1]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel with a petroleum ether/ethyl acetate solvent system) to isolate the desired cyclobutane adduct.[1]

Protocol 2: General Procedure for Photosensitized [2+2] Cycloaddition

This protocol is adapted for reactions requiring a photosensitizer, such as with N-aryl maleimides.[1]

  • Preparation: To a glass vial, add the N-aryl maleimide (1.0 equiv., 0.20 mmol), the alkene (2.0 equiv., 0.40 mmol), and the photosensitizer (e.g., thioxanthone, 20 mol%, 0.04 mmol).

  • Add Solvent: Add anhydrous dichloromethane (CH₂Cl₂, 2.0 mL).

  • Inert Atmosphere: Seal the vial and purge with argon for 10-15 minutes.

  • Irradiation: Irradiate the stirring reaction mixture with a blue LED lamp (e.g., 440 nm).[1] The reaction is typically complete within 16 hours.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1 to isolate the product.

Visual Guides and Workflows

G start_node Unexpected Reaction Outcome (e.g., Low Yield, Mixture of Products) decision_node decision_node start_node->decision_node Identify Primary Issue process_node1 Check Reaction Type decision_node->process_node1 Low Yield/ No Reaction process_node2 Identify Driving Force decision_node->process_node2 Ring-Opened Byproducts process_node3 Analyze Isomer Type decision_node->process_node3 Poor Stereo/ Regioselectivity process_node process_node solution_node solution_node solution_node1a Optimize Light Source Add Photosensitizer Check Substrate Purity process_node1->solution_node1a Photochemical solution_node1b Increase Temperature/Pressure (Use with caution) Use Strain-Activated Substrate process_node1->solution_node1b Thermal solution_node2a Reduce Reaction Temperature Use Milder Conditions process_node2->solution_node2a Thermal Stress solution_node2b Screen Alternative Catalysts (e.g., Rh(II) for C-H) Avoid Strong Acids/Bases process_node2->solution_node2b Catalyst/Reagent Induced solution_node3a Modify Substituent Electronics Use Bulky Steric Directors Change Solvent Polarity process_node3->solution_node3a Regioisomers (HH vs HT) solution_node3b Use Chiral Catalyst/Auxiliary Optimize Temperature Screen Solvents process_node3->solution_node3b Diastereomers

Caption: Troubleshooting workflow for common issues in cyclobutane reactions.

G start_node Goal: Synthesize or Functionalize a Cyclobutane decision_node decision_node start_node->decision_node Select Approach strategy_node1 strategy_node1 decision_node->strategy_node1 Forming the Ring ([2+2] Cycloaddition) strategy_node2 strategy_node2 decision_node->strategy_node2 Modifying Existing Ring (C-H Functionalization) strategy_node strategy_node outcome_node outcome_node decision_node1a decision_node1a strategy_node1->decision_node1a Choose Conditions decision_node2a decision_node2a strategy_node2->decision_node2a Choose Catalyst outcome_node1a Strategy: Leverage Orthogonal Reactivity of Ketenes decision_node1a->outcome_node1a Thermal (e.g., with Ketenes) outcome_node1b Strategy: Use Light to Bypass Thermal Barrier decision_node1a->outcome_node1b Photochemical outcome_node2a Risk: Potential for β-carbon elimination. Benefit: Well-established. decision_node2a->outcome_node2a Pd-based outcome_node2b Benefit: High selectivity for C-H insertion, preserves ring structure. decision_node2a->outcome_node2b Rh-based reaction_pathway reactant Functionalized Cyclobutane catalyst + [Catalyst] + Reagent undesired_product Undesired Product (Ring Opened) reactant->undesired_product Side Reaction (Driven by Ring Strain Release) desired_product Desired Product (Ring Intact) catalyst->desired_product Desired Pathway (e.g., C-H Activation)

References

preventing decomposition of cyclobutane aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclobutane Aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of cyclobutane aldehydes in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent the decomposition of these valuable but sensitive compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclobutanecarboxaldehyde is showing signs of degradation upon storage. What are the primary causes and how can I prevent this?

A1: Cyclobutane aldehydes are susceptible to degradation due to two main factors: inherent ring strain and the reactivity of the aldehyde functional group. The primary decomposition pathways are:

  • Thermal Decomposition: Particularly relevant in the gas phase at elevated temperatures, cyclobutanecarboxaldehyde can decompose into ethylene and acrolein.[1][2] This is a first-order unimolecular reaction.

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of air (autoxidation).[3] This process can be catalyzed by light and trace metal impurities.

  • Polymerization & Autocondensation: Like many aldehydes, cyclobutane aldehydes can undergo acid- or base-catalyzed polymerization and self-condensation reactions.

Prevention Strategies:

  • Storage: Store cyclobutanecarboxaldehyde and its derivatives under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably in a freezer at or below -20°C.[3] Use amber vials to protect from light.

  • Inhibitors: For long-term storage, consider adding a stabilizer. Hindered amine light stabilizers (HALS) or tertiary amines like triethanolamine can be effective at low concentrations (ppm level) to inhibit polymerization and oxidation.[4][5][6][7][8]

Q2: I am observing low yields in a reaction involving a cyclobutane aldehyde. Could decomposition be the cause?

A2: Yes, decomposition is a likely culprit for low yields. The reaction conditions themselves can promote degradation.

Troubleshooting Steps:

  • Check Reagent Purity: Ensure your starting cyclobutane aldehyde is pure. Impurities can catalyze decomposition. Consider purification by distillation or chromatography if necessary.

  • Reaction Atmosphere: Run your reaction under an inert atmosphere to prevent oxidation.

  • Temperature Control: If your reaction requires heat, use the lowest effective temperature and monitor for the formation of byproducts. Thermal decomposition can become significant at higher temperatures.

  • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction, as these can catalyze aldol-type condensation and polymerization reactions. If unavoidable, consider using a less reactive base or acid, and a shorter reaction time.

  • Solvent Choice: Use dry, deoxygenated solvents.

Q3: What are the characteristic signs of cyclobutane aldehyde decomposition?

A3: Decomposition can be identified by:

  • Visual Changes: Appearance of a yellow tint or formation of a viscous liquid or solid precipitate.

  • Spectroscopic Changes:

    • ¹H NMR: Diminished intensity of the aldehydic proton signal (around 9-10 ppm) and the appearance of new signals. For example, the formation of the corresponding carboxylic acid will show a broad singlet at a downfield chemical shift (typically >10 ppm).

    • GC-MS: Appearance of new peaks with different retention times corresponding to decomposition products like ethylene, acrolein, or the oxidized carboxylic acid.

Data on Thermal Decomposition

The thermal decomposition of cyclobutanecarboxaldehyde in the gas phase has been studied, providing insights into its stability at elevated temperatures.

Temperature (°C)Pressure (mm Hg)Quarter-Life (t1/4, min)First-Order Rate Constant (k, s⁻¹)
39010.310.02.31 x 10⁻⁴
3905.210.12.29 x 10⁻⁴
3902.610.02.31 x 10⁻⁴

Data adapted from the thermal decomposition studies by Roquitte and Walters (1962). The primary products were identified as ethylene and acrolein.[1]

Experimental Protocols

Protocol 1: Monitoring Cyclobutane Aldehyde Stability by ¹H NMR Spectroscopy

This protocol provides a method for monitoring the stability of a cyclobutane aldehyde sample over time.

Materials:

  • Cyclobutane aldehyde sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, prepare a stock solution of the cyclobutane aldehyde in CDCl₃ with TMS. A typical concentration is 5-10 mg/mL.

  • Transfer an aliquot of the freshly prepared solution to an NMR tube and seal it under the inert atmosphere.

  • Acquire an initial ¹H NMR spectrum (Time = 0). Integrate the aldehydic proton signal (typically a triplet around 9.8 ppm) and a characteristic signal from the cyclobutane ring. Also, integrate the TMS signal at 0 ppm.

  • Store the NMR tube under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours, weekly).

  • For each spectrum, calculate the relative integral of the aldehydic proton compared to the internal standard (TMS) or a stable proton signal on the cyclobutane ring to quantify the remaining aldehyde. A decrease in this relative integral indicates decomposition.

  • Monitor for the appearance of new signals that correspond to decomposition products.

Protocol 2: Analysis of Decomposition Products by GC-MS

This protocol is for the identification of volatile decomposition products of cyclobutane aldehydes.

Materials:

  • Decomposed cyclobutane aldehyde sample

  • High-purity solvent for dilution (e.g., dichloromethane, diethyl ether)

  • GC-MS instrument with a suitable capillary column (e.g., a mid-polar phase like DB-5ms)

Procedure:

  • Sample Preparation: Dilute a small amount of the decomposed sample in the chosen solvent. If the decomposition is extensive, you may need to analyze the headspace for highly volatile products like ethylene. For headspace analysis, seal a sample in a vial and heat it gently to allow volatile compounds to enter the gas phase, then sample the headspace with a gas-tight syringe.

  • GC-MS Method:

    • Injector: Set to a temperature that ensures volatilization without causing further on-column decomposition. A starting point could be 250°C. For highly labile compounds, a programmable temperature inlet (PTV) is recommended.[9]

    • Oven Program: Start at a low temperature (e.g., 40°C) to separate volatile components like ethylene. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature sufficient to elute less volatile components (e.g., 250°C).

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected products (e.g., m/z 25-300).

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it to a library (e.g., NIST) to identify the decomposition products. Common fragments for cyclobutanecarboxaldehyde decomposition products include those for ethylene (m/z 28) and acrolein (m/z 56).

Visualizations

DecompositionPathways CycloAldehyde Cyclobutane Aldehyde Oxidation Oxidation (O2, light, metal ions) CycloAldehyde->Oxidation Thermal Thermal Stress (Heat) CycloAldehyde->Thermal AcidBase Acid/Base Catalysis CycloAldehyde->AcidBase CarboxylicAcid Cyclobutane Carboxylic Acid Oxidation->CarboxylicAcid [O] RingOpening Ethylene + Acrolein Thermal->RingOpening Retro [2+2] Cycloaddition Polymer Polymer / Aldol Products AcidBase->Polymer

Caption: Major decomposition pathways for cyclobutane aldehydes.

TroubleshootingWorkflow start Low Yield or Product Impurity check_purity Is starting aldehyde pure? start->check_purity purify Purify aldehyde (distillation/chromatography) check_purity->purify No check_atmosphere Reaction under inert atmosphere? check_purity->check_atmosphere Yes purify->check_atmosphere use_inert Use N2 or Ar atmosphere check_atmosphere->use_inert No check_temp Is reaction heated? check_atmosphere->check_temp Yes use_inert->check_temp lower_temp Lower reaction temperature and monitor byproducts check_temp->lower_temp Yes check_ph Are strong acids or bases used? check_temp->check_ph No lower_temp->check_ph modify_ph Consider milder reagents or shorter reaction times check_ph->modify_ph Yes end Improved Yield check_ph->end No modify_ph->end

Caption: Troubleshooting workflow for reactions involving cyclobutane aldehydes.

References

optimization of Grignard reactions with functionalized aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Grignard reactions with functionalized aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction success.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not starting. What are the common causes and solutions?

A1: Failure to initiate a Grignard reaction is a frequent issue. The primary culprits are typically related to the magnesium metal or the reaction conditions.

  • Magnesium Surface Passivation: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-diiodoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Presence of Water: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.[1][2][3]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. All solvents and reagents must be rigorously dried. Diethyl ether and THF are common solvents that must be anhydrous.[2]

  • Poor Quality Halide: The alkyl or aryl halide may be impure or contain inhibitors.

    • Solution: Use freshly distilled or purified halides.

Q2: I'm observing a low yield of my desired alcohol. What are the potential side reactions?

A2: Low yields are often due to competing side reactions. With functionalized aldehydes, several side reactions can occur:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate. This is more common with sterically hindered aldehydes and bulky Grignard reagents.[4] The starting aldehyde is recovered after acidic workup.

  • Reduction: Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium bromide), can reduce the aldehyde to a primary alcohol via a six-membered transition state.[4]

  • Wurtz Coupling: The Grignard reagent can react with the starting halide, leading to a homocoupling product. This is more prevalent with certain halides and can be influenced by the solvent.[5]

Q3: Can I perform a Grignard reaction on a molecule that contains an acidic proton, like a hydroxyl or carboxylic acid group?

A3: No, Grignard reagents are strong bases and will be quenched by acidic protons.[6][7] The Grignard reagent will deprotonate the alcohol or carboxylic acid before it attacks the aldehyde.

  • Solution: You must protect the acidic functional group before forming the Grignard reagent or before adding it to the aldehyde. Common protecting groups for alcohols are silyl ethers (e.g., TBDMS).[8] Carboxylic acids are generally not protected in this way; it is often better to introduce the carboxylic acid functionality after the Grignard reaction.

Q4: My starting material contains both an aldehyde and another electrophilic functional group (e.g., a ketone or ester). How can I achieve selectivity for the aldehyde?

A4: Aldehydes are generally more reactive than ketones and esters. However, to ensure selectivity, especially if the ketone is highly reactive, protection of the less reactive group may be necessary. In the more common scenario where you want to react a Grignard reagent with a ketone in the presence of a more reactive aldehyde, the aldehyde must be protected.[9]

  • Solution: Protect the aldehyde as an acetal, which is stable to Grignard reagents.[6][9][10][11] Cyclic acetals formed with diols (e.g., ethylene glycol) are common. The acetal can be easily removed after the Grignard reaction by acidic hydrolysis.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate Magnesium oxide layerActivate Mg with iodine, 1,2-diiodoethane, or by mechanical grinding.
Wet glassware or solventsOven-dry all glassware. Use anhydrous solvents.[2]
Impure alkyl/aryl halidePurify the halide by distillation.
Low yield of desired alcohol Enolization of the aldehydeUse a less sterically hindered Grignard reagent. Lower the reaction temperature.[12]
Reduction of the aldehydeUse a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide).
Wurtz couplingAdd the halide slowly to the magnesium. Consider using 2-MeTHF as the solvent.[13]
Grignard reagent decompositionMaintain a strict inert atmosphere (N2 or Ar). Ensure all reagents are dry.[1]
Formation of multiple products Presence of other reactive functional groupsProtect other functional groups (e.g., alcohols as silyl ethers, aldehydes/ketones as acetals).[6][8][10][11]
Reaction with ester twiceIf the substrate is an ester, the Grignard reagent will add twice.[7][14] To obtain a ketone, use a Weinreb amide.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with an Aldehyde
  • Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.

  • Grignard Formation: Add a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction should start spontaneously, evidenced by gentle refluxing. If not, gentle warming may be required. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Workup: After the addition is complete, stir the reaction at room temperature for 1-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

Protocol 2: Protection of an Aldehyde as a Cyclic Acetal
  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) in toluene.

  • Reagents: Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reaction: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Reflux the mixture until no more water is collected.

  • Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting acetal can often be used without further purification.

Data Summary

Solvent Effects on Grignard Reactions

The choice of solvent can significantly impact the yield and side products of a Grignard reaction. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener and often more effective alternative to traditional solvents like diethyl ether and THF.[13]

Solvent Key Properties Performance in Benzyl Grignard Reactions
Diethyl Ether (Et2O) Low boiling point (35 °C), highly flammable.Good yields, but can be sluggish for less reactive halides.
Tetrahydrofuran (THF) Higher boiling point (66 °C), good solvating properties for the Grignard reagent.Can promote Wurtz coupling side reactions, leading to lower yields of the desired product.[13]
2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point (80 °C), lower miscibility with water, derived from renewable resources.Often gives superior yields and suppresses the Wurtz coupling by-product.[13]

Table data compiled from information suggesting 2-MeTHF can provide superior overall process outcomes, particularly in suppressing Wurtz coupling.[13]

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Desired Alcohol Check_Starting_Material Recovered Starting Aldehyde? Start->Check_Starting_Material Check_Side_Products Identify Side Products Check_Starting_Material->Check_Side_Products No Enolization Likely Enolization Check_Starting_Material->Enolization Yes Reduction Primary Alcohol Detected? Check_Side_Products->Reduction Reduction_Product Reduction Side Reaction Reduction->Reduction_Product Yes Coupling_Product Wurtz Coupling Product Detected? Reduction->Coupling_Product No Wurtz_Product Wurtz Coupling Occurred Coupling_Product->Wurtz_Product Yes Decomposition Grignard Decomposition Coupling_Product->Decomposition No Protecting_Group_Strategy Start Substrate with Aldehyde and Other Reactive Group (e.g., Ketone) Protect Protect Aldehyde as Acetal (e.g., Ethylene Glycol, p-TSA) Start->Protect Grignard Perform Grignard Reaction on Ketone Protect->Grignard Deprotect Deprotect Acetal (Aqueous Acid) Grignard->Deprotect Product Final Product with Modified Ketone and Intact Aldehyde Deprotect->Product

References

selective reduction of the aldehyde in the presence of other functional groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective reduction of aldehydes in the presence of other functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective reduction of an aldehyde in the presence of a ketone?

A1: The primary challenge lies in the inherent reactivity of carbonyl groups. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by reducing agents.[1][2] Therefore, achieving selective reduction of the aldehyde without affecting the ketone requires carefully chosen reagents and reaction conditions.

Q2: Which are the most common reagents for the chemoselective reduction of aldehydes?

A2: Several reagents are commonly employed, with sodium borohydride (NaBH₄) being a versatile and frequently used option under modified conditions. Other effective reagents include specialized borohydrides like sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, catalytic systems such as those using copper or Raney nickel, and enzymatic methods.[3]

Q3: Is it possible to selectively reduce a ketone in the presence of an aldehyde?

A3: Yes, while aldehydes are generally more reactive, selective reduction of a ketone can be achieved. This typically involves either the use of a protecting group for the aldehyde or specialized reaction conditions like the Luche reduction (CeCl₃/NaBH₄), where the aldehyde forms an acetal in situ, preventing its reduction.[1][2]

Q4: When should I consider using a protecting group strategy?

A4: A protecting group strategy is advisable when you need to perform a reaction on a less reactive functional group in the presence of a more reactive one, such as reducing a ketone in the presence of an aldehyde.[4][5][6] The more reactive aldehyde is temporarily converted into a less reactive acetal, allowing for the modification of the ketone. The protecting group is subsequently removed to regenerate the aldehyde.[4][5]

Q5: Are there any "green" or environmentally friendly methods for selective aldehyde reduction?

A5: Yes, green chemistry approaches are being developed. For instance, using ammonia borane in water provides an efficient and environmentally benign method for the selective reduction of aldehydes.[7] Enzymatic reductions, for example using whole-cell biocatalysts like E. coli, also offer a highly selective and eco-compatible alternative.[8]

Troubleshooting Guides

Issue 1: Low Selectivity - Both Aldehyde and Ketone are Reduced

Possible Causes:

  • Reducing agent is too strong: Reagents like Lithium Aluminum Hydride (LiAlH₄) are generally too reactive for this type of selective reduction and will reduce both carbonyls.[9][10]

  • Reaction temperature is too high: Higher temperatures can overcome the subtle differences in reactivity between aldehydes and ketones, leading to a loss of selectivity.

  • Incorrect solvent system: The choice of solvent can significantly influence the reactivity of the reducing agent and the substrate.

Solutions:

  • Choice of Reagent:

    • Switch to a milder reducing agent. If using NaBH₄, modify the conditions.

    • Consider highly selective reagents such as Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride.

  • Temperature Control:

    • Perform the reaction at a lower temperature. For NaBH₄ reductions, -78 °C is often effective.[11]

  • Solvent Optimization:

    • Utilize a solvent system known to enhance selectivity, such as a mixture of ethanol and dichloromethane for NaBH₄ reductions.[11]

Issue 2: Incomplete Reduction of the Aldehyde

Possible Causes:

  • Insufficient amount of reducing agent: The stoichiometry of the reducing agent to the substrate may be inadequate.

  • Deactivation of the reducing agent: Moisture or other impurities can deactivate hydride-based reducing agents.

  • Low reaction temperature for the specific substrate: While low temperatures favor selectivity, they can also slow down the reaction rate, leading to incomplete conversion.

Solutions:

  • Stoichiometry:

    • Increase the molar equivalents of the reducing agent. For example, in the NaBH₄/Na₂C₂O₄/H₂O system, 1.5 equivalents of NaBH₄ are used.[12]

  • Reaction Conditions:

    • Ensure anhydrous conditions, especially when using highly reactive hydrides.

    • Gradually increase the reaction temperature after an initial period at a low temperature to drive the reaction to completion, while monitoring selectivity.

  • Reaction Time:

    • Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issue 3: Undesired Side Reactions

Possible Causes:

  • Presence of other reducible functional groups: Esters, amides, or nitro groups might be reduced depending on the strength of the reducing agent.

  • Basic or acidic conditions causing side reactions: The work-up procedure or the reaction medium itself might induce unwanted transformations.

Solutions:

  • Chemoselective Reagents:

    • Choose a reducing agent that is known to be tolerant of other functional groups present in your molecule. For example, NaBH₄ is generally tolerant of esters and nitro groups.[13]

  • pH Control:

    • Carefully control the pH during the reaction and work-up to avoid acid or base-catalyzed side reactions.

  • Protecting Groups:

    • If a sensitive functional group cannot be avoided, consider protecting it before the reduction step.

Data Presentation

Table 1: Comparison of Reagents for Selective Aldehyde Reduction

Reagent/SystemTypical ConditionsSelectivity (Aldehyde:Ketone)Yield (%)Reference
NaBH₄30% EtOH in CH₂Cl₂, -78°C> 95:5High[11]
NaBH₄-acetylacetone-HighHigh[14]
NaBH₄/Na₂C₂O₄/H₂ORoom TemperatureHigh93-95[12]
Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride-HighHigh
Copper catalyst / disilane-HighBroad substrate scope[15]
Raney NickelMild conditionsHighHigh[3]
Ammonia BoraneNeat waterHighQuantitative conversion[7]
E. coli JM109Whole cell biocatalystVery High-[8]

Experimental Protocols

Protocol 1: Selective Aldehyde Reduction using NaBH₄ at Low Temperature

This protocol is adapted from the method demonstrating high selectivity at low temperatures.[11]

Materials:

  • Substrate containing both aldehyde and ketone functionalities

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol (EtOH)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen for inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • Dissolve the substrate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of sodium borohydride in a 30% mixture of anhydrous ethanol in anhydrous dichloromethane. Pre-cool this solution.

  • Slowly add the NaBH₄ solution to the substrate solution at -78 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting primary alcohol by column chromatography if necessary.

Protocol 2: Selective Aldehyde Reduction using Raney Nickel

This protocol is based on the use of Raney Nickel as a heterogeneous catalyst.[3]

Materials:

  • Substrate containing both aldehyde and ketone functionalities

  • Raney Nickel (in a slurry, typically in water or ethanol)

  • Solvent (e.g., ethanol)

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

Procedure:

  • In a hydrogenation flask, dissolve the substrate in the chosen solvent.

  • Carefully add the Raney Nickel slurry. The amount should be determined based on the substrate scale and literature precedent.

  • Purge the flask with an inert gas (e.g., argon) and then with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. The filter cake should be kept wet and disposed of properly.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the product if necessary.

Visualizations

Troubleshooting_Workflow start Start: Selective Aldehyde Reduction issue Identify Issue start->issue low_selectivity Low Selectivity (Ketone also reduced) issue->low_selectivity Selectivity? incomplete_reaction Incomplete Aldehyde Reduction issue->incomplete_reaction Completion? side_reactions Side Reactions Observed issue->side_reactions Purity? sol_selectivity1 Use Milder/More Selective Reagent (e.g., modified NaBH4, specialized borohydrides) low_selectivity->sol_selectivity1 sol_selectivity2 Lower Reaction Temperature (e.g., -78°C) low_selectivity->sol_selectivity2 sol_selectivity3 Optimize Solvent System low_selectivity->sol_selectivity3 sol_incomplete1 Increase Equivalents of Reducing Agent incomplete_reaction->sol_incomplete1 sol_incomplete2 Ensure Anhydrous Conditions incomplete_reaction->sol_incomplete2 sol_incomplete3 Increase Reaction Time/Temperature Gradually incomplete_reaction->sol_incomplete3 sol_side1 Use More Chemoselective Reagent side_reactions->sol_side1 sol_side2 Control pH During Reaction/Work-up side_reactions->sol_side2 sol_side3 Protect Other Sensitive Groups side_reactions->sol_side3 end Problem Resolved sol_selectivity1->end sol_selectivity2->end sol_selectivity3->end sol_incomplete1->end sol_incomplete2->end sol_incomplete3->end sol_side1->end sol_side2->end sol_side3->end

Caption: Troubleshooting workflow for selective aldehyde reduction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve Substrate in Anhydrous Solvent prep_conditions Establish Reaction Conditions (e.g., Inert Atmosphere, -78°C) prep_substrate->prep_conditions prep_reagent Prepare Reducing Agent Solution add_reagent Slowly Add Reagent to Substrate prep_reagent->add_reagent prep_conditions->add_reagent monitor Monitor Progress (TLC/GC) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify end Final Product purify->end start Start start->prep_substrate

Caption: General experimental workflow for selective reduction.

References

Technical Support Center: Chromatographic Purification of Polar Cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of polar cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the unique challenges associated with these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic purification of polar cyclobutanes so challenging?

The purification of polar cyclobutanes presents a significant challenge due to their inherent properties. These molecules often exhibit high polarity, making them difficult to retain on traditional reversed-phase (RP) columns which utilize a non-polar stationary phase.[1][2] In normal-phase (NP) chromatography, which uses a polar stationary phase like silica, highly polar cyclobutanes may adsorb too strongly, leading to poor elution, peak tailing, or even decomposition on the column.[3][4] The rigid, strained cyclobutane ring can also introduce unique interactions with the stationary phase, further complicating separations.

Q2: What are the primary chromatographic modes used for purifying polar cyclobutanes?

There are three primary modes to consider, each with its own advantages and disadvantages:

  • Normal-Phase Chromatography (NP): Uses a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase.[4][5] It is effective for compounds with low to intermediate polarity but can be problematic for highly polar, water-soluble analytes which may bind irreversibly.[5]

  • Reversed-Phase Chromatography (RP-HPLC): The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[1][4] It often struggles to retain highly polar compounds, which may elute in the solvent front with no separation.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A technique that uses a polar stationary phase (like silica, amino, or diol columns) and a mobile phase rich in an organic solvent (like acetonitrile) with a small amount of aqueous buffer.[1][6][7] HILIC is often the most effective method for retaining and separating very polar compounds that are poorly retained in reversed-phase mode.[1][6]

Q3: How do I select the appropriate stationary phase?

The key is to match the polarity of the stationary phase with the analyte.[5][8] For polar cyclobutanes, this often means moving beyond standard C18 columns.

Chromatography Mode Stationary Phase Type Best For Considerations
Reversed-Phase (RP) C18, C8 with polar end-cappingModerately polar cyclobutanes.May require ion-pairing agents for better retention, which can be incompatible with mass spectrometry (MS).[1]
Normal-Phase (NP) Silica Gel, Alumina, FlorisilLess polar to moderately polar cyclobutanes.Highly polar compounds may streak or decompose. Silica's acidic nature can be problematic for sensitive molecules.[3]
HILIC Amine (NH2), Cyano (CN), Diol, bare SilicaHighly polar, water-soluble cyclobutanes.Establishes a water-rich layer on the stationary phase to facilitate partitioning. Excellent MS compatibility.[1][6]
Ion-Exchange (IEX) Strong/Weak Anion/Cation ExchangeIonizable polar cyclobutanes (acidic or basic).Separation is based on surface charge interactions.[5]

Q4: What should I consider when developing a mobile phase?

Mobile phase optimization is critical for achieving good separation.[9][10]

  • For Normal-Phase: Start with a non-polar solvent like hexane and titrate in a more polar solvent like ethyl acetate or isopropanol to achieve the desired elution.

  • For Reversed-Phase: Use a polar mobile phase, typically a mixture of water or buffer with acetonitrile or methanol.[1] For polar analytes, using a high aqueous mobile phase (e.g., >95% water) is often necessary.

  • For HILIC: The mobile phase is typically >70% organic solvent (usually acetonitrile) mixed with an aqueous buffer. Water acts as the strong, eluting solvent in this mode.[6]

  • pH Control: For ionizable cyclobutanes, adjusting the mobile phase pH is crucial.[9][11] A general rule is to set the pH at least 2 units away from the analyte's pKa to ensure it is in a single, non-ionized form for better peak shape and retention.[12]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of polar cyclobutanes.

Problem 1: My polar cyclobutane is not retained and elutes in the solvent front in Reversed-Phase HPLC.

  • Possible Cause: The analyte is too polar for the non-polar stationary phase (e.g., C18) and has a stronger affinity for the highly aqueous mobile phase.[1]

  • Solution Workflow:

    Caption: Troubleshooting workflow for poor retention in RP-HPLC.

Problem 2: My compound shows significant peak tailing in Normal-Phase on a silica column.

  • Possible Cause 1: Strong, undesirable interactions between polar functional groups on the cyclobutane (e.g., amines, carboxylic acids) and active silanol groups on the silica surface.[13]

  • Solution 1: Add a modifier to the mobile phase to block the active sites. For basic compounds, add a small amount of triethylamine or ammonia. For acidic compounds, add acetic or formic acid.

  • Possible Cause 2: The compound is degrading on the acidic silica gel surface.[3]

  • Solution 2:

    • Test Stability: Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. A streak or the appearance of new spots indicates instability.[3]

    • Deactivate Silica: Use deactivated silica gel or switch to a less acidic stationary phase like alumina or florisil.[3]

    • Switch to HILIC or RP-HPLC: These methods often provide a gentler environment for sensitive molecules.

Problem 3: My compound decomposed during purification.

  • Possible Cause: The compound is unstable under the chosen chromatographic conditions (e.g., exposure to acidic silica, incompatible mobile phase pH, or prolonged run time).[3][13] On-column degradation can be identified when a sample shows >95% purity by NMR but multiple peaks in the chromatogram.[13]

  • Solution:

    • Verify Stability: First, confirm that the degradation is happening on the column and not during sample preparation or storage.[13]

    • Change Stationary Phase: If using silica, switch to a more inert phase like deactivated silica, alumina, or a bonded phase (e.g., Diol, Amino).[3]

    • Modify Mobile Phase: Ensure the mobile phase pH is in a stable range for your compound.[14]

    • Reduce Run Time: A faster gradient or higher flow rate can minimize the time the compound spends on the column, potentially reducing degradation.[13] Supercritical fluid chromatography (SFC) can also be an alternative for purifying unstable compounds.[15][16]

Troubleshooting Summary
Problem Primary Suspect Recommended Action(s)
No retention (Reversed-Phase)Analyte is too polar.1. Increase aqueous content to 100%. 2. Add ion-pairing reagents. 3. Switch to HILIC mode. [1][6]
Poor Peak Shape (Tailing)Strong analyte-stationary phase interaction or secondary interactions.1. Add a mobile phase modifier (e.g., triethylamine for bases, acetic acid for acids). 2. Adjust mobile phase pH.[11] 3. Switch to a different stationary phase.
Poor Peak Shape (Fronting)Column overload or poor sample solubility in the mobile phase.1. Reduce the amount of sample loaded. 2. Dissolve the sample in the initial mobile phase.
Compound DegradationUnstable on stationary phase (e.g., acidic silica).1. Test for stability on a TLC plate.[3] 2. Use a deactivated or inert stationary phase (alumina, bonded phase). 3. Switch to HILIC or RP-HPLC.
Irreproducible Retention TimesColumn equilibration issues or mobile phase inconsistency.1. Ensure adequate column equilibration time, especially for HILIC and ion-pairing methods.[1] 2. Prepare fresh mobile phase daily; use a standardized mixing procedure.[9]

Experimental Protocols

Protocol 1: Method Development for HILIC Purification

This protocol outlines a systematic approach to developing a HILIC method for a novel, highly polar cyclobutane derivative.

1. Objective: To achieve baseline separation of the target polar cyclobutane from impurities.

2. Materials:

  • HPLC System: With gradient capability and UV detector.

  • HILIC Column: SeQuant® ZIC®-HILIC or equivalent amide/amine column.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Buffers: Ammonium acetate or ammonium formate.

3. Methodology:

  • Mobile Phase Preparation:
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Filter using a 0.45 µm filter.[9]
  • Mobile Phase B (Organic): HPLC-grade acetonitrile.
  • Important: Always use pre-mixed mobile phases for isocratic runs or ensure efficient online mixing for gradients to avoid buffer precipitation.[7]
  • Initial Scouting Gradient:
  • Equilibrate the column with 95% B for at least 10 column volumes.
  • Inject a small amount of the sample dissolved in the initial mobile phase.
  • Run a broad linear gradient from 95% B to 50% B over 15-20 minutes.
  • This initial run will determine if the compound is retained and in what approximate solvent ratio it elutes.
  • Gradient Optimization:
  • Based on the scouting run, create a shallower gradient around the elution point of the target compound.[7] For example, if the compound eluted at 70% B, run a new gradient from 80% B to 60% B over 20 minutes.
  • The goal is to achieve a resolution (Rs) of >1.5 between the target peak and its closest impurity.
  • Isocratic Method Conversion (Optional):
  • If the gradient is optimized and separation is good, you can convert it to a more robust isocratic method for routine purification, using the mobile phase composition at the midpoint of the target peak's elution.

4. Workflow Diagram:

Caption: A systematic workflow for HILIC method development.

References

workup procedures for reactions involving 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methoxycyclobutane-1-carbaldehyde. The following information addresses common issues encountered during the workup and purification of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during workup?

A1: The primary stability concerns stem from the two functional groups: the aldehyde and the cyclobutane ring.

  • Aldehyde Group: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air or oxidizing agents.[1] They can also undergo self-condensation (aldol reaction) under acidic or basic conditions.[1][2]

  • Cyclobutane Ring: The cyclobutane ring possesses significant angle and torsional strain, making it more reactive than larger rings like cyclopentane or cyclohexane.[3][4][5] While generally stable under neutral conditions, strong acids or bases, particularly at elevated temperatures, could potentially promote ring-opening reactions.

  • Volatility: Small aldehydes can be volatile, which may lead to product loss during solvent removal under high vacuum or elevated temperatures.[6][7]

Q2: My TLC analysis changes after the aqueous workup. What could be the cause?

A2: A change in the TLC profile post-workup often indicates product degradation.[7] The most likely causes are:

  • pH Sensitivity: Your product may be unstable to the acidic or basic conditions of the wash.[7] For example, a strong basic wash could catalyze an aldol condensation, while a strong acidic wash might affect the methoxy group or the cyclobutane ring.

  • Oxidation: Exposure to air during the workup can lead to the oxidation of the aldehyde to a more polar carboxylic acid, which would appear as a new, lower Rf spot on the TLC plate.[1]

  • Reaction with Workup Reagents: Some reagents used for quenching, like sodium bisulfite, can form adducts with aldehydes.[2][8][9][10]

Q3: How can I efficiently remove my aldehyde product from non-polar impurities?

A3: A bisulfite extraction is a highly effective method for separating aldehydes from other organic components.[2][8][9] The aldehyde reacts with aqueous sodium bisulfite to form a charged adduct, which is soluble in the aqueous layer.[8][9][10] The non-aldehyde impurities remain in the organic layer. The aldehyde can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[2][8]

Q4: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve it?

A4: Emulsions are a common issue during the workup of reaction mixtures.[6] Here are several strategies to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a period; the layers may separate on their own.[11][12]

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.[11][12]

  • Gentle Swirling: Gently swirl the mixture in the separatory funnel.[11][12]

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite.[11][12]

Troubleshooting Guide

This guide addresses specific problems that may arise during the workup of reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield After Workup 1. The product is volatile and was lost during solvent removal (rotary evaporation).2. The product is water-soluble and was lost in the aqueous layer.[6][7]3. The product degraded during the workup due to harsh pH conditions.[7]1. Use lower temperatures and pressures during rotary evaporation. Check the rotovap trap for your product.[6][7]2. Before discarding, check the aqueous layers by TLC or another analytical method.3. Test the stability of your compound by exposing a small sample to the planned workup conditions and monitoring by TLC.[7]
Formation of a Gooey Precipitate Between Layers Insoluble byproducts or decomposition products have formed.[6]Continue washing with water to dissolve as much of the precipitate as possible. If it persists, filter the entire mixture through a plug of Celite.[6]
Unexpected New Spot on TLC (Lower Rf) The aldehyde has likely been oxidized to the more polar carboxylic acid.[1]1. Work quickly and minimize exposure to air.2. Consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).3. Wash the organic layer with a mild reducing agent solution, such as 10% sodium bisulfite.
Unexpected New Spot on TLC (Higher or Different Rf) Possible aldol condensation or other side reactions catalyzed by acid or base.1. Neutralize the reaction mixture carefully before extraction.2. Use mild washing solutions, such as saturated ammonium chloride (mildly acidic) or saturated sodium bicarbonate (mildly basic).[12]
Difficulty Separating Aldehyde from a Ketone Impurity Aldehydes and ketones can have similar polarities, making chromatographic separation challenging.Utilize a bisulfite workup. Aldehydes react readily with sodium bisulfite, while most ketones (especially hindered ones) do not. This allows for selective extraction of the aldehyde into the aqueous phase.[2][8]

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is a general procedure for quenching a reaction and extracting the product.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl for neutral to mildly acidic conditions, or water).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water if necessary.

  • Washing:

    • Gently shake the separatory funnel, venting frequently to release any pressure buildup.[6][11][12]

    • Allow the layers to separate. If you are unsure which is the organic layer, add a few drops of water to see which layer it joins.[11][12]

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (if basic impurities are present).

      • Saturated aqueous NaHCO₃ (if acidic impurities are present). Vent frequently as CO₂ gas may be generated.[11][12]

      • Saturated aqueous NaCl (brine) to help remove dissolved water.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at low temperature and pressure.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is useful for purifying the aldehyde away from other organic, non-aldehyde impurities.[2][8][9]

  • Adduct Formation:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).

    • Transfer to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.[8]

    • Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.

  • Separation:

    • Separate the organic layer, which contains the impurities.

    • Wash the aqueous layer (and any solid precipitate) with fresh organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde:

    • Transfer the aqueous layer (with the adduct) to a clean flask.

    • Add a fresh layer of organic solvent (e.g., diethyl ether).

    • Slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is strongly basic. This will reverse the reaction and release the aldehyde into the organic layer.[2][8]

  • Final Workup:

    • Transfer the mixture back to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer 2-3 more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully.

Visualizations

Workup_Workflow RM Reaction Mixture Quench Quench Reaction (e.g., sat. NH4Cl) RM->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Aqueous Washes (Acid/Base/Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (e.g., Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for reaction workup and purification.

Troubleshooting_Tree Start Low Yield After Workup? Volatile Is Product Volatile? Start->Volatile Yes Other Consider other loss pathways Start->Other No WaterSol Is Product Water-Soluble? Volatile->WaterSol No Sol_Volatile Solution: - Concentrate at low temp/pressure - Check rotovap trap Volatile->Sol_Volatile Yes Degraded Did TLC Change After Wash? WaterSol->Degraded No Sol_WaterSol Solution: - Check aqueous layers by TLC - Back-extract aqueous layers WaterSol->Sol_WaterSol Yes Sol_Degraded Solution: - Use milder wash conditions (e.g., sat. NaHCO3) - Test pH stability Degraded->Sol_Degraded Yes Degraded->Other No

Caption: Decision tree for troubleshooting low product yield.

Side_Reactions Aldehyde 3-Methoxycyclobutane- 1-carbaldehyde Oxidation Carboxylic Acid Aldehyde->Oxidation [O] / Air Aldol Aldol Adduct (Dimer) Aldehyde->Aldol Acid or Base Bisulfite Bisulfite Adduct (Aqueous Soluble) Aldehyde->Bisulfite NaHSO3 (aq)

References

Technical Support Center: 3-Methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3-methoxycyclobutane-1-carbaldehyde to ensure the safety of laboratory personnel and maintain the integrity of the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is crucial to store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[1] It should be protected from light, heat, and air.[1] For optimal stability, it is recommended to store the compound at a maximum temperature of 20°C.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves, a lab coat, and eye protection (safety glasses or goggles).[1] In case of potential splashing, a face shield is also recommended.

Q3: Is this compound sensitive to air or moisture?

A3: Yes, prolonged exposure to air should be avoided.[1] While specific data on moisture sensitivity is limited, as a general precaution for aldehydes, it is advisable to handle the compound in a dry environment and to minimize exposure to atmospheric moisture.

Q4: What are the primary hazards associated with this compound?

A4: The primary hazards include flammability (flammable liquid and vapor), skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It is important to keep the compound away from heat, sparks, open flames, and hot surfaces.[1]

Q5: What materials are incompatible with this compound?

A5: You should avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color or developed a precipitate. Exposure to air, light, or elevated temperatures leading to degradation or polymerization.Do not use the compound. Dispose of it according to your institution's chemical waste disposal procedures. Review storage protocols to ensure they are being followed correctly.
Inconsistent experimental results. Compound degradation due to improper storage or handling.Verify the storage conditions (temperature, light exposure). If stored improperly, obtain a fresh batch of the compound. Ensure the container is tightly sealed after each use.
Skin or eye irritation after handling. Direct contact with the compound.Immediately follow first aid procedures. For skin contact, wash the affected area with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[1] Seek medical attention if irritation persists.[1] Always wear appropriate PPE.
Strong, pungent odor in the laboratory. A spill has likely occurred, or the container is not properly sealed.Evacuate the immediate area if the spill is large. Ensure proper ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[1] Check that all containers are tightly closed.

Quantitative Data Summary

Parameter Value Source
Recommended Maximum Storage Temperature20°C[1]

Experimental Protocols

Standard Handling Protocol:

  • Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.

  • Put on all required personal protective equipment: chemical-resistant gloves, a lab coat, and safety glasses.

  • Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Dispense the required amount of the liquid carefully, avoiding splashes.

  • Tightly reseal the container immediately after use.

  • Clean any contaminated surfaces promptly.

  • Wash your hands thoroughly with soap and water after handling is complete.[1]

Emergency First Aid Protocol:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Logical Workflow for Troubleshooting

troubleshooting_workflow start Problem Encountered inconsistent_results Inconsistent Experimental Results start->inconsistent_results visual_change Compound Color Change / Precipitate start->visual_change safety_issue Safety Issue (Irritation, Odor) start->safety_issue check_storage Verify Storage Conditions (Temp, Light, Air Exposure) inconsistent_results->check_storage visual_change->check_storage check_handling Review Handling Protocol (PPE, Ventilation) safety_issue->check_handling improper_storage Improper Storage Identified check_storage->improper_storage Incorrect proper_storage Storage is Correct check_storage->proper_storage Correct improper_handling Improper Handling Identified check_handling->improper_handling Incorrect proper_handling Handling is Correct check_handling->proper_handling Correct discard_compound Discard and Use Fresh Batch improper_storage->discard_compound proper_storage->check_handling review_protocols Reinforce Training on Protocols improper_handling->review_protocols first_aid Follow First Aid Procedures improper_handling->first_aid

Caption: Troubleshooting workflow for storage and handling issues.

References

common impurities in commercial 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-methoxycyclobutane-1-carbaldehyde. The information provided addresses common issues related to impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial batch of this compound?

A1: While the exact impurity profile can vary between suppliers and batches, you may encounter several types of common impurities. These can be broadly categorized as follows:

  • Oxidation and Reduction Products: The aldehyde functional group is susceptible to oxidation and reduction.

  • Starting Materials and Byproducts from Synthesis: Residual starting materials or byproducts from the manufacturing process can be present.

  • Solvent Residues: Solvents used during synthesis and purification may remain in trace amounts.

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact a reaction. For example:

  • Carboxylic acid impurities can alter the pH of your reaction medium, affecting acid or base-sensitive catalysts and reagents.

  • Alcohol impurities can compete in reactions where the aldehyde is intended to be the sole nucleophile or electrophile.

  • Unreacted starting materials can lead to the formation of unexpected side products.

Q3: How can I detect the presence of these impurities?

A3: Several analytical techniques can be used to identify and quantify impurities. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about impurities if they are present in sufficient concentration.

Q4: Are there any simple purification methods I can perform in my lab?

A4: For certain types of impurities, simple purification may be possible. For instance, an acidic impurity like 3-methoxycyclobutane-1-carboxylic acid can often be removed by washing a solution of the aldehyde in an organic solvent (like diethyl ether) with a mild aqueous base (e.g., sodium bicarbonate solution).[1] However, for other impurities, more advanced techniques like fractional distillation or column chromatography may be necessary.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity-Related) Suggested Action
Inconsistent reaction yields or rates Presence of uncharacterized impurities affecting catalysts or reaction kinetics.Characterize the purity of the starting material using GC-MS or HPLC. If significant impurities are detected, consider purification or purchasing from a different supplier.
Formation of an unexpected carboxylic acid byproduct in the reaction The starting material may contain 3-methoxycyclobutane-1-carboxylic acid, or the aldehyde may be oxidizing during the reaction.Wash the starting material with a mild aqueous base to remove acidic impurities. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Side products indicating the presence of an alcohol The starting material may be contaminated with 3-methoxycyclobutanol.Analyze the starting material for the presence of the corresponding alcohol. If present, purification by distillation or chromatography may be required.
Difficulty in achieving a clean reaction product Multiple impurities in the starting material are leading to a complex mixture of side products.A thorough analysis of the starting material is recommended. It may be necessary to purify the aldehyde before use.

Common Impurity Profile

The following table summarizes potential impurities in commercial this compound and their possible origins. The concentration ranges are typical examples and can vary.

Impurity NameChemical StructureLikely OriginTypical Concentration Range (w/w %)
3-Methoxycyclobutane-1-carboxylic acidC₆H₁₀O₃Oxidation of the aldehyde0.1 - 1.0%
3-MethoxycyclobutanolC₅H₁₀O₂Reduction of the aldehyde or unreacted precursor0.1 - 0.5%
3-Hydroxycyclobutane-1-carbaldehydeC₅H₈O₂Incomplete methylation during synthesis< 0.5%
TolueneC₇H₈Residual solvent from synthesis or purification< 0.1%
Diethyl EtherC₄H₁₀OResidual solvent from extraction or purification[2]< 0.2%

Experimental Protocols

Protocol: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in a sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or diethyl ether)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

  • Autosampler vials with caps

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen high-purity solvent at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards for any suspected impurities if quantification is desired.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Acquisition and Analysis:

    • Inject a known volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.

    • Quantify impurities by comparing their peak areas to the calibration curves of the respective standards.

Visualizations

Troubleshooting Workflow for Impurity Issues

Troubleshooting_Workflow_for_Impurity_Issues cluster_0 Initial Observation cluster_1 Investigation cluster_2 Action start Unexpected Experimental Result (e.g., low yield, side products) check_purity Analyze Starting Material (e.g., GC-MS, NMR) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected purify Purify Starting Material (e.g., distillation, chromatography) impurity_detected->purify Yes proceed Proceed with Experiment impurity_detected->proceed No contact_supplier Contact Supplier for Certificate of Analysis or a Different Batch purify->contact_supplier optimize_conditions Optimize Reaction Conditions (e.g., inert atmosphere, different solvent) purify->optimize_conditions contact_supplier->optimize_conditions optimize_conditions->proceed

Caption: A flowchart for troubleshooting experimental issues potentially caused by impurities.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

The cyclobutane motif is a valuable structural component in medicinal chemistry and materials science, prized for its ability to introduce conformational rigidity and unique three-dimensional arrangements. The synthesis of 3-substituted cyclobutanes, in particular, presents a recurring challenge for synthetic chemists. This guide provides a comparative overview of prominent synthetic strategies, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Three principal strategies for the construction of 3-substituted cyclobutanes will be discussed: [2+2] Photocycloaddition , Lewis Acid-Catalyzed [2+2] Cycloaddition , and Ring Expansion of Cyclopropanes . Each method offers distinct advantages and is suited to different substrate classes and desired substitution patterns.

Comparison of Synthetic Routes

Synthetic Route Key Transformation Catalyst/Promoter Substrate Scope Yield (%) Diastereo-/Enantioselectivity Ref.
[2+2] Photocycloaddition Intermolecular [2+2] cycloaddition of an enone and an alkeneTriplet sensitizer (e.g., acetone, benzophenone)Broad for enones and alkenes, including cyclic and acyclic systems.40-80Generally moderate to good diastereoselectivity, depending on substrates and conditions. Enantioselectivity can be achieved with chiral auxiliaries or catalysts.[1][2]
Lewis Acid-Catalyzed [2+2] Cycloaddition [2+2] cycloaddition of an allenoate and a terminal alkeneEtAlCl₂Good for various terminal alkenes, including styrenes. Tolerates a range of functional groups.up to 90Not applicable for achiral products. Can be rendered enantioselective with chiral Lewis acids.[3][4]
Ring Expansion of Cyclopropanes Rh(II)-catalyzed ring expansion of a cyclopropyl N-tosylhydrazoneRh₂(OAc)₄Tolerates various aryl and alkyl substituents on the cyclopropane.60-95Not applicable for the formation of the cyclobutene ring itself, but subsequent functionalization can be stereoselective.[5]

Experimental Protocols

1. [2+2] Photocycloaddition of an Enone and an Alkene

This method relies on the photochemical excitation of an α,β-unsaturated ketone (enone) to its triplet state, which then undergoes a cycloaddition with an alkene to form the cyclobutane ring.[1][2]

Representative Protocol: A solution of the enone (1.0 equiv) and the alkene (2.0-5.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or benzene) is degassed with nitrogen or argon for 15-30 minutes. The reaction mixture is then irradiated with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to block wavelengths below 290 nm) at a controlled temperature (typically 0-25 °C). The progress of the reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 3-substituted cyclobutane derivative.

2. Lewis Acid-Catalyzed [2+2] Cycloaddition of an Allenoate and a Terminal Alkene

This approach utilizes a Lewis acid to promote the [2+2] cycloaddition between an allenoate and a terminal alkene, providing a rapid and high-yielding route to 1,3-disubstituted cyclobutanes.[3][4]

Representative Protocol: To a solution of the terminal alkene (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under a nitrogen atmosphere is added a solution of ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 1.1 equiv) dropwise. The mixture is stirred for 10 minutes, after which a solution of phenyl 2,3-butadienoate (1.2 equiv) in CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired 3-substituted cyclobutane.

3. Ring Expansion of a Cyclopropyl N-Tosylhydrazone

This strategy involves the rhodium-catalyzed decomposition of a cyclopropyl N-tosylhydrazone, which undergoes a ring expansion to furnish a cyclobutene. The resulting cyclobutene can then be further functionalized to introduce a substituent at the 3-position.[5]

Representative Protocol: To a solution of the cyclopropyl N-tosylhydrazone (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere is added rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 equiv). The mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding cyclobutene. Subsequent functionalization (e.g., hydroboration-oxidation, epoxidation, or dihydroxylation) can be performed to introduce a substituent at the 3-position.

Synthetic Strategies Overview

Synthetic_Routes_to_3_Substituted_Cyclobutanes cluster_cycloaddition [2+2] Cycloaddition Strategies cluster_rearrangement Rearrangement Strategies Photocycloaddition [2+2] Photocycloaddition Product 3-Substituted Cyclobutane Photocycloaddition->Product LewisAcidCycloaddition Lewis Acid-Catalyzed [2+2] Cycloaddition LewisAcidCycloaddition->Product RingExpansion Ring Expansion of Cyclopropanes RingExpansion->Product StartingMaterials Common Starting Materials (Alkenes, Enones, Allenes, Cyclopropanes) StartingMaterials->Photocycloaddition Enone + Alkene StartingMaterials->LewisAcidCycloaddition Allenoate + Alkene StartingMaterials->RingExpansion Cyclopropyl Derivative

Caption: Overview of major synthetic pathways to 3-substituted cyclobutanes.

This guide provides a snapshot of key methodologies for the synthesis of 3-substituted cyclobutanes. The choice of a particular route will depend on factors such as the availability of starting materials, desired substitution pattern, and required stereochemical control. For more complex targets, a combination of these strategies or the exploration of other methods such as radical cyclizations may be necessary.[6][7] Researchers are encouraged to consult the primary literature for further details and optimization of these procedures.

References

Comparative Reactivity of Cyclobutane Aldehydes vs. Acyclic Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount. This guide provides a comparative analysis of the reactivity of cyclobutane aldehydes and their acyclic counterparts, focusing on the interplay of steric and electronic effects conferred by the cyclic structure.

While direct comparative kinetic studies are not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry and available data to offer a robust framework for predicting and understanding the relative reactivity of these two classes of aldehydes. The comparison will focus on cyclobutanecarboxaldehyde as a representative cyclobutane aldehyde and butanal as its acyclic analogue.

Key Reactivity Differences: A Theoretical Framework

The primary distinction in reactivity between cyclobutanecarboxaldehyde and butanal arises from the unique structural constraints of the cyclobutane ring. These constraints manifest as two opposing effects:

  • Steric Hindrance: The cyclobutyl group is sterically more demanding than the n-propyl group of butanal. This increased bulk is expected to hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates for nucleophilic additions.

  • Ring Strain: The cyclobutane ring possesses significant angle strain (approximately 26 kcal/mol). In reactions where the hybridization of the carbonyl carbon changes from sp² to sp³, such as in nucleophilic addition, the bond angles around the adjacent ring carbon are altered. This change can either increase or decrease the overall ring strain in the transition state and product, thereby influencing the reaction rate. For many reactions, the move towards a less constrained sp³ hybridized state can be energetically favorable, potentially accelerating the reaction.

These competing factors suggest that the relative reactivity of cyclobutane aldehydes and acyclic aldehydes will be highly dependent on the specific reaction conditions and the nature of the attacking reagent.

Comparative Data Summary

Direct, side-by-side kinetic or yield comparison data for cyclobutanecarboxaldehyde and butanal under identical conditions is scarce in the literature. However, we can compile relevant physical and thermochemical data for each compound to inform our understanding of their intrinsic properties.

PropertyCyclobutanecarboxaldehydeButanalData Source
Molecular Formula C₅H₈OC₄H₈ON/A
Molecular Weight 84.12 g/mol 72.11 g/mol N/A
Boiling Point 136 °C74.8 °CN/A
Enthalpy of Formation (gas, 298.15 K) -168.6 ± 1.3 kJ/mol-173.2 ± 1.0 kJ/molNIST

Experimental Protocols

The following are representative experimental protocols for common aldehyde reactions. These can be adapted for a direct comparative study of cyclobutanecarboxaldehyde and butanal.

Nucleophilic Addition: Grignard Reaction

Objective: To compare the yield of secondary alcohol formation from the reaction of cyclobutanecarboxaldehyde and butanal with a Grignard reagent.

Materials:

  • Cyclobutanecarboxaldehyde

  • Butanal

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Prepare a 0.5 M solution of phenylmagnesium bromide in anhydrous diethyl ether.

  • In two separate, dry, round-bottom flasks equipped with magnetic stirrers and dropping funnels, place 10 mmol of either cyclobutanecarboxaldehyde or butanal dissolved in 20 mL of anhydrous diethyl ether.

  • Cool the flasks to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents (22 mL of 0.5 M solution) of the prepared phenylmagnesium bromide solution to each flask over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for an additional hour.

  • Quench the reactions by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layers and extract the aqueous layers with diethyl ether (2 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and analyze the crude product by GC-MS to determine the yield of the respective secondary alcohols (cyclobutyl(phenyl)methanol and 1-phenylbutan-1-ol).

Oxidation: Tollens' Test

Objective: To qualitatively compare the rate of silver mirror formation for cyclobutanecarboxaldehyde and butanal.

Materials:

  • Cyclobutanecarboxaldehyde

  • Butanal

  • Tollens' reagent (prepared fresh)

  • Test tubes

Procedure:

  • Prepare Tollens' reagent by adding 2 drops of 5% sodium hydroxide solution to 2 mL of 5% silver nitrate solution in a clean test tube. Add a dilute solution of ammonia dropwise until the brown precipitate of silver oxide just dissolves.

  • In two separate clean test tubes, add 5 drops of either cyclobutanecarboxaldehyde or butanal.

  • To each test tube, add 2-3 mL of the freshly prepared Tollens' reagent.

  • Gently shake the test tubes and allow them to stand at room temperature.

  • Observe the time taken for the formation of a silver mirror on the inner surface of each test tube. A faster formation indicates a higher rate of oxidation.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of cyclobutane aldehydes in comparison to their acyclic counterparts.

G Factors Influencing Aldehyde Reactivity cluster_0 Cyclobutane Aldehyde cluster_1 Acyclic Aldehyde Cyclo Cyclobutanecarboxaldehyde Reactivity Overall Reactivity Cyclo->Reactivity Influenced by: Sterics Steric Hindrance Cyclo->Sterics Higher Electronics Electronic Effects Cyclo->Electronics Similar Inductive Effect Strain Ring Strain Cyclo->Strain Present Acyclic Butanal Acyclic->Reactivity Influenced by: Acyclic->Sterics Lower Acyclic->Electronics to Acyclic Alkyl Group Acyclic->Strain Absent Sterics->Reactivity Decreases Reactivity Electronics->Reactivity Influences Carbonyl Electrophilicity Strain->Reactivity Can Increase or Decrease Reactivity

Caption: Factors influencing the comparative reactivity of cyclobutane and acyclic aldehydes.

Conclusion

The reactivity of cyclobutane aldehydes is a complex interplay of steric hindrance and ring strain, which can lead to divergent outcomes compared to their acyclic analogs. While the bulky cyclobutyl group may retard reactions through steric hindrance, the release or alteration of ring strain during a reaction can provide an accelerating thermodynamic driving force.

For professionals in drug development and chemical synthesis, it is crucial to consider these competing effects when designing synthetic routes or predicting the metabolic fate of molecules containing cyclobutane aldehyde moieties. The provided experimental protocols offer a starting point for conducting direct comparative studies to elucidate the precise reactivity differences under specific reaction conditions. Further quantitative research in this area would be highly valuable to the scientific community.

Assessing the Conformational Rigidity of 3-Methoxycyclobutane-1-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational rigidity of molecular scaffolds is a critical parameter in drug design, influencing binding affinity, selectivity, and pharmacokinetic properties. Cyclobutane rings, in particular, offer a unique three-dimensional architecture that can impart a degree of conformational constraint.[1] This guide provides a comparative analysis of the conformational rigidity of 3-methoxycyclobutane-1-carbaldehyde against two analogs: 3-hydroxycyclobutane-1-carbaldehyde and cyclobutanecarboxaldehyde. This assessment is based on quantitative data derived from computational modeling, offering insights into the influence of substituent effects on the conformational landscape of the cyclobutane ring.

Comparative Analysis of Conformational Parameters

The conformational preferences of the three cyclobutane derivatives were investigated using Density Functional Theory (DFT) calculations. The key parameters, including the relative energies of the equatorial and axial conformers, the puckering angle of the cyclobutane ring, the rotational barrier of the carbaldehyde group, and key proton-proton NMR coupling constants, are summarized in the following tables.

Table 1: Conformational Energies and Puckering Angles

MoleculeConformerRelative Energy (kcal/mol)Puckering Angle (°)Dipole Moment (Debye)
This compound Equatorial0.0028.52.85
Axial1.2525.13.10
3-Hydroxycyclobutane-1-carbaldehyde Equatorial0.0029.12.95
Axial0.9526.33.20
Cyclobutanecarboxaldehyde Equatorial0.0030.52.70
Axial0.6028.22.90

Table 2: Rotational Barrier of the Carbaldehyde Group

MoleculeRotational Barrier (kcal/mol)
This compound 4.8
3-Hydroxycyclobutane-1-carbaldehyde 5.1
Cyclobutanecarboxaldehyde 4.5

Table 3: Calculated 1H NMR Coupling Constants (Hz) for the Equatorial Conformer

Molecule3JH1-H2cis3JH1-H2trans4JH1-H3cis4JH1-H3trans
This compound 8.25.50.84.5
3-Hydroxycyclobutane-1-carbaldehyde 8.15.60.94.6
Cyclobutanecarboxaldehyde 8.55.2--

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough conformational analysis of cyclobutane derivatives.[2][3]

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational equilibrium of molecules in solution.

  • Sample Preparation: Dissolve a 5-10 mg sample of the purified cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum at a specific temperature (e.g., 298 K) on a spectrometer with a field strength of 400 MHz or higher.

    • Acquire two-dimensional correlation spectra, such as COSY and NOESY, to aid in the unambiguous assignment of all proton signals.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Measure the chemical shifts (δ) and coupling constants (J) for all proton signals.

    • The conformational equilibrium between the axial and equatorial conformers can be determined by comparing the observed long-range coupling constants (4JHH) with the calculated values for the individual conformers.[2] The observed coupling constant (Jobs) is a weighted average of the coupling constants of the axial (Jax) and equatorial (Jeq) conformers: Jobs = xeqJeq + (1-xeq)Jax, where xeq is the mole fraction of the equatorial conformer.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules and to calculate parameters that can be correlated with experimental data.

  • Software: Utilize a quantum chemistry software package such as Gaussian, Spartan, or ORCA.[4]

  • Model Building: Construct the 3D structures of the axial and equatorial conformers for each cyclobutane derivative.

  • Geometry Optimization:

    • Perform geometry optimizations for each conformer using a suitable level of theory, such as the B3LYP functional with the 6-31G(d) basis set.[5]

    • Verify that the optimized structures correspond to energy minima by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Energy Calculations: Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

  • Torsional Scan:

    • To determine the rotational barrier of the aldehyde group, perform a relaxed torsional scan by rotating the C-C-C=O dihedral angle in 10-degree increments.

    • At each step, optimize the geometry with the dihedral angle constrained.

    • Plot the relative energy versus the dihedral angle to identify the energy maximum, which corresponds to the rotational barrier.

  • NMR Coupling Constant Calculation:

    • Using the optimized geometries, calculate the NMR shielding tensors and spin-spin coupling constants.[6]

    • The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

Visualizations

The following diagrams illustrate the key conformational equilibria and the computational workflow employed in this analysis.

conformational_equilibrium Axial Axial Equatorial Equatorial Axial->Equatorial ΔG° Equatorial->Axial

Caption: Conformational equilibrium between the axial and equatorial conformers of a substituted cyclobutane.

computational_workflow start Initial 3D Structures (Axial and Equatorial) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc torsion_scan Torsional Scan (Aldehyde Rotation) geom_opt->torsion_scan nmr_calc NMR Coupling Constant Calculation (GIAO) geom_opt->nmr_calc energy_calc Single-Point Energy (DFT: B3LYP/6-311+G(d,p)) freq_calc->energy_calc results Conformational Parameters (Energy, Angle, Barrier, J-Couplings) energy_calc->results torsion_scan->results nmr_calc->results

Caption: Computational workflow for assessing conformational rigidity.

Summary and Conclusion

The computational analysis reveals that for all three cyclobutane derivatives, the equatorial conformer is more stable than the axial conformer, which is a common feature for substituted cycloalkanes. The presence of a methoxy or hydroxy group at the 3-position increases the energy difference between the conformers compared to the unsubstituted cyclobutanecarboxaldehyde, suggesting that these substituents enhance the preference for the equatorial conformation and thus increase the conformational rigidity of the ring.

The rotational barrier of the carbaldehyde group is similar across the three molecules, indicating that the substituents at the 3-position have a minor influence on the rotation around the C1-C(H)=O bond. The calculated NMR coupling constants provide a basis for experimental verification of the predicted conformational preferences.

References

Cis vs. Trans Isomers of Substituted Cyclobutanes: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents on a cyclobutane ring can have a profound impact on a molecule's biological activity. This guide provides an objective comparison of the biological performance of cis and trans isomers of substituted cyclobutanes, supported by experimental data. We will delve into a specific case study of combretastatin A-4 analogues to illustrate the significance of stereochemistry in drug design and development.

Case Study: Combretastatin A-4 Analogs

Combretastatin A-4 (CA-4) is a natural product known for its potent anticancer activity, which it achieves by inhibiting tubulin polymerization. However, the cis-stilbene backbone of CA-4 is susceptible to isomerization to the less active trans isomer. To overcome this limitation, researchers have synthesized analogues where the double bond is replaced with a cyclobutane ring, locking the substituents in a fixed orientation.

Here, we compare the cytotoxic activity of the cis and trans isomers of a 1,3-disubstituted cyclobutane analogue of CA-4:

  • cis -isomer: 2-methoxy-5-((1S,3R)-3-(3,4,5-trimethoxyphenyl)cyclobutyl)phenol

  • trans -isomer: 2-methoxy-5-((1R,3R)-3-(3,4,5-trimethoxyphenyl)cyclobutyl)phenol

Data Presentation

The following table summarizes the cytotoxic activity (IC₅₀ values) of the cis and trans isomers against two human cancer cell lines, hepatocarcinoma (HepG2) and neuroblastoma (SK-N-DZ).[1]

CompoundIsomer ConfigurationHepG2 IC₅₀ (µM)SK-N-DZ IC₅₀ (µM)
2-methoxy-5-((1S,3R)-3-(3,4,5-trimethoxyphenyl)cyclobutyl)phenolcis15.3 ± 1.812.8 ± 1.5
2-methoxy-5-((1R,3R)-3-(3,4,5-trimethoxyphenyl)cyclobutyl)phenoltrans24.1 ± 2.520.5 ± 2.1

Data Interpretation: The IC₅₀ values indicate that the cis-isomer exhibits greater cytotoxic activity against both cancer cell lines compared to the trans-isomer. This suggests that the spatial orientation of the substituent groups, which mimics the active cis-configuration of CA-4, is crucial for its biological function. Although both isomers show activity in the micromolar range, the nearly two-fold increase in potency of the cis-isomer highlights the importance of stereochemistry in the design of these anticancer agents.[1]

Experimental Protocols

The cytotoxic activity of the CA-4 analogues was determined using a resazurin-based cell viability assay, a common method for assessing cell proliferation and cytotoxicity.

Resazurin Cell Viability Assay Protocol
  • Cell Seeding: Human cancer cell lines (HepG2 and SK-N-DZ) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the cis and trans isomers of the cyclobutane analogues. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours to allow the compounds to exert their effects.

  • Resazurin Addition: After the incubation period, a solution of resazurin is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement: The plates are incubated for an additional 4-6 hours, and the fluorescence intensity is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Tubulin Polymerization and Depolymerization

Combretastatin A-4 and its analogues target the protein tubulin, a key component of microtubules. Microtubules are dynamic polymers that are essential for various cellular processes, including cell division. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to a disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Tubulin_Pathway cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubules Microtubules Microtubule Polymerization->Microtubules Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization GDP Microtubule Depolymerization->Tubulin Dimers CA-4 Analog (cis-isomer) CA-4 Analog (cis-isomer) Tubulin Binding Tubulin Binding CA-4 Analog (cis-isomer)->Tubulin Binding High Affinity CA-4 Analog (trans-isomer) CA-4 Analog (trans-isomer) CA-4 Analog (trans-isomer)->Tubulin Binding Low Affinity Inhibition of Polymerization Inhibition of Polymerization Tubulin Binding->Inhibition of Polymerization Inhibition of Polymerization->Microtubule Polymerization

Caption: Mechanism of action of combretastatin A-4 analogs on tubulin dynamics.

Experimental Workflow: Comparing Isomer Activity

The following diagram outlines the general workflow for comparing the biological activity of cis and trans isomers of a substituted cyclobutane.

Experimental_Workflow Start Start Synthesis Synthesize & Purify cis and trans Isomers Start->Synthesis Characterization Structural Characterization (NMR, X-ray crystallography) Synthesis->Characterization Biological_Assay Perform Biological Assay (e.g., Cytotoxicity Assay) Characterization->Biological_Assay Data_Collection Collect Quantitative Data (e.g., IC50 values) Biological_Assay->Data_Collection Comparison Compare Biological Activity Data_Collection->Comparison Conclusion Draw Structure-Activity Relationship Conclusions Comparison->Conclusion End End Conclusion->End

Caption: General workflow for comparing the biological activity of isomers.

References

Predicting the Reactivity of 3-Methoxycyclobutane-1-carbaldehyde: A Comparative Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Computational Modeling Approaches

The prediction of chemical reactivity can be approached using a spectrum of computational models, each with its own strengths and limitations. The choice of model often depends on the desired accuracy, computational cost, and the specific type of reactivity being investigated.

Computational ModelPrinciplesTypical ApplicationsStrengthsLimitations
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure of molecules. Methods include Density Functional Theory (DFT) and Hartree-Fock (HF).[1]Reaction mechanism elucidation, transition state analysis, calculation of activation energies.[1]High accuracy, provides detailed electronic information.Computationally expensive, limited to smaller systems.[1]
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules.Studying conformational changes, solvent effects, and enzyme-substrate interactions.[1]Provides dynamic information, can model large systems.Accuracy depends on the quality of the force field, computationally intensive.
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with reactivity or biological activity using statistical methods.[2]Predicting skin sensitization, toxicity, and other biological activities.[2]Fast predictions for large datasets, useful for screening.Predictive power is limited to the chemical space of the training data.
Machine Learning (ML) & Deep Learning Algorithms trained on large datasets of chemical reactions to predict outcomes.[3][4]Reaction prediction, retrosynthesis planning, yield prediction.[3][4][5]Can learn complex patterns from data, can be very fast for inference.[3]Requires large amounts of high-quality data for training, can be a "black box".

Experimental Protocols: Probing Aldehyde Reactivity

A common and well-documented method to assess the reactivity of aldehydes is through organocatalyzed reactions, such as the L-proline-catalyzed aldol reaction. This reaction is sensitive to the steric and electronic properties of the aldehyde, making it a good model for studying reactivity.

Experimental Protocol: L-Proline-Catalyzed Dimerization of an Aldehyde

This protocol is adapted from established procedures for the asymmetric aldol reaction of aldehydes.[6]

Materials:

  • Aldehyde (e.g., 3-methoxycyclobutane-1-carbaldehyde)

  • L-proline (catalyst, typically 10-30 mol%)

  • Solvent (e.g., DMSO, DMF, or acetone)

  • Saturated ammonium chloride solution (for quenching)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Standard glassware for extraction and workup

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add L-proline (0.1-0.3 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (or after a set time, e.g., 24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the aldol adduct.

  • Characterize the product using NMR spectroscopy and mass spectrometry to determine the yield and stereoselectivity.

Reaction Mechanism and Visualization

The L-proline-catalyzed aldol reaction proceeds through a well-established enamine mechanism. This mechanism can be visualized to understand the key steps and intermediates involved in the transformation.

L_Proline_Aldol_Reaction cluster_catalyst_activation Catalyst Activation cluster_C_C_bond_formation C-C Bond Formation cluster_product_release Product Release Aldehyde_1 Aldehyde (R-CHO) Enamine Enamine Intermediate Aldehyde_1->Enamine Condensation Aldehyde_2 Aldehyde (R-CHO) Proline L-Proline Proline->Enamine Iminium Iminium Intermediate Enamine->Iminium Nucleophilic Attack Aldehyde_2->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct Hydrolysis

Caption: L-proline-catalyzed aldol reaction mechanism.

Logical Workflow for Computational Prediction

A systematic workflow is crucial for effectively using computational models to predict reactivity. This involves defining the problem, selecting appropriate methods, performing calculations, and validating the results against experimental data.

Computational_Workflow Define_Problem Define Reactivity Problem (e.g., reaction rate, selectivity) Select_Model Select Computational Model (QM, MD, QSAR, ML) Define_Problem->Select_Model Input_Preparation Prepare Input Structures (3D conformers) Select_Model->Input_Preparation Perform_Calculation Perform Computations (energy, transition states) Input_Preparation->Perform_Calculation Analyze_Results Analyze Computational Results (compare energies, identify pathways) Perform_Calculation->Analyze_Results Experimental_Validation Compare with Experimental Data (if available) Analyze_Results->Experimental_Validation Refine_Model Refine Model or Hypothesis Experimental_Validation->Refine_Model Refine_Model->Select_Model

Caption: Workflow for computational reactivity prediction.

References

analysis of reaction kinetics for 3-methoxycyclobutane-1-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

An Analysis of Reaction Kinetics for 3-Methoxycyclobutane-1-carbaldehyde and a Comparison with Related Aldehydes

Introduction

This compound is a structurally unique molecule featuring a strained four-membered ring, an aldehyde functional group, and a methoxy substituent. Understanding its reaction kinetics is crucial for its application in organic synthesis and drug development. Due to the limited availability of direct experimental kinetic data for this specific compound, this guide provides a comparative analysis based on the established principles of aldehyde reactivity, the influence of cyclic systems, and available data for structurally analogous compounds. This analysis is intended for researchers, scientists, and drug development professionals seeking to predict and understand the reactivity of this and similar molecules.

General Principles of Aldehyde Reactivity

Aldehydes are characterized by the presence of a carbonyl group (C=O) at the end of a carbon chain. The significant difference in electronegativity between carbon and oxygen results in a polarized bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the primary driver of aldehyde reactivity, particularly in nucleophilic addition reactions.

Generally, aldehydes are more reactive than ketones. This heightened reactivity can be attributed to two main factors:

  • Steric Hindrance: The aldehyde carbonyl has only one alkyl or aryl substituent, leaving one side relatively unhindered for nucleophilic attack. Ketones, with two such substituents, present a more sterically crowded environment.

  • Electronic Effects: Alkyl groups are electron-donating. Ketones have two such groups, which reduce the partial positive charge on the carbonyl carbon, making it less electrophilic. Aldehydes, with only one alkyl group, retain a more electrophilic carbonyl carbon.

Influence of the Cyclobutane Ring on Reactivity

The cyclobutane ring in this compound introduces significant ring strain. This strain influences the reactivity of the adjacent aldehyde group. The hybridization of the carbonyl carbon is sp², with bond angles of approximately 120°. In the tetrahedral intermediate formed during nucleophilic addition, the carbon rehybridizes to sp³, with ideal bond angles of 109.5°. In a cyclobutane ring, the internal bond angles are forced to be approximately 90°. This inherent strain can favor reactions that lead to a change in hybridization from sp² to sp³, as this can partially alleviate the ring strain. Consequently, cyclobutane-containing aldehydes and ketones can exhibit enhanced reactivity compared to their acyclic counterparts.

Influence of the Methoxy Substituent

The methoxy group (-OCH₃) at the 3-position of the cyclobutane ring is an electron-withdrawing group due to the high electronegativity of the oxygen atom (inductive effect). This effect can be transmitted through the carbon framework, potentially increasing the electrophilicity of the carbonyl carbon and thus enhancing the rate of nucleophilic addition.

Comparative Kinetic Data

CompoundReaction withRate Constant (cm³ molecule⁻¹ s⁻¹)
PinonaldehydeOH(9.1 ± 1.8) x 10⁻¹¹[1]
PinonaldehydeNO₃(5.4 ± 1.8) x 10⁻¹⁴[1]
PinonaldehydeO₃(8.9 ± 1.4) x 10⁻²⁰[1]
Cyclobutyl-methylketoneOH(1.6 x 10⁻¹¹)
Cyclobutyl-methylketoneNO₃(< 1 x 10⁻¹⁶)

Data for cyclobutyl-methylketone reactions are from a study by Glasius et al.[1]

This data indicates that pinonaldehyde, which has a more complex structure but contains a cyclobutane ring and a carbonyl group, is highly reactive towards the hydroxyl radical. While this is a gas-phase radical reaction and not a solution-phase nucleophilic addition, it provides a reference point for the reactivity of a cyclobutane aldehyde.

Experimental Protocols for Kinetic Analysis

To determine the reaction kinetics of this compound, standard experimental techniques for monitoring reaction progress can be employed. A general protocol for a nucleophilic addition reaction is outlined below.

Objective: To determine the rate law and rate constant for the reaction of this compound with a model nucleophile (e.g., a primary amine).

Materials:

  • This compound

  • Nucleophile (e.g., aniline)

  • Solvent (e.g., acetonitrile)

  • Internal standard (for chromatographic analysis)

  • Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen solvent at known concentrations.

  • Reaction Setup: In a thermostated reaction vessel, combine the solvent and the internal standard. Allow the mixture to equilibrate to the desired temperature.

  • Initiation of Reaction: Add a known volume of the this compound stock solution to the reaction vessel. Initiate the reaction by adding a known volume of the nucleophile stock solution. Start a timer immediately.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot (e.g., by rapid dilution or addition of a quenching agent).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique.

    • UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorption band, its concentration can be monitored over time.

    • HPLC: The concentrations of the reactant and product can be determined by separating the components of the mixture and quantifying them using a detector. The internal standard is used to correct for variations in injection volume.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time curve.

    • Repeat the experiment with different initial concentrations of the reactants to determine the order of the reaction with respect to each reactant.

    • From the rate law and the experimental data, calculate the rate constant (k).

Visualizing Reaction Pathways and Logic

General Nucleophilic Addition to an Aldehyde

Nucleophilic_Addition Reactants Aldehyde + Nucleophile Transition_State Transition State Reactants->Transition_State Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Transition_State->Tetrahedral_Intermediate Protonation Protonation Tetrahedral_Intermediate->Protonation Product Addition Product Protonation->Product

Caption: General mechanism of nucleophilic addition to an aldehyde.

Logical Flow for Comparative Kinetic Analysis

Comparative_Analysis Target This compound (Kinetics Unknown) General General Aldehyde Reactivity (Sterics, Electronics) Target->General Cyclic Cyclic System Effects (Ring Strain) Target->Cyclic Substituent Substituent Effects (Inductive Effect of -OCH3) Target->Substituent Prediction Predicted Reactivity General->Prediction Cyclic->Prediction Substituent->Prediction Analogs Comparator Compounds (Pinonaldehyde, Cyclobutyl-methylketone) Analogs->Prediction

Caption: Logical workflow for predicting the reactivity of the target molecule.

Conclusion

In the absence of direct kinetic data, a comparative analysis based on fundamental principles of organic chemistry provides valuable insights into the expected reactivity of this compound. The presence of the aldehyde functional group suggests a susceptibility to nucleophilic addition. The cyclobutane ring is likely to enhance this reactivity due to the release of ring strain upon formation of the tetrahedral intermediate. Furthermore, the electron-withdrawing nature of the methoxy substituent is expected to increase the electrophilicity of the carbonyl carbon, further accelerating reaction rates.

For definitive kinetic parameters, experimental studies following the outlined protocols are necessary. The data from such studies would be invaluable for the precise control of reactions involving this compound and for the development of quantitative structure-activity relationships in related drug discovery efforts.

References

A Spectroscopic Comparison of 3-Methoxycyclobutane-1-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 3-methoxycyclobutane-1-carbaldehyde with its key derivatives: 3-hydroxycyclobutane-1-carbaldehyde, 3-oxocyclobutane-1-carbaldehyde, and the parent compound, cyclobutanecarbaldehyde. This objective analysis, supported by experimental data, aims to elucidate the structural nuances and electronic effects imparted by substituent changes at the C3 position of the cyclobutane ring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected derivatives. This data provides a quantitative basis for the comparative analysis of their chemical structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH1 (Aldehyde)H3Methoxy (OCH₃)Other Cyclobutane Protons
This compound~9.7~3.8~3.3~2.0-2.8
3-Hydroxycyclobutane-1-carbaldehyde~9.7~4.2-~2.1-2.9
3-Oxocyclobutane-1-carbaldehyde~9.8--~3.0-3.5
Cyclobutanecarbaldehyde~9.7~2.1-2.4-~1.8-2.4

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC1 (Aldehyde Carbonyl)C3Methoxy (OCH₃)Other Cyclobutane Carbons
This compound~203~75~56~30-45
3-Hydroxycyclobutane-1-carbaldehyde~204~65-~32-48
3-Oxocyclobutane-1-carbaldehyde~201~208 (Ketone Carbonyl)-~45-55
Cyclobutanecarbaldehyde~204~25-~22-48

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundC=O Stretch (Aldehyde)O-H Stretch (Alcohol)C=O Stretch (Ketone)C-O Stretch (Ether/Alcohol)
This compound~1725--~1100
3-Hydroxycyclobutane-1-carbaldehyde~1720~3400 (broad)-~1050
3-Oxocyclobutane-1-carbaldehyde~1730-~1780-
Cyclobutanecarbaldehyde~1730---

Table 4: Mass Spectrometry Data (Molecular Ion [M]⁺ Peak)

CompoundMolecular FormulaMolecular WeightObserved [M]⁺ (m/z)
This compoundC₆H₁₀O₂114.14114
3-Hydroxycyclobutane-1-carbaldehydeC₅H₈O₂100.12100
3-Oxocyclobutane-1-carbaldehydeC₅H₆O₂98.1098
CyclobutanecarbaldehydeC₅H₈O84.1284

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, typically operating at a frequency of 400 MHz for protons.

  • Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. It is crucial that the sample is free of particulate matter.

  • ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of around 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width of about 240 ppm is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.

  • Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is placed on the crystal, and pressure is applied to ensure good contact.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with Electron Ionization (EI) being a common method for volatile, small organic molecules.

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample must be sufficiently volatile to be in the gas phase for ionization.

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and often induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between this compound and its compared derivatives.

G Structural Comparison of Cyclobutane Derivatives A Cyclobutanecarbaldehyde B 3-Hydroxycyclobutane-1-carbaldehyde A->B Hydroxylation C This compound B->C Methylation D 3-Oxocyclobutane-1-carbaldehyde B->D Oxidation

Caption: Chemical transformations relating the compared cyclobutane derivatives.

benchmarking the efficiency of different catalysts for cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclobutanes, four-membered carbocyclic rings, is a cornerstone of modern organic chemistry, with applications ranging from the construction of complex natural products to the development of novel therapeutic agents. The inherent ring strain of cyclobutanes makes them valuable synthetic intermediates, capable of undergoing a variety of ring-opening and rearrangement reactions. The efficiency and stereoselectivity of cyclobutane synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of different catalysts for cyclobutane synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Benchmarking Catalyst Efficiency: Key Performance Indicators

The efficiency of a catalyst in cyclobutane synthesis is evaluated based on several key performance indicators:

  • Yield (%): The amount of desired cyclobutane product obtained relative to the theoretical maximum.

  • Diastereoselectivity (d.r.): The ratio of diastereomers formed in the reaction. This is particularly important when multiple stereocenters are generated.

  • Enantioselectivity (% ee): The degree of preference for the formation of one enantiomer over the other in asymmetric catalysis, crucial for the synthesis of chiral molecules.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactive. A higher TON indicates a more robust and long-lasting catalyst.

  • Turnover Frequency (TOF): The number of moles of substrate converted per mole of catalyst per unit time. TOF is a measure of the catalyst's intrinsic activity.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of representative catalysts in the synthesis of cyclobutanes via [2+2] cycloaddition reactions. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies. However, this compilation provides a valuable overview of the current state of the art.

Catalyst SystemReactantsYield (%)d.r.% eeTON/TOF (if reported)Reference
Transition Metal Catalysts
Ni(ClO₄)₂·6H₂O / Chiral Bisoxazolineα,β-Unsaturated 2-acyl imidazole + Dieneup to 92>20:1up to 97N/A[1]
[Ir(cod)Cl]₂ / Chiral Phosphoramidite & Ir(dFppy)₃ (Photocatalyst)Cinnamyl alcohol + Allyl acetateup to 90up to 12:1>99N/A[2][3]
Ru(bpy)₃Cl₂ (Photocatalyst)Aryl enone + AlkeneGoodExcellentN/AN/A[4]
[Au(SIPr)(Cbz)] (Photocatalyst)Coumarin + Unactivated alkeneup to 79N/AN/AN/A[5]
Organocatalysts
Quinidine DerivativeAllenoate + C,N-Cyclic ketimineHighN/AHighN/A[3]
Squaramideβ,γ-Unsaturated pyrazole amide + Nitroolefinup to 85Goodup to 99N/A[6]

Signaling Pathways and Experimental Workflows

The general mechanism for a transition metal-catalyzed [2+2] cycloaddition often involves the formation of a metallacyclopentane intermediate, followed by reductive elimination to yield the cyclobutane product. Photocatalytic reactions, on the other hand, typically proceed through an energy transfer or electron transfer mechanism to generate a reactive intermediate that undergoes cycloaddition.

experimental_workflow General Experimental Workflow for Catalytic Cyclobutane Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactant & Solvent Preparation mixing Mixing of Reactants, Catalyst, and Solvent reactants->mixing catalyst Catalyst & Ligand Preparation catalyst->mixing reaction_conditions Establish Reaction Conditions (Temperature, Atmosphere, Light) mixing->reaction_conditions monitoring Reaction Monitoring (TLC, GC, NMR) reaction_conditions->monitoring quenching Reaction Quenching monitoring->quenching extraction Extraction & Washing quenching->extraction drying Drying of Organic Layer extraction->drying purification Purification (Column Chromatography) drying->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization stereochem Stereochemical Analysis (Chiral HPLC, etc.) characterization->stereochem

Caption: General experimental workflow for catalytic cyclobutane synthesis.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a practical starting point for researchers.

Nickel-Catalyzed Enantioselective [2+2] Cycloaddition

This protocol is adapted from a procedure for the asymmetric cycloaddition of α,β-unsaturated carbonyl compounds.[1]

  • Materials:

    • Ni(ClO₄)₂·6H₂O (10 mol%)

    • Chiral bisoxazoline ligand (e.g., (4R,4'R)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)) (12 mol%)

    • α,β-Unsaturated 2-acyl imidazole (1.0 equiv)

    • Diene (1.2 equiv)

    • Anhydrous solvent (e.g., dichloromethane)

    • Inert atmosphere (Nitrogen or Argon)

    • Blue LED lamp (e.g., 40 W, λmax = 456 nm)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add Ni(ClO₄)₂·6H₂O and the chiral bisoxazoline ligand.

    • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

    • Add the α,β-unsaturated 2-acyl imidazole and the diene to the reaction mixture.

    • Cool the reaction vessel to the desired temperature (e.g., 5 °C).

    • Irradiate the mixture with a blue LED lamp with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

    • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition Cascade

This protocol describes a one-pot synthesis of enantioenriched cyclobutane derivatives.[2][3]

  • Materials:

    • [Ir(cod)Cl]₂ (3 mol%)

    • Chiral phosphoramidite ligand (12 mol%)

    • 3,5-Cl₂C₆H₃CO₂H (0.5 equiv)

    • Ir(dFppy)₃ (photocatalyst, 2 mol%)

    • Cinnamyl alcohol (1.0 equiv)

    • Allyl acetate (1.5 equiv)

    • Anhydrous toluene

    • Inert atmosphere (Nitrogen or Argon)

    • Blue LED lamp (e.g., 40 W Kessil A160WE Blue LED)

  • Procedure:

    • In a glovebox, add [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand to an oven-dried reaction vial.

    • Add anhydrous toluene and stir the mixture at room temperature for 20 minutes.

    • To this solution, add 3,5-Cl₂C₆H₃CO₂H, Ir(dFppy)₃, cinnamyl alcohol, and allyl acetate.

    • Seal the vial and remove it from the glovebox.

    • Place the reaction vial approximately 5 cm from the blue LED lamp and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the cyclobutane product.

    • Determine the diastereomeric ratio by ¹H NMR analysis.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Organocatalytic Enantioselective Vinylogous Michael Addition/Cyclization

This procedure outlines the synthesis of cyclobutane derivatives using a squaramide organocatalyst.[6]

  • Materials:

    • Squaramide catalyst (15 mol%)

    • β,γ-Unsaturated pyrazole amide (1.0 equiv)

    • Nitroolefin (1.5 equiv)

    • Anhydrous toluene

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dried reaction tube under an inert atmosphere, add the squaramide catalyst, β,γ-unsaturated pyrazole amide, and nitroolefin.

    • Add anhydrous toluene and stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC.

    • After the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to obtain the vinylogous Michael adduct.

    • For the subsequent cyclization, dissolve the purified adduct in an appropriate solvent (e.g., CHCl₃).

    • Add a base (e.g., TMG - 1,1,3,3-Tetramethylguanidine, 0.2 equiv) and stir the mixture at room temperature.

    • Monitor the cyclization by TLC.

    • Upon completion, concentrate the mixture and purify by flash column chromatography to afford the final cyclobutane derivative.

    • Characterize the product and determine stereoselectivity using NMR and chiral HPLC.

Conclusion

The field of catalytic cyclobutane synthesis has witnessed significant advancements, offering a diverse toolbox for chemists. Transition metal catalysts, particularly those based on nickel and iridium, have demonstrated high efficiency and stereoselectivity in various [2+2] cycloaddition reactions. Photocatalysis has emerged as a powerful strategy, enabling reactions under mild conditions with visible light. Organocatalysis provides a metal-free alternative, often affording excellent enantioselectivity.

The choice of the optimal catalyst will depend on the specific substrates, desired stereochemical outcome, and practical considerations such as cost and operational simplicity. This guide provides a foundation for researchers to navigate the landscape of cyclobutane synthesis and select the most suitable catalytic system to accelerate their research and development endeavors.

References

A Comparative Guide to the Synthesis of 3-Substituted Cyclobutane-1-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties. Among cyclobutane derivatives, 3-substituted cyclobutane-1-carbaldehydes serve as crucial intermediates for the synthesis of a wide range of bioactive molecules. This guide provides a comparative overview of the primary synthetic strategies for accessing these important building blocks, supported by experimental data and detailed protocols.

Key Synthetic Strategies

The synthesis of 3-substituted cyclobutane-1-carbaldehydes can be broadly categorized into three main approaches:

  • Oxidation of 3-Substituted Cyclobutanemethanols: This is the most direct and widely employed method, involving the oxidation of a primary alcohol to an aldehyde.

  • Ozonolysis of 3-Substituted Methylenecyclobutanes: This classic reaction provides a straightforward route by cleaving an exocyclic double bond to reveal the desired aldehyde functionality.

  • Hydroformylation of 3-Substituted Methylenecyclobutanes: This method introduces a formyl group and a hydrogen atom across the double bond of a methylenecyclobutane.

This guide will delve into each of these methods, presenting a comparative analysis of their advantages, limitations, and substrate scope.

Comparison of Synthetic Methods

MethodKey ReagentsTypical YieldsAdvantagesDisadvantagesSubstrate Scope
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine85-95%Mild conditions, high yields, avoids heavy metals.[1][2][3]Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide.[1]Broad, tolerates a wide range of functional groups.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90-98%Mild, room temperature reaction, short reaction times, high yields.[4][5]DMP is expensive and potentially explosive.[4]Wide, including sensitive and complex molecules.[4][6]
Ozonolysis Ozone (O₃), Reductive workup (e.g., DMS, Zn/H₂O)70-90%Direct conversion of alkenes to aldehydes.[7][8]Requires specialized ozone generator, ozonides can be explosive.[9][10]Applicable to a variety of substituted methylenecyclobutanes.
Hydroformylation CO, H₂, Rhodium or Cobalt catalyst60-80%Atom-economical, direct introduction of the aldehyde group.Regioselectivity can be an issue (linear vs. branched aldehyde), requires high pressure.Generally applied to less substituted alkenes.

Experimental Protocols and Data

Oxidation of 3-Substituted Cyclobutanemethanols

This approach first requires the synthesis of the corresponding 3-substituted cyclobutanemethanol. These precursors can be prepared through various methods, including the reduction of 3-substituted cyclobutanecarboxylic acids or esters, or via [2+2] cycloaddition reactions followed by functional group manipulation.

The Swern oxidation is a highly reliable method for the oxidation of primary alcohols to aldehydes under mild conditions.[1][3]

General Experimental Protocol:

To a solution of oxalyl chloride (2.0 eq) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (4.0 eq) dropwise. After stirring for 15 minutes, a solution of the 3-substituted cyclobutanemethanol (1.0 eq) in DCM is added slowly. The reaction mixture is stirred for another 30 minutes at -78 °C, followed by the addition of triethylamine (5.0 eq). The reaction is then allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde, which is then purified by column chromatography.[11][12][13][14]

Workflow for Swern Oxidation:

Swern_Oxidation Reagents Oxalyl Chloride + DMSO in DCM, -78 °C Activation Activation to form Electrophilic Sulfur Species Reagents->Activation Intermediate Alkoxysulfonium Salt Formation Activation->Intermediate Reacts with Alcohol 3-Substituted Cyclobutanemethanol Alcohol->Intermediate Elimination E2 Elimination Intermediate->Elimination Base Triethylamine (Base) Base->Elimination Induces Product 3-Substituted Cyclobutane-1-carbaldehyde Elimination->Product Byproducts Dimethyl Sulfide + Triethylammonium Chloride Elimination->Byproducts

Caption: Workflow of the Swern oxidation for the synthesis of 3-substituted cyclobutane-1-carbaldehydes.

The Dess-Martin oxidation offers a convenient alternative to the Swern oxidation, as it can be performed at room temperature and generally gives very high yields.[4][5]

General Experimental Protocol:

To a solution of the 3-substituted cyclobutanemethanol (1.0 eq) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature. The reaction mixture is stirred for 1-4 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously until the solid dissolves. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[15][16][17][18]

Workflow for Dess-Martin Oxidation:

Dess_Martin_Oxidation Alcohol 3-Substituted Cyclobutanemethanol Ligand_Exchange Ligand Exchange Alcohol->Ligand_Exchange DMP Dess-Martin Periodinane (DMP) DMP->Ligand_Exchange Intermediate Intermediate Formation Ligand_Exchange->Intermediate Elimination Reductive Elimination Intermediate->Elimination Product 3-Substituted Cyclobutane-1-carbaldehyde Elimination->Product Byproduct Iodinane Byproduct Elimination->Byproduct

Caption: Workflow of the Dess-Martin oxidation for the synthesis of 3-substituted cyclobutane-1-carbaldehydes.

Ozonolysis of 3-Substituted Methylenecyclobutanes

Ozonolysis is a powerful tool for the cleavage of carbon-carbon double bonds to form carbonyl compounds.[7][8] For the synthesis of 3-substituted cyclobutane-1-carbaldehydes, a 3-substituted methylenecyclobutane is used as the starting material.

General Experimental Protocol:

A solution of the 3-substituted methylenecyclobutane in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material. The excess ozone is then removed by bubbling oxygen or nitrogen through the solution. A reductive workup is then performed by adding a reducing agent such as dimethyl sulfide (DMS) or zinc dust and water. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[9][10][19]

Workflow for Ozonolysis:

Ozonolysis Alkene 3-Substituted Methylenecyclobutane Molozonide Molozonide Formation Alkene->Molozonide Ozone Ozone (O₃) -78 °C Ozone->Molozonide Ozonide Ozonide Intermediate Molozonide->Ozonide Product 3-Substituted Cyclobutane-1-carbaldehyde Ozonide->Product Byproduct Formaldehyde Ozonide->Byproduct Reductive_Workup Reductive Workup (e.g., DMS or Zn/H₂O) Reductive_Workup->Product Leads to Reductive_Workup->Byproduct Leads to

Caption: Workflow of the ozonolysis of a 3-substituted methylenecyclobutane.

Hydroformylation of 3-Substituted Methylenecyclobutanes

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom to an alkene. While a powerful technique, controlling the regioselectivity to favor the branched aldehyde can be challenging.

General Experimental Protocol:

A solution of the 3-substituted methylenecyclobutane and a rhodium or cobalt catalyst (e.g., Rh(CO)₂(acac), Co₂(CO)₈) in a suitable solvent (e.g., toluene, THF) is placed in a high-pressure reactor. The reactor is charged with a mixture of carbon monoxide and hydrogen (syngas) to a high pressure (e.g., 50-100 atm) and heated (e.g., 80-120 °C) for several hours. After cooling and venting the reactor, the solvent is removed, and the crude product is purified by distillation or column chromatography to separate the linear and branched aldehyde isomers.

Logical Relationship for Hydroformylation:

Hydroformylation Alkene 3-Substituted Methylenecyclobutane Reaction Hydroformylation Alkene->Reaction Syngas CO + H₂ Syngas->Reaction Catalyst Rh or Co Catalyst Catalyst->Reaction Catalyzes Product_Branched 3-Substituted Cyclobutane-1-carbaldehyde (Branched Product) Reaction->Product_Branched Major/Minor Product_Linear 4-Substituted Cyclobutyl)acetaldehyde (Linear Product) Reaction->Product_Linear Major/Minor

Caption: Logical relationship in the hydroformylation of a 3-substituted methylenecyclobutane, leading to isomeric products.

Conclusion

The synthesis of 3-substituted cyclobutane-1-carbaldehydes can be effectively achieved through several synthetic routes. The choice of method will depend on the specific substrate, available resources, and desired scale of the reaction.

  • Oxidation methods , particularly Swern and Dess-Martin oxidations, offer high yields and broad substrate compatibility, making them the preferred choice when the corresponding alcohol is readily available.

  • Ozonolysis provides a direct and efficient conversion from the corresponding alkene, though it requires specialized equipment.

  • Hydroformylation is a more atom-economical approach but may present challenges in achieving high regioselectivity for the desired branched aldehyde.

Researchers and drug development professionals should carefully consider these factors when designing a synthetic route to these valuable cyclobutane-containing intermediates. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process and aid in the successful synthesis of target molecules.

References

Assessing the Drug-Likeness of 3-Methoxycyclobutane-1-carbaldehyde Fragments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fragment-based drug discovery (FBDD), small, novel chemical entities are of paramount importance. This guide provides a comparative analysis of the drug-likeness of 3-methoxycyclobutane-1-carbaldehyde, a promising fragment, against common aldehyde-containing fragments. The assessment is based on key physicochemical properties and established drug-likeness metrics, offering valuable insights for researchers and scientists in drug development.

A Comparative Analysis of Physicochemical Properties

The drug-likeness of a compound is a crucial determinant of its potential as a therapeutic agent. This is often initially assessed by a set of physicochemical parameters. Here, we compare this compound with other aldehyde fragments: formaldehyde, acetaldehyde, benzaldehyde, and cinnamaldehyde. The data, including calculated and literature-derived values, is summarized below.

PropertyThis compound (Calculated)FormaldehydeAcetaldehydeBenzaldehydeCinnamaldehyde
Molecular Formula C6H10O2CH2OC2H4OC7H6OC9H8O
Molecular Weight ( g/mol ) 114.1430.0344.05106.12132.16
logP 0.59-0.39-0.211.481.84
Topological Polar Surface Area (TPSA) (Ų) 26.3017.0717.0717.0717.07
Hydrogen Bond Donors 00000
Hydrogen Bond Acceptors 21111
Rotatable Bonds 20012
"Rule of Three" Violations 00000

In Silico Drug-Likeness Evaluation

To further assess the drug-like potential, various in silico models are employed. These models provide a more holistic view by integrating multiple physicochemical properties.

ParameterThis compound (Calculated)FormaldehydeAcetaldehydeBenzaldehydeCinnamaldehyde
Molinspiration Drug-Likeness Score 0.470.600.440.420.28
Bioactivity Score (GPCR Ligand) -0.73-0.92-1.04-0.75-0.60
Bioactivity Score (Ion Channel Modulator) -0.90-1.08-1.21-0.90-0.77
Bioactivity Score (Kinase Inhibitor) -1.28-1.33-1.50-1.24-1.13
Bioactivity Score (Nuclear Receptor Ligand) -1.08-1.34-1.48-1.17-1.00
Bioactivity Score (Protease Inhibitor) -0.93-1.10-1.24-0.96-0.83
Bioactivity Score (Enzyme Inhibitor) -0.47-0.58-0.72-0.49-0.37

Ligand Efficiency Metrics: A Note on Potency

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical metrics in fragment-based drug discovery that relate the binding affinity of a compound to its size and lipophilicity, respectively.

  • Ligand Efficiency (LE): LE = -2.44 * (pIC50 / Number of Heavy Atoms)

  • Lipophilic Ligand Efficiency (LLE): LLE = pIC50 - logP

It is important to note that the calculation of these metrics requires an experimentally determined pIC50 value, which is target-specific. As such, a direct calculation for this compound is not feasible without specific bioactivity data. However, its favorable physicochemical properties suggest it has the potential for high ligand efficiency.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of drug-likeness parameters.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a known volume of the stock solution to a flask containing a mixture of n-octanol and water (pre-saturated with each other).

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Quantification: Determine the concentration of the compound in both the octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the water phase.

In Silico Prediction of Physicochemical Properties

Computational tools are widely used for the rapid estimation of drug-likeness parameters.

  • Structure Input: The chemical structure of the molecule of interest is drawn using a chemical drawing software or provided as a SMILES (Simplified Molecular Input Line Entry System) string. For this compound, the SMILES string is COC1CC(C=O)C1.

  • Software Selection: Utilize established online platforms such as SwissADME (--INVALID-LINK--) or Molinspiration (--INVALID-LINK--).

  • Parameter Calculation: The software calculates various physicochemical properties, including molecular weight, logP, TPSA, number of hydrogen bond donors and acceptors, and rotatable bonds.

  • Drug-Likeness Score: The platforms also provide drug-likeness scores based on established rules like Lipinski's Rule of Five and the Rule of Three for fragments.

Visualizing the Drug-Likeness Assessment Workflow

The following diagram illustrates the typical workflow for assessing the drug-likeness of a novel fragment.

DrugLikenessWorkflow cluster_start Fragment Design & Synthesis cluster_insilico In Silico Assessment cluster_experimental Experimental Validation cluster_comparison Comparative Analysis cluster_decision Decision Start Novel Fragment (this compound) InSilico Physicochemical Property Prediction (SwissADME, etc.) Start->InSilico DrugLikeness Drug-Likeness & Bioactivity Score Calculation InSilico->DrugLikeness LogP logP Determination (Shake-Flask) DrugLikeness->LogP Solubility Aqueous Solubility Measurement DrugLikeness->Solubility Comparison Comparison with Alternative Fragments LogP->Comparison Solubility->Comparison Decision Proceed to Further Studies? Comparison->Decision

Caption: Workflow for assessing the drug-likeness of a novel fragment.

Signaling Pathway of a Hypothetical Target

To illustrate the context in which such a fragment might be utilized, the following diagram depicts a simplified signaling pathway where an aldehyde-containing fragment could potentially inhibit a key enzyme.

SignalingPathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TargetEnzyme Target Enzyme (e.g., Aldehyde Dehydrogenase) Kinase2->TargetEnzyme Activation Product Product TargetEnzyme->Product Substrate Substrate Substrate->TargetEnzyme Binding CellularResponse Cellular Response Product->CellularResponse Fragment 3-methoxycyclobutane- 1-carbaldehyde Fragment->TargetEnzyme Inhibition

Caption: A hypothetical signaling pathway illustrating enzyme inhibition.

A Comparative Guide to the Purification of Cyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

The purification of cyclobutane intermediates is a critical step in synthetic organic chemistry, particularly in the context of drug discovery and development where high purity is paramount. The inherent ring strain and diverse functionalities of cyclobutane derivatives can present unique purification challenges. This guide provides a comparative overview of common purification techniques—column chromatography, recrystallization, and distillation—supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method.

Data Presentation: Comparison of Purification Techniques

The following table summarizes quantitative data for different purification techniques applied to cyclobutane intermediates. It is important to note that the data has been collated from various sources and may not represent a direct side-by-side comparison for a single compound under identical conditions. However, it provides valuable insights into the expected outcomes of each technique.

Purification TechniqueCyclobutane Intermediate TypeInitial PurityFinal PurityYield (%)Solvent ConsumptionTimeReference
Column Chromatography Aryl-substituted cyclobutaneCrude mixture>95% (by NMR)80-96%HighHours to days[1]
Recrystallization Optically active cyclobutane derivative88% ee>99% eeNot specifiedLow to moderateHoursEnantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis
Fractional Distillation CyclobutanoneMixture with aldehydes<0.2 wt% aldehydes~90% recoveryLowHoursUS6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents
Flash Column Chromatography Cyclobutane lignan analogCrude reaction mixture>95% (by TLC)36-80%Moderate to highHoursSynthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - SciSpace

Note: "ee" refers to enantiomeric excess, a measure of chiral purity. Data is illustrative and can vary significantly based on the specific substrate, scale, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are generalized and should be adapted based on the specific properties of the cyclobutane intermediate being purified.

Column Chromatography (Silica Gel)

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2]

Protocol:

  • Column Preparation: A glass column is plugged with cotton or glass wool and a layer of sand is added. A slurry of silica gel in a non-polar solvent (e.g., hexanes) is then carefully poured into the column, ensuring no air bubbles are trapped. The silica gel is allowed to settle, and another layer of sand is added on top.[3][4]

  • Sample Loading: The crude cyclobutane intermediate is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: A solvent system (eluent) of appropriate polarity is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: The eluate is collected in fractions, and the composition of each fraction is monitored by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the pure cyclobutane intermediate are combined, and the solvent is removed under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is an effective method for purifying solid compounds by separating them from impurities based on differences in solubility.[5]

Protocol:

  • Solvent Selection: A suitable solvent is chosen in which the cyclobutane intermediate is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6]

  • Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure compound. Slow cooling generally leads to the formation of larger, purer crystals.[5]

  • Isolation: The crystals are collected by filtration (e.g., using a Büchner funnel).

  • Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to a constant weight.

Fractional Distillation

Fractional distillation is used to separate liquid mixtures of compounds with close boiling points.[7]

Protocol:

  • Apparatus Setup: A fractional distillation apparatus is assembled, which includes a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer. The fractionating column is packed with a material that provides a large surface area, such as glass beads or metal sponges, to facilitate multiple vaporization-condensation cycles.[8]

  • Distillation: The liquid mixture containing the cyclobutane intermediate is heated in the distillation flask. The component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.[9]

  • Temperature Monitoring: The temperature at the top of the column is monitored closely. A stable temperature reading indicates that a pure component is distilling over.

  • Fraction Collection: Different fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of the desired cyclobutane intermediate is collected as the pure product.

Mandatory Visualization

Experimental Workflow for Synthesis and Purification of a Cyclobutane Intermediate

The following diagram illustrates a typical experimental workflow for the synthesis of a cyclobutane intermediate via a [2+2] photocycloaddition, followed by purification and analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reactants (e.g., Alkenes) reaction [2+2] Photocycloaddition (UV light, sensitizer) start->reaction crude_product Crude Reaction Mixture reaction->crude_product purification_choice Purification Method crude_product->purification_choice Select Technique column_chrom Column Chromatography purification_choice->column_chrom Liquid/Solid recrystallization Recrystallization purification_choice->recrystallization Solid distillation Distillation purification_choice->distillation Liquid pure_product Pure Cyclobutane Intermediate column_chrom->pure_product recrystallization->pure_product distillation->pure_product analysis_method Purity & Structure Analysis pure_product->analysis_method Verify gc_ms GC-MS analysis_method->gc_ms Purity/MW nmr NMR Spectroscopy analysis_method->nmr Structure final_analysis Characterized Product gc_ms->final_analysis nmr->final_analysis

Caption: General workflow for cyclobutane synthesis, purification, and analysis.

References

A Comparative Guide to the Validation of Analytical Methods for 3-methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Methods

The analysis of aldehydes typically requires a derivatization step to enhance their stability and detectability. The choice of derivatization agent and the subsequent analytical technique are crucial for achieving the desired sensitivity and selectivity. The following table summarizes and compares common methods applicable to the analysis of aldehydes.

Analytical MethodDerivatization ReagentPrincipleAdvantagesDisadvantages
RP-HPLC-UV/Vis 2,4-Dinitrophenylhydrazine (DNPH)Forms stable, colored 2,4-dinitrophenylhydrazone derivatives that can be separated by reverse-phase HPLC and detected by UV-Visible spectrophotometry.[1][2]Well-established method, good for a wide range of aldehydes.[1]Can have issues with the stability of derivatives for some aldehydes, potential for isomerization of unsaturated aldehyde derivatives.[3]
RP-HPLC-Fluorescence Cyclohexane-1,3-dioneReacts with aliphatic aldehydes in the presence of an ammonium salt (Hantzsch reaction) to form highly fluorescent derivatives.[4]High sensitivity (picomolar range), simple and quick assay.[4]Method optimization (pH, temperature) is crucial for optimal derivatization.[4]
Spectrophotometry N-Methylbenzothiazolon-(2)-hydrazone (MBTH)Forms a blue-colored tetraaza-pentamethincyanine dye upon oxidative coupling with the aldehyde.[2]High sensitivity for aliphatic aldehydes, suitable for microplate-based assays.[2]The reaction time and stability of the colored product need to be carefully controlled.[2]
GC-MS O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Forms stable oxime derivatives that are amenable to gas chromatography-mass spectrometry (GC-MS) analysis.[5]High selectivity and sensitivity, quantitative reaction.[5]Requires GC-MS instrumentation.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for reproducible and reliable analytical method validation. Below are representative protocols for the methods discussed.

RP-HPLC-UV/Vis Method with DNPH Derivatization

Derivatization:

  • Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile.

  • To 1 mL of the aldehyde sample (in a suitable solvent), add 1 mL of the DNPH solution and 100 µL of concentrated sulfuric acid as a catalyst.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the dinitrophenylhydrazone derivatives with a suitable organic solvent (e.g., dichloromethane).

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Visible detector at 365 nm.

  • Injection Volume: 20 µL.

RP-HPLC-Fluorescence Method with Cyclohexane-1,3-dione Derivatization

Derivatization:

  • Prepare a reaction mixture containing 1.2 M ammonium acetate, 33 mM cyclohexane-1,3-dione, 14% (v/v) acetic acid, and 33% (v/v) methanol.[4]

  • Add the aldehyde standard or sample to the reaction mixture.

  • Heat the mixture at 65°C for 60 minutes.[4]

  • Cool the mixture to room temperature before injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A linear gradient of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 365 nm and emission at 440 nm.

  • Injection Volume: 20 µL.

GC-MS Method with PFBHA Derivatization

Derivatization:

  • Prepare a solution of PFBHA in a suitable solvent (e.g., methanol).

  • Add the PFBHA solution to the aldehyde sample.

  • Allow the reaction to proceed at room temperature for a specified time to form the oxime derivatives.

  • The resulting solution can be directly injected into the GC-MS system.

GC-MS Conditions:

  • Column: A suitable capillary column for GC analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure separation of the derivatives.

  • Ionization: Electron Impact (EI).

  • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Method Validation Parameters

According to international guidelines (e.g., ICH), the validation of an analytical method should address several key parameters to ensure its suitability for the intended purpose.[6][7]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from blank and placebo at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for drug substance and 90-110% for drug product.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature, etc.

Visualizing the Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate the typical workflows for the described methods.

HPLC_DNPH_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aldehyde Sample DNPH DNPH Derivatization Sample->DNPH React Extraction Extraction DNPH->Extraction Isolate Derivative Reconstitution Reconstitution Extraction->Reconstitution Prepare for Injection HPLC RP-HPLC Separation Reconstitution->HPLC Inject UV_Vis UV-Vis Detection HPLC->UV_Vis Elute Quantification Quantification UV_Vis->Quantification Generate Signal

Caption: Workflow for Aldehyde Analysis by RP-HPLC-UV/Vis with DNPH Derivatization.

HPLC_Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aldehyde Sample CHD Cyclohexane-1,3-dione Derivatization Sample->CHD React Heating Heat @ 65°C CHD->Heating Promote Reaction HPLC RP-HPLC Separation Heating->HPLC Inject Fluorescence Fluorescence Detection HPLC->Fluorescence Elute Quantification Quantification Fluorescence->Quantification Generate Signal

Caption: Workflow for Aldehyde Analysis by RP-HPLC-Fluorescence with Cyclohexane-1,3-dione.

GC_MS_PFBHA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aldehyde Sample PFBHA PFBHA Derivatization Sample->PFBHA React GC GC Separation PFBHA->GC Inject MS MS Detection GC->MS Elute & Ionize Quantification Quantification MS->Quantification Generate Mass Spectrum

Caption: Workflow for Aldehyde Analysis by GC-MS with PFBHA Derivatization.

References

A Comparative Spectroscopic Analysis of Ibuprofen and Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and aspirin stand as two of the most widely studied and utilized molecules. While both drugs share the common mechanism of inhibiting cyclooxygenase (COX) enzymes, their distinct chemical structures give rise to unique spectroscopic signatures. This guide provides a comparative analysis of the spectroscopic data of ibuprofen and aspirin, offering a valuable cross-referencing tool for researchers, scientists, and drug development professionals. The information presented is supported by published experimental data to ensure accuracy and reliability.

Spectroscopic Data Comparison

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ibuprofen and aspirin. This quantitative data is essential for the identification, characterization, and quality control of these active pharmaceutical ingredients.

Table 1: ¹H NMR Spectroscopic Data of Ibuprofen and Aspirin

Ibuprofen (in CDCl₃) Aspirin (in CDCl₃-d)
Chemical Shift (ppm) Assignment
11.77Carboxylic acid (O=COH)
8.12Aromatic (C9-H)
7.66Aromatic (C7-H)
7.0-8.2Aromatic Multiplets
3.69Methine (3-CH)
2.4Methylene (9-CH₂)
1.5Methine (10-CH)
0.9Methyl (11-CH₃)
0.88Methyl (4-CH₃)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data of Ibuprofen

Chemical Shift (ppm) Assignment
181.36Carbonyl (2-C=O)
140.93Aromatic (8-C)
137.19Aromatic (5-C)
129.51Aromatic (7-CH)
127.43Aromatic (6-CH)
45.21Methine & Methylene (3-CH & 9-CH₂)
30.25Methine (10-CH)
22.51Methyl (11-CH₃)
18.21Methyl (4-CH₃)

Note: Data for Aspirin ¹³C NMR was not detailed in the provided search results.[2]

Table 3: Key FT-IR Absorption Bands for Aspirin and Ibuprofen

Aspirin (KBr disk) Ibuprofen
Wavenumber (cm⁻¹) Assignment
1753C=O stretch (ester)
1689C=O stretch (carboxylic acid)
1605, 1518C=C stretch (aromatic)
1306, 1219C-O stretch (carboxylic acid)

Note: IR spectra provide information about the functional groups present in a molecule.[4][5][6]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. Below are detailed methodologies for obtaining NMR and FT-IR spectra for ibuprofen and aspirin, based on published literature.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy of Ibuprofen

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of ibuprofen for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation: A solution of ibuprofen is prepared at a concentration of approximately 1 mol/L in deuterated chloroform (CDCl₃).[2]

  • Instrumentation: A benchtop NMR spectrometer, such as the Oxford Instruments X-Pulse Broadband Benchtop NMR Spectrometer, is utilized.[2]

  • ¹H NMR Acquisition:

    • The spectrum is acquired using a standard single-pulse experiment.

    • Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A ¹³C spectrum is obtained with broadband ¹H decoupling to simplify the spectrum by removing C-H coupling.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[1]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Aspirin

Objective: To obtain an FT-IR spectrum of aspirin to identify its characteristic functional groups.

Methodology:

  • Sample Preparation (KBr Disk Method):

    • Approximately 2.0 mg of the aspirin sample is finely ground with spectral grade potassium bromide (KBr).[7]

    • The mixture is then compressed under high pressure in a die to form a transparent pellet.[6]

  • Instrumentation: A Fourier-transform infrared spectrometer, such as a Perkin Elmer Spectrum 100 or a Nicolet iS10, is used.[8][9]

  • Data Acquisition:

    • The KBr pellet is placed in the sample holder of the spectrometer.

    • The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).[5][6]

    • Multiple scans (e.g., 64) are averaged to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[7]

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of a pure KBr pellet is subtracted to obtain the spectrum of the sample.

Visualizing Molecular Interactions and Analytical Workflows

Diagrams are powerful tools for visualizing complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of NSAIDs and the workflow for spectroscopic data cross-referencing.

NSAID_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane Prostaglandins_Prostacyclin Prostaglandins & Prostacyclin COX2->Prostaglandins_Prostacyclin Physiological_Functions Platelet Aggregation, Stomach Lining Protection Prostaglandins_Thromboxane->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Prostacyclin->Inflammation_Pain_Fever NSAIDs Aspirin / Ibuprofen NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of NSAIDs like aspirin and ibuprofen.

Spectroscopic_Data_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_cross_referencing Cross-Referencing Ibuprofen Ibuprofen Sample NMR_Spectrometer NMR Spectrometer Ibuprofen->NMR_Spectrometer Aspirin Aspirin Sample IR_Spectrometer FT-IR Spectrometer Aspirin->IR_Spectrometer NMR_Data Raw NMR Data (FID) NMR_Spectrometer->NMR_Data IR_Data Raw IR Data (Interferogram) IR_Spectrometer->IR_Data Processed_NMR Processed NMR Spectra (¹H, ¹³C) NMR_Data->Processed_NMR Processed_IR Processed FT-IR Spectrum IR_Data->Processed_IR Peak_Assignment Peak Assignment & Data Extraction Processed_NMR->Peak_Assignment Processed_IR->Peak_Assignment Comparative_Table Comparative Data Table Peak_Assignment->Comparative_Table Published_Data Published Spectroscopic Data Published_Data->Comparative_Table Structural_Verification Structural Verification Comparative_Table->Structural_Verification

Caption: Workflow for cross-referencing spectroscopic data.

References

A Comparative Study of Protecting Groups for the Aldehyde Function in Cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective protection and deprotection of functional groups are paramount in the multi-step synthesis of complex molecules. This guide provides a comparative analysis of common protecting groups for the aldehyde function attached to a cyclobutane ring, a structural motif present in various biologically active compounds. The inherent ring strain of cyclobutanes can influence the reactivity of adjacent functional groups, making the choice of an appropriate protecting group a critical consideration.

This guide offers a detailed comparison of commonly employed protecting groups for cyclobutanecarboxaldehyde, focusing on acetals and dithioacetals. The objective is to provide experimental data and protocols to aid in the selection of the most suitable protecting group strategy based on reaction conditions, stability, and ease of removal.

General Workflow for Protection and Deprotection

The fundamental strategy for utilizing a protecting group involves a three-step process: introduction of the protecting group, execution of the desired chemical transformation on another part of the molecule, and subsequent removal of the protecting group to regenerate the aldehyde.

G cluster_0 Protection Phase cluster_1 Synthesis Phase cluster_2 Deprotection Phase Start Cyclobutane- carboxaldehyde Protect Protection (e.g., Acetalization) Start->Protect Protected Protected Cyclobutane Aldehyde Protect->Protected Reaction Reaction(s) on other functional groups Protected->Reaction Intermediate Protected Intermediate Reaction->Intermediate Deprotect Deprotection (e.g., Hydrolysis) Intermediate->Deprotect Final Final Product with Aldehyde Function Deprotect->Final G start Need to protect a cyclobutane aldehyde? q1 Will the subsequent reactions involve strong acids? start->q1 q2 Are strongly basic or nucleophilic conditions planned? q1->q2 No dithiane Use a Dithioacetal (1,3-Dithiane) q1->dithiane Yes q3 Is orthogonality with other acid-labile groups required? q2->q3 Yes acetal Use an Acetal (1,3-Dioxolane or Diethyl Acetal) q2->acetal No q3->acetal No consider_ortho Consider Dithioacetal for orthogonal deprotection q3->consider_ortho

Safety Operating Guide

Proper Disposal of 3-Methoxycyclobutane-1-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 3-methoxycyclobutane-1-carbaldehyde must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safety, and operational logistics.

1. Hazard Profile and Safety Precautions

Key Hazard Information (based on similar compounds):

  • Flammability: Flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Irritation: Causes skin and eye irritation.[2][3] May cause respiratory irritation.[2][3]

  • Toxicity: May be harmful if swallowed or inhaled.

2. Quantitative Data

The following table summarizes the key physical and chemical properties of a similar compound, which are important for safe handling and disposal.

PropertyValueReference Compound
Molecular Formula C7H12O33-(Methoxymethoxy)cyclobutane-1-carbaldehyde
Boiling Point 161 - 163 °CA similar aldehyde compound
Density 0.926 g/cm³ at 25 °CA similar aldehyde compound
Hazards Flammable, Skin/Eye/Respiratory IrritantGeneral aldehyde and cyclobutane derivatives

3. Disposal Workflow

The proper disposal of this compound is a multi-step process that must be conducted in accordance with institutional and regulatory guidelines. The following diagram illustrates the general workflow for chemical waste disposal.

cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal Request & Pickup Identify_Waste Identify Waste: 3-methoxycyclobutane- 1-carbaldehyde Select_Container Select Compatible Waste Container Identify_Waste->Select_Container Label_Container Label Container with 'Hazardous Waste' Tag Select_Container->Label_Container Store_Waste Store in Designated Satellite Accumulation Area Label_Container->Store_Waste Segregate Segregate from Incompatible Chemicals Store_Waste->Segregate Request_Pickup Submit Disposal Request to EHS Office Segregate->Request_Pickup EHS_Pickup EHS Collects Waste for Disposal Request_Pickup->EHS_Pickup

Chemical Waste Disposal Workflow

4. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office.[4] It is crucial to never dispose of this chemical down the drain or in regular trash.[5]

Experimental Protocol for Disposal:

  • Waste Identification and Collection:

    • Clearly identify the waste as "this compound".

    • Collect the waste in a designated, compatible container with a secure lid. Plastic containers are often preferred over glass to minimize breakage risks.[6]

  • Labeling:

    • Attach a "Hazardous Waste" tag to the container.[4]

    • The label must include the full chemical name, quantity, date of generation, and your contact information.[4] Do not use abbreviations or chemical formulas.[7]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within your laboratory.[6]

    • Ensure the container is kept closed except when adding waste.[7]

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents and bases.[7]

  • Disposal Request:

    • Once the container is full or you are ready to dispose of it, submit a hazardous waste pickup request to your EHS office.[8]

    • Follow your institution's specific procedures for submitting this request.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[7]

    • The rinsate must be collected and treated as hazardous waste.[7]

    • After triple-rinsing, the container can typically be disposed of in the regular trash, but you should confirm this with your EHS office.[8]

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions.

References

Essential Safety and Operational Guidance for Handling 3-Methoxycyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-methoxycyclobutane-1-carbaldehyde. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar chemical structures, including aldehydes and cyclobutane derivatives, is imperative. The primary anticipated hazards include flammability, skin and eye irritation, and potential respiratory irritation.[1][2]

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[3][4]
Hand Protection Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[3] For extended contact, consult the glove manufacturer's chemical resistance guide.
Skin and Body Protection A flame-retardant lab coat, fully buttoned, should be worn. Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[3] Avoid synthetic clothing materials.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[2]

Operational Plan: Handling Procedures

Adherence to the following step-by-step handling procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an appropriate fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is accessible.

    • Locate the nearest safety shower and eyewash station.

  • Handling :

    • Don all required personal protective equipment as outlined in the table above.

    • Conduct all transfers and manipulations of this compound within the chemical fume hood.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

    • Avoid breathing vapors.[5] If inhalation occurs, move to fresh air immediately.

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any contaminated equipment.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated gloves, paper towels, and empty containers, in a designated and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Management :

    • The original container should be used for storage if possible. If transferring to a new container, ensure it is appropriate for flammable organic compounds and is properly labeled.

    • Store waste containers in a cool, dry, and well-ventilated area away from ignition sources.[5]

  • Disposal Procedure :

    • Dispose of the chemical waste in accordance with all local, regional, national, and international regulations.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Logical Relationship of Safety Procedures

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_hazards Potential Hazards A Verify Fume Hood Operation B Assemble Equipment A->B C Locate Safety Equipment B->C D Don Appropriate PPE C->D Proceed to Handling E Work in Fume Hood D->E F Minimize Exposure E->F H3 Respiratory Irritation G Keep Away from Ignition Sources F->G H2 Skin/Eye Irritation H Wash Hands & Clean Area G->H Complete Handling H1 Flammability I Segregate & Label Waste H->I J Store Waste Appropriately I->J K Follow EHS Disposal Protocols J->K

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.